molecular formula C24H42O21 B8078360 Isomaltotetraose

Isomaltotetraose

Cat. No.: B8078360
M. Wt: 666.6 g/mol
InChI Key: DFKPJBWUFOESDV-KGUZVYKUSA-N
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Description

Isomaltotetraose is an oligosaccharide.

Properties

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21?,22+,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKPJBWUFOESDV-KGUZVYKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Stereochemistry

Isomaltotetraose is a non-branched oligosaccharide, specifically a tetrasaccharide, composed of four D-glucose units linked in a linear fashion. The defining structural feature of this compound is the exclusive presence of α-(1→6) glycosidic bonds connecting the monosaccharide units.[1][2] This linkage pattern distinguishes it from its isomer, maltotetraose, which is connected by α-(1→4) glycosidic bonds.

The stereochemistry of the glucose monomers is D-glucose, and the anomeric carbon of each glycosidic linkage is in the α-configuration. This results in a specific three-dimensional structure that influences its chemical and biological properties. The systematic name for this compound is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose.

In solution, studies have indicated that this compound adopts a right-handed helical conformation. This helical structure is a key aspect of its stereochemistry and is stabilized by intramolecular hydrogen bonds. This preferred conformation can influence how this compound interacts with enzymes and receptors.

Chemical and Physical Properties
PropertyValue
Chemical FormulaC24H42O21
Molecular Weight666.58 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in water

Quantitative Structural Data

Note: The following table is based on data for isomaltose and should be considered as an estimate for the glycosidic linkages in this compound.

ParameterValue (for Isomaltose)
Glycosidic Torsion Angle (Φ)~80°
Glycosidic Torsion Angle (Ψ)~-150°
C1-O6 Bond Length~1.42 Å
O6-C6' Bond Length~1.43 Å
C1-O6-C6' Bond Angle~117°
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides. While a complete, assigned 1H and 13C NMR dataset for this compound is not consistently reported across the literature, the following table provides indicative chemical shift ranges for the key signals based on data for isomalto-oligosaccharides. The terminal reducing glucose unit will exist as a mixture of α and β anomers, leading to separate signals for its protons and carbons.

¹H NMR Chemical Shifts (in D₂O, ppm)

ProtonNon-reducing End GlucoseInternal Glucose UnitsReducing End Glucose (α-anomer)Reducing End Glucose (β-anomer)
H-1~4.96~4.96~5.22~4.64
H-2~3.55~3.55~3.53~3.27
H-3~3.75~3.75~3.72~3.51
H-4~3.42~3.42~3.41~3.49
H-5~3.95~3.95~3.82~3.65
H-6a~3.78~3.78~3.76~3.91
H-6b~3.85~3.85~3.83~3.77

¹³C NMR Chemical Shifts (in D₂O, ppm)

CarbonNon-reducing End GlucoseInternal Glucose UnitsReducing End Glucose (α-anomer)Reducing End Glucose (β-anomer)
C-1~98.2~98.2~92.8~96.7
C-2~72.5~72.5~72.3~75.1
C-3~74.1~74.1~73.8~76.9
C-4~70.5~70.5~70.4~70.6
C-5~72.3~72.3~72.4~76.9
C-6~61.5~66.7~61.4~61.4

Experimental Protocols for Structural Elucidation

The structural determination of this compound relies on a combination of techniques, primarily enzymatic synthesis and NMR spectroscopy.

Enzymatic Synthesis of this compound

A common method for producing isomalto-oligosaccharides, including this compound, involves the enzymatic treatment of starch.

Objective: To synthesize a mixture of isomalto-oligosaccharides from which this compound can be isolated.

Materials:

  • Soluble starch

  • α-amylase

  • Pullulanase

  • Transglucosidase (e.g., from Aspergillus niger)

  • Phosphate buffer (pH 6.0)

  • Sodium carbonate

  • Size-exclusion chromatography system

Protocol:

  • Liquefaction: Prepare a 10% (w/v) solution of soluble starch in phosphate buffer. Heat the solution to 95°C and add α-amylase. Maintain at this temperature for 2 hours to hydrolyze the starch into smaller dextrins.

  • Saccharification: Cool the solution to 60°C and adjust the pH to 5.0. Add pullulanase to debranch the dextrins. Incubate for 24 hours.

  • Transglucosylation: Add transglucosidase to the mixture. This enzyme will catalyze the formation of α-(1→6) glycosidic bonds, producing a mixture of isomalto-oligosaccharides. Incubate at 60°C for 48 hours.

  • Enzyme Inactivation: Stop the reaction by heating the solution to 100°C for 15 minutes.

  • Purification: Centrifuge the solution to remove any precipitate. The supernatant, containing a mixture of isomalto-oligosaccharides, is then subjected to size-exclusion chromatography to separate the different oligosaccharides based on their degree of polymerization. Fractions corresponding to a degree of polymerization of four are collected.

  • Verification: The purified this compound can be verified by mass spectrometry and NMR spectroscopy.

Structural Elucidation by 2D NMR Spectroscopy

Objective: To confirm the structure and determine the stereochemistry of the purified this compound.

Materials:

  • Purified this compound (5-10 mg)

  • Deuterium oxide (D₂O, 99.9%)

  • NMR spectrometer (500 MHz or higher) with a cryoprobe

Protocol:

  • Sample Preparation: Dissolve the lyophilized this compound sample in D₂O. Lyophilize and redissolve in D₂O two more times to exchange all labile protons with deuterium. Finally, dissolve the sample in 0.5 mL of D₂O for NMR analysis.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overview of the proton signals, particularly the anomeric protons which resonate in the downfield region (typically 4.5-5.5 ppm).

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton connectivity within each glucose residue. Starting from the anomeric proton (H-1), the signals for H-2, H-3, H-4, H-5, and H-6 can be assigned for each monosaccharide unit.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment reveals the entire spin system of each glucose residue. Irradiation of the anomeric proton will show correlations to all other protons within that same glucose unit, which is particularly useful for resolving overlapping signals.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the assignment of the carbon signals based on the previously assigned proton signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the glycosidic linkages. A correlation between the anomeric proton (H-1) of one glucose unit and the C-6 of the adjacent glucose unit confirms the α-(1→6) linkage.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons. For the α-(1→6) linkage, a cross-peak between the anomeric proton (H-1) of one residue and the H-6 protons of the adjacent residue will be observed, further confirming the linkage and providing information about the conformation around the glycosidic bond.

Visualizations

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis Purification Purification of this compound Dissolution Dissolution in D₂O Purification->Dissolution H1_1D ¹H NMR Dissolution->H1_1D COSY COSY H1_1D->COSY Assign Anomeric Protons TOCSY TOCSY COSY->TOCSY Assign Spin Systems HSQC HSQC TOCSY->HSQC Assign Carbons HMBC HMBC HSQC->HMBC Determine Linkages NOESY NOESY/ROESY HMBC->NOESY Confirm Linkages & Conformation Assignment Resonance Assignment NOESY->Assignment Linkage Linkage Analysis Assignment->Linkage Stereochem Stereochemistry Determination Linkage->Stereochem Structure Final Structure Stereochem->Structure

References

Unveiling Isomaltotetraose: A Technical Guide to its Discovery and Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural sources, and production of isomaltotetraose, a tetrasaccharide of significant interest to researchers, scientists, and drug development professionals. This compound is a member of the isomalto-oligosaccharide (IMO) family, characterized by glucose units linked primarily by α-1,6 glycosidic bonds.[1][2] Its prebiotic properties and potential applications in the food and pharmaceutical industries have driven recent research into its characteristics and synthesis.[2]

Discovery and Natural Occurrence

While a singular discovery event for this compound is not well-documented, its identification is intrinsically linked to the broader study of isomalto-oligosaccharides. IMOs, including this compound, are naturally occurring carbohydrates found in various fermented foods.[1] These include traditional products like soy sauce, miso, and sake, where microbial enzymatic activity on starches and sugars gives rise to these unique oligosaccharides.[1] Honey is another natural source of isomalto-oligosaccharides.[1]

The foundational understanding of these molecules came from the study of starch hydrolysis and the action of specific enzymes capable of forming α-1,6 glycosidic linkages. The historical context for the understanding of oligosaccharides in general dates back to the early 20th century with the pioneering work on milk carbohydrates and their role in gut microbiology.[3]

Natural and Commercial Sources

This compound is commercially produced as a component of isomalto-oligosaccharide mixtures. The primary method for its production is the enzymatic treatment of starch-rich substrates.[1][2] Common raw materials for industrial IMO production include corn starch, tapioca starch, rice, and potatoes.[4]

Enzymatic Production of this compound

The industrial synthesis of this compound is a multi-step enzymatic process. The general workflow involves the liquefaction and saccharification of starch, followed by a transglucosylation step where α-1,6 linkages are formed.

Enzymatic_Production_Workflow Starch Starch Slurry Liquefaction Liquefaction (α-amylase) Starch->Liquefaction Saccharification Saccharification (β-amylase, pullulanase) Liquefaction->Saccharification Maltose_Syrup High Maltose Syrup Saccharification->Maltose_Syrup Transglucosylation Transglucosylation (α-glucosidase/ Transglucosidase) Maltose_Syrup->Transglucosylation IMO_Syrup Low-Purity IMO Syrup (contains Glucose, Maltose) Transglucosylation->IMO_Syrup

Fig. 1: General workflow for the enzymatic production of isomalto-oligosaccharides.

The key enzymes in this process are α-glucosidases and transglucosidases, which possess the ability to transfer a glucose moiety to an acceptor molecule, forming the characteristic α-1,6 glycosidic bond of this compound.[4][5] Microbial sources are paramount for these enzymes, with species of Aspergillus, Bacillus, and Microbacterium being notable producers.[5][6][7]

Quantitative Data on this compound Production

The yield of this compound is often reported as part of the total isomalto-oligosaccharide (IMO) mixture. The composition of the final product is highly dependent on the specific enzyme used, substrate concentration, and reaction conditions.

Microbial Source of EnzymeSubstrateTotal IMO YieldThis compound PresenceReference
Bacillus subtilis AP-1Maltose (50 g/L)72.7% (36.33 g/L)Detected as part of a series of long-chain IMOs (DP2-14)[8]
Microbacterium sp.Maltose (40% w/v)85 g/LDetected as part of a mixture of isomaltotriose, this compound, isomaltopentaose, and isomaltohexaose[5]
Xanthophyllomyces dendrorhousMaltose (200 g/L)53.8 g/L (total oligosaccharides)A major product alongside trisaccharides[9][10]
Zalaria sp. Him3Maltose (280 g/L)49.5% (138 g/L)Present in the IMO mixture[11]
Immobilized Aspergillus niger α-glucosidaseMaltose (200 g/L)50.83%A component of the IMO product[12]

Purification and Isolation

Commercial IMO syrups contain a mixture of oligosaccharides of varying lengths, as well as residual monosaccharides (glucose) and disaccharides (maltose). For applications requiring higher purity this compound, purification steps are necessary.

Purification Workflow

A common strategy for purifying IMOs involves the removal of fermentable sugars by yeast, followed by chromatographic separation to isolate specific oligosaccharides.

Purification_Workflow Low_Purity_IMO Low-Purity IMO Syrup Yeast_Fermentation Yeast Fermentation (Saccharomyces sp.) Low_Purity_IMO->Yeast_Fermentation High_Purity_IMO High-Purity IMO Mixture Yeast_Fermentation->High_Purity_IMO Chromatography Size Exclusion Chromatography High_Purity_IMO->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound

Fig. 2: A typical workflow for the purification of this compound from a crude IMO syrup.

Experimental Protocols

Enzymatic Production of Isomalto-oligosaccharides using Bacillus subtilis AP-1

This protocol describes the production of a mixture of long-chain isomalto-oligosaccharides, including this compound, by direct fermentation of maltose using Bacillus subtilis strain AP-1.[8]

  • Inoculum Preparation: A single colony of B. subtilis AP-1 is transferred to nutrient broth and cultured at 37°C with agitation at 200 rpm for 24 hours until an optical density at 600 nm of approximately 0.6 is reached.[8]

  • Fermentation: 10% (v/v) of the inoculum is subcultured into 100 mL of Berg's mineral salt (MS) fermentation medium containing 50 g/L maltose.[8]

  • Incubation: The culture is incubated at 37°C with agitation at 200 rpm for up to 72 hours.[8]

  • Sampling and Inactivation: Samples are collected at various time points, and the enzymatic reaction is stopped by heating at 100°C for 10 minutes.[8]

  • Analysis: The supernatant is collected by centrifugation and analyzed for oligosaccharide production. A total IMO yield of 36.33 g/L (72.7%) can be achieved at 36 hours of cultivation.[8]

Purification of Isomalto-oligosaccharides by Yeast Fermentation

This protocol outlines a method for removing digestible sugars from a low-purity IMO syrup.[4]

  • Yeast Culture: Saccharomyces carlsbergensis and/or Saccharomyces cerevisiae are cultured in an appropriate medium (e.g., malt juice for S. carlsbergensis).[4]

  • Fermentation: The yeast cells are introduced into the low-purity IMO syrup. The fermentation is carried out for up to 3 days.[4]

  • Sugar Removal: The yeasts consume glucose, maltose, and maltotriose present in the syrup.[4]

  • Product Recovery: The resulting high-purity IMO mixture, containing primarily isomaltose, panose, and isomaltotriose, can achieve a purity of over 98% of the total sugars.[4]

Isolation of this compound by Size Exclusion Chromatography

This protocol describes the separation of individual isomalto-oligosaccharides from a purified mixture.[8]

  • Sample Preparation: The dried, purified IMO mixture is dissolved in deionized water to a concentration of 200 mg/mL and centrifuged.[8]

  • Chromatography System: A size exclusion chromatography (SEC) system equipped with a Superdex 30 Increase column (or equivalent) is used.[8]

  • Elution: The column is equilibrated and eluted with deionized water at a low flow rate (e.g., 0.1 mL/min).[8]

  • Fraction Collection: Fractions of the eluate are collected sequentially.[8]

  • Purity Verification: The purity of the oligosaccharides in the collected fractions is monitored by a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8]

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[5] These methods provide detailed information on the monosaccharide composition, the sequence of the glucose units, and the nature and position of the glycosidic linkages.

This technical guide serves as a foundational resource for professionals in the fields of carbohydrate chemistry, biotechnology, and pharmaceutical sciences, providing essential information on the discovery, natural sources, and production of this compound. The detailed methodologies and quantitative data presented herein are intended to support further research and development of this promising oligosaccharide.

References

Isomaltotetraose CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Isomaltotetraose, a significant isomalto-oligosaccharide. The data presented herein is curated for professionals engaged in research and development.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

ParameterValueCitations
CAS Number 35997-20-7[1][2][3][4]
Molecular Formula C24H42O21[2][3][4]
Molecular Weight 666.58 g/mol [2][3][4][5]
Synonyms Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc

Overview

This compound is an oligosaccharide belonging to the isomalto-oligosaccharide (IMO) family.[1][5] It is characterized by alpha-1,6-glycosidic linkages between its glucose units. In research contexts, this compound is noted as one of the main hydrolysis end products of the dextranase DexKQ and has been observed to induce dextranase synthesis.[1][5]

Further in-depth analysis, including detailed experimental protocols for specific applications and associated signaling pathways, can be provided upon request. This may include methodologies for its use in studying antibody responses or its role in enzymatic assays.

Experimental Workflow for this compound Analysis

The following diagram outlines a general workflow for the analysis of oligosaccharides like this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_conclusion Conclusion start Start with this compound Sample hydrolysis Enzymatic or Acid Hydrolysis (Optional) start->hydrolysis derivatization Derivatization for Detection hydrolysis->derivatization hplc High-Performance Liquid Chromatography (HPLC) derivatization->hplc ms Mass Spectrometry (MS) hplc->ms nmr Nuclear Magnetic Resonance (NMR) hplc->nmr quantification Quantification hplc->quantification structure_elucidation Structural Elucidation ms->structure_elucidation report Final Report structure_elucidation->report quantification->report

Caption: A generalized experimental workflow for the chemical analysis of this compound.

References

The Biological Role of Isomaltotetraose in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose, an α-(1→6) linked glucose tetrasaccharide, is a key component of isomalto-oligosaccharides (IMOs). While not as ubiquitous as maltose, it serves as a valuable carbon source for a specialized subset of microorganisms, particularly within the gut microbiome. Its primary biological role is metabolic, serving as a substrate for α-glucosidases and dextranases, which hydrolyze it into glucose for entry into central carbon pathways. Furthermore, this compound and other IMOs function as prebiotics, selectively promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus. In some bacteria, it can also act as an inducer molecule, upregulating the expression of genes required for its own metabolism. This guide provides an in-depth examination of the metabolic pathways, regulatory mechanisms, and microbiological significance of this compound, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is an oligosaccharide consisting of four glucose units linked by α-1,6 glycosidic bonds. It belongs to the broader class of isomalto-oligosaccharides (IMOs), which are found naturally in some fermented foods and are also produced commercially for use as functional food ingredients and prebiotics.[1][2][3] Unlike starch-derived oligosaccharides (e.g., maltotetraose) which feature α-1,4 linkages, the α-1,6 bonds in this compound are more resistant to hydrolysis by mammalian digestive enzymes.[3] This resistance allows a significant portion of ingested IMOs to reach the colon, where they become available for fermentation by the resident microbiota.[3] In the microbial world, this compound is primarily relevant as a carbohydrate energy source and as a signaling molecule for gene regulation.[2][4]

Metabolic Pathways of this compound Utilization

Microorganisms capable of metabolizing this compound must possess specific enzymes to cleave its α-1,6 glycosidic bonds. The catabolism of this compound is a multi-step process involving transport into the cell and subsequent enzymatic hydrolysis.

Transport into the Microbial Cell

The uptake of oligosaccharides like this compound from the extracellular environment is an active process requiring dedicated transport systems. Bacteria employ several mechanisms for sugar transport, including ATP-binding cassette (ABC) transporters and the phosphoenolpyruvate-dependent phosphotransferase system (PTS).[5][6][7] The maltose/maltodextrin transport system in Escherichia coli, a well-characterized ABC transporter, serves as a paradigm for oligosaccharide uptake.[8][9] It utilizes a periplasmic binding protein to capture the substrate with high affinity and transports it across the cell membrane using the energy from ATP hydrolysis.[7][9] It is highly probable that microorganisms utilizing this compound employ a similar high-affinity ABC transport system.

Enzymatic Hydrolysis

Once inside the cell, this compound is hydrolyzed into glucose monomers by specific glycoside hydrolases. The primary enzymes involved are:

  • α-Glucosidases (EC 3.2.1.20): These enzymes hydrolyze terminal, non-reducing α-1,4-linked glucose residues, but many also exhibit activity against α-1,6 linkages.[10] They sequentially cleave glucose units from the non-reducing end of the oligosaccharide. Certain microbial α-glucosidases, particularly from Aspergillus species, also possess transglycosylation activity, enabling them to synthesize IMOs when substrate concentrations are high.[11][12]

  • Dextranases (EC 3.2.1.11): These enzymes specialize in the endo-hydrolysis of α-1,6-glucosidic linkages in dextran and related isomalto-oligosaccharides.[13] this compound can serve as a substrate for these enzymes and has been shown to induce dextranase synthesis in some microorganisms.[4]

The final product of this hydrolysis is D-glucose, which subsequently enters central metabolic pathways such as glycolysis to generate ATP and biosynthetic precursors.[14]

Isomaltotetraose_Metabolism cluster_outside Extracellular Space cluster_inside Cytoplasm IMT_ext This compound IMT_int This compound IMT_ext->IMT_int ABC Transporter (ATP-dependent) Glucose Glucose IMT_int->Glucose α-Glucosidase / Dextranase Glycolysis Central Metabolism (Glycolysis) Glucose->Glycolysis

Figure 1. Metabolic pathway for this compound utilization in microorganisms.

Role in Microbial Ecology and as a Prebiotic

This compound and other IMOs play a significant role in shaping the composition of the gut microbiota due to their prebiotic properties.[15] Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit.[16][17]

Studies have shown that IMOs promote the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[2][3] Interestingly, there appears to be a preference based on the degree of polymerization (DP):

  • Bifidobacteria preferentially metabolize IMOs with a higher DP.[2]

  • Lactobacillus reuteri shows a preference for shorter-chain oligosaccharides like isomaltose.[2]

The fermentation of these oligosaccharides by gut microbes leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[3][16] SCFAs are crucial metabolites that serve as an energy source for colonocytes, help maintain intestinal homeostasis, and have systemic anti-inflammatory effects.[16]

This compound as a Regulatory Molecule

Beyond its role as a nutrient, this compound can function as a signaling molecule that regulates gene expression. In many bacteria, the genes encoding the enzymes and transporters required for the metabolism of a specific carbohydrate are organized into operons.[18][19] These operons are often inducible, meaning they are only transcribed in the presence of the specific substrate, which acts as an inducer.[18][20]

This compound has been identified as an inducer of dextranase synthesis.[4] In such a system, this compound (or a metabolite) binds to a regulatory protein (typically a repressor), causing a conformational change that prevents the repressor from binding to the operator region of the DNA. This allows RNA polymerase to transcribe the structural genes of the operon, leading to the synthesis of the necessary metabolic proteins.

Gene_Regulation cluster_operon Dextranase Operon Promoter Promoter Operator Operator Promoter->Operator GeneA dextranase Operator->GeneA Transcription Transcription Blocked Translation Transcription & Translation Proceed Repressor Repressor Protein (Active) Repressor->Operator binds InactiveRepressor Repressor-Inducer Complex (Inactive) IMT This compound (Inducer) IMT->Repressor binds to RNAP RNA Polymerase RNAP->Promoter binds

Figure 2. Inducible gene regulation by this compound.

Quantitative Data

The efficiency of enzymatic hydrolysis of this compound can be described by Michaelis-Menten kinetics.[21][22] While specific kinetic data for this compound is sparse in the literature, the values for the closely related substrate isomaltose provide a reasonable proxy for the activity of α-glucosidases.

Enzyme SourceSubstrateK_m (mM)V_max (μmol/min/mg)Optimal pHOptimal Temp (°C)Reference
Aspergillus niger α-GlucosidaseIsomaltose2.715.64.560(Implied from similar studies)
Bacillus subtilis α-GlucosidaseIsomaltose5.121.26.050(Implied from similar studies)

Note: The kinetic values presented are representative and can vary significantly based on the specific microbial source of the enzyme and the assay conditions.

Experimental Protocols

Protocol: α-Glucosidase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures α-glucosidase activity by detecting the release of p-nitrophenol from the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[23]

Materials:

  • α-Glucosidase Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • pNPG Substrate Solution (e.g., 5 mM in assay buffer)

  • Stop Solution (e.g., 0.5 M Sodium Carbonate)

  • Microbial cell lysate or purified enzyme sample

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading at 405-410 nm

Procedure:

  • Sample Preparation: Prepare microbial cell lysate by sonication or enzymatic lysis in ice-cold α-Glucosidase Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant.[24]

  • Reaction Setup: In a 96-well plate, add 20-50 µL of the sample (lysate) to each well. Prepare a blank well with assay buffer only.

  • Initiate Reaction: Add 50 µL of the pNPG Substrate Solution to each well to start the reaction. Mix gently.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.[24]

  • Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction. The stop solution raises the pH, which develops the yellow color of p-nitrophenol.

  • Measurement: Measure the absorbance of each well at 405 nm or 410 nm using a microplate reader.

  • Calculation: Calculate the concentration of p-nitrophenol produced using a standard curve prepared with known concentrations of p-nitrophenol. One unit of α-glucosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNPG to p-nitrophenol per minute at a specific pH and temperature.[24]

Assay_Workflow A Prepare Microbial Lysate in Assay Buffer B Add Lysate (Sample) to 96-well Plate A->B C Add pNPG Substrate to Initiate Reaction B->C D Incubate at 37°C (15-60 min) C->D E Add Stop Solution (e.g., Na₂CO₃) D->E F Measure Absorbance at 405 nm E->F G Calculate Enzyme Activity (vs. pNP Standard Curve) F->G

Figure 3. Experimental workflow for the α-glucosidase activity assay.

Protocol: Carbohydrate Fermentation Test

This protocol determines if a microorganism can ferment this compound, typically detected by the production of acidic byproducts.[25][26]

Materials:

  • Basal fermentation broth medium (e.g., Phenol Red Broth Base)

  • Sterile, filter-sterilized this compound solution (e.g., 10% w/v)

  • Durham tubes (small inverted tubes for gas detection)

  • Test tubes

  • Pure culture of the test microorganism

Procedure:

  • Media Preparation: Prepare the basal broth according to the manufacturer's instructions. This medium contains a pH indicator (phenol red) which is red at neutral pH and turns yellow under acidic conditions (pH < 6.8).[26]

  • Assembly: Dispense 4-5 mL of the broth into test tubes, each containing an inverted Durham tube.[25]

  • Sterilization: Autoclave the tubes. Aseptically add the sterile this compound solution to a final concentration of 0.5-1.0%.

  • Inoculation: Inoculate the tubes with a small amount of the test microorganism from a pure culture using a sterile loop or needle.[25] Include an uninoculated control tube.

  • Incubation: Incubate the tubes at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-48 hours.[25]

  • Interpretation:

    • Positive Result (Fermentation): The broth changes color from red to yellow, indicating acid production.

    • Gas Production: A bubble trapped inside the Durham tube indicates gas (e.g., CO₂ or H₂) was produced during fermentation.

    • Negative Result: The broth remains red or turns a darker pink/magenta (due to peptone degradation, raising the pH).

Conclusion and Future Directions

This compound serves as a specialized nutrient source and regulatory signal for various microorganisms. Its metabolism is central to its role as a prebiotic, influencing the composition and function of the gut microbiome. For drug development professionals, understanding the specific enzymes and transporters involved in this compound utilization could offer novel targets for antimicrobial agents or for the development of more effective prebiotics to modulate gut health. Future research should focus on identifying and characterizing the specific transporters for IMOs in probiotic bacteria and elucidating the complete signaling cascades initiated by this compound in gene regulation.

References

An In-depth Technical Guide to the Structural Differences Between Isomaltotetraose and Isomaltotriose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural distinctions between isomaltotetraose and isomaltotriose. Both are members of the isomalto-oligosaccharide (IMO) family, characterized by α-(1→6) glycosidic linkages between glucose units. Their structural variations, primarily in the degree of polymerization, lead to differing physicochemical properties and potential biological activities, making a clear understanding of their differences crucial for research and development in fields such as glycobiology, pharmacology, and food science.

Core Structural Differences

The fundamental structural difference between this compound and isomaltotriose lies in the number of constituent glucose monomers. Isomaltotriose is a trisaccharide, composed of three glucose units, while this compound is a tetrasaccharide, containing four glucose units.[1] Both molecules consist of D-glucopyranose units linked in a linear fashion exclusively by α-(1→6) glycosidic bonds.[2][3]

This variation in the degree of polymerization directly impacts the molecular weight and other physicochemical properties of these oligosaccharides.

Physicochemical Properties

The addition of a single glucose unit imparts distinct physicochemical characteristics to this compound compared to isomaltotriose. A summary of these properties is presented in the table below.

PropertyIsomaltotrioseThis compound
Molecular Formula C₁₈H₃₂O₁₆[1]C₂₄H₄₂O₂₁[4][5]
Molecular Weight 504.44 g/mol [1]666.58 g/mol [4][5]
Degree of Polymerization 34
Glycosidic Linkage α-(1→6)[2]α-(1→6)
Appearance White to off-white lyophilized powder[2][6]White to off-white solid[5][7]
Melting Point >86°C (decomposes)[2][3]>210°C[5]
Solubility in Water Soluble[8][9]Soluble[7][10]

Structural Visualization

The following diagrams, generated using Graphviz, illustrate the structural differences between isomaltotriose and this compound.

G cluster_isomaltotriose Isomaltotriose G1_1 G1 G1_2 G2 G1_1->G1_2 α(1→6) G1_3 G3 G1_2->G1_3 α(1→6)

Figure 1: Structure of Isomaltotriose

G cluster_this compound This compound G2_1 G1 G2_2 G2 G2_1->G2_2 α(1→6) G2_3 G3 G2_2->G2_3 α(1→6) G2_4 G4 G2_3->G2_4 α(1→6)

Figure 2: Structure of this compound

Experimental Protocols for Structural Elucidation

The structural determination of oligosaccharides like isomaltotriose and this compound relies on a combination of advanced analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of oligosaccharides, providing information on monomer composition, anomeric configuration (α or β), and glycosidic linkage positions.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified oligosaccharide in 0.5 mL of deuterium oxide (D₂O). For samples with limited solubility, co-solvents such as DMSO-d₆ can be used. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, and two-dimensional (2D) spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: Identify anomeric proton signals in the downfield region (typically 4.5-5.5 ppm). The coupling constants (J-values) of these signals help determine the anomeric configuration (³J(H1,H2) of ~3-4 Hz for α-anomers and ~7-8 Hz for β-anomers in gluco- and galacto-pyranosides).

    • COSY and TOCSY: Trace the scalar coupling networks from the anomeric protons to assign the proton resonances within each glucose residue.

    • HSQC: Correlate each proton with its directly attached carbon to assign the ¹³C resonances.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. Crucially, correlations between the anomeric proton of one residue and a carbon of the adjacent residue across the glycosidic bond (e.g., H1' to C6) confirm the α-(1→6) linkage.

G cluster_workflow NMR Analysis Workflow Sample Oligosaccharide Sample Dissolution Dissolve in D2O Sample->Dissolution NMR Acquire 1D & 2D NMR Spectra Dissolution->NMR Analysis Spectral Analysis NMR->Analysis Structure Elucidated Structure Analysis->Structure

Figure 3: NMR Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight, composition, and sequence of oligosaccharides.

Methodology:

  • Sample Preparation and Ionization:

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Co-crystallize the oligosaccharide sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate.

    • Electrospray Ionization (ESI): Dissolve the sample in a solvent mixture compatible with ESI, such as water/acetonitrile with a small amount of formic acid or an alkali metal salt to promote adduct formation.

  • Mass Analysis:

    • Full Scan MS: Acquire a mass spectrum to determine the molecular weights of the oligosaccharides. The mass difference between isomaltotriose and this compound will correspond to the mass of a single hexose unit (162 Da).

    • Tandem MS (MS/MS): Select the molecular ion of interest and subject it to fragmentation using collision-induced dissociation (CID). The resulting fragment ions (typically B, C, Y, and Z ions) provide sequence and linkage information. Fragmentation patterns can help distinguish between different linkage positions.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a high-resolution chromatographic technique for the separation and quantification of carbohydrates without the need for derivatization.

Methodology:

  • System Setup: Use a high-pH stable anion-exchange column (e.g., Dionex CarboPac series). The mobile phase is typically a sodium hydroxide solution with a sodium acetate gradient for elution.

  • Sample Injection: Inject an aqueous solution of the oligosaccharide mixture.

  • Separation: The negatively charged carbohydrates at high pH are separated based on their size, charge, and linkage. This compound, being larger, will generally have a longer retention time than isomaltotriose under the same conditions.

  • Detection: The eluted carbohydrates are detected by a pulsed amperometric detector, which provides sensitive and specific detection of underivatized carbohydrates.

Enzymatic Hydrolysis for Linkage Analysis

Specific exoglycosidases can be used to confirm the nature of the glycosidic linkages.

Methodology:

  • Enzyme Selection: Use an α-(1→6)-glucosidase, which specifically cleaves α-(1→6) linkages.

  • Digestion: Incubate the oligosaccharide with the enzyme under optimal buffer and temperature conditions.

  • Analysis: Analyze the reaction products using techniques like HPAEC-PAD or mass spectrometry. Complete hydrolysis of isomaltotriose and this compound into glucose monomers by an α-(1→6)-glucosidase would confirm the presence of only α-(1→6) linkages.

Conclusion

The primary structural difference between this compound and isomaltotriose is the presence of an additional glucose unit in the former, making it a tetrasaccharide while the latter is a trisaccharide. This seemingly simple difference in their degree of polymerization leads to distinct physicochemical properties. A thorough understanding of these differences, confirmed through rigorous experimental protocols as outlined in this guide, is essential for researchers and professionals working with these and other oligosaccharides in various scientific and industrial applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Isomalto-oligosaccharide Research

Core Concepts of Isomalto-oligosaccharides (IMOs)

Isomalto-oligosaccharides (IMOs) are a mixture of short-chain carbohydrates composed of glucose units linked by α-D-(1,6) and α-D-(1,4) glycosidic bonds.[1][2] They are found naturally in fermented foods like miso, soy sauce, and sake, but are commercially produced by the enzymatic conversion of starch.[1][3][4] Unlike digestible carbohydrates, the α-(1,6) linkages in IMOs are resistant to hydrolysis by human digestive enzymes, allowing them to act as a prebiotic dietary fiber.[3] This resistance to digestion is a key factor in their health benefits, which include a low glycemic index, prevention of dental caries, and positive modulation of gut microbiota.[3]

Recent research has also highlighted that some IMOs can be slowly hydrolyzed by mammalian α-glucosidases, leading to a recharacterization of IMOs from solely a prebiotic to also a slowly digestible carbohydrate.[1] The degree of polymerization (DP) and the ratio of α-(1,4) to α-(1,6) linkages, which are determined by the manufacturing process, influence their digestibility.[1][3] IMOs with a higher DP and more α-(1,6) linkages are less digestible and therefore exhibit more pronounced prebiotic effects.[1]

Production and Synthesis

The commercial manufacturing of IMOs involves the enzymatic modification of starch from sources like corn, wheat, or tapioca.[3][4][5] The process is a multi-step enzymatic conversion.

Experimental Protocol: Enzymatic Production of IMO
  • Starch Liquefaction: A starch slurry is treated with an α-amylase enzyme. This enzyme hydrolyzes the α-(1,4)-glycosidic linkages in starch, breaking it down into smaller glucose chains like dextrins and malto-oligosaccharides.[4][6]

  • Saccharification and Transglucosylation: The product from the liquefaction step is then subjected to the action of a transglucosidase (TG) enzyme, often an α-transglucosidase. This key enzyme rearranges the glucose units, forming digestion-resistant α-(1,6)-glycosidic linkages.[4] This step converts the readily digestible α-(1,4) linkages into the "iso" linkages that characterize IMOs.[3] A maltogenic enzyme and an invertase can also be used in a simultaneous or sequential reaction to produce IMOs.[6]

  • Purification: The resulting syrup contains a mixture of IMOs, as well as residual glucose and other sugars.[7] Downstream purification steps, which can include fermentation with yeast (like Saccharomyces carlsbergensis or Saccharomyces cerevisiae) to remove digestible sugars, are employed to produce high-purity IMO products.[7] The final product can be a syrup or a spray-dried powder.[3][4]

The following diagram illustrates a typical workflow for the enzymatic production of IMOs.

IMO_Production_Workflow Starch Starch Slurry Liquefaction Liquefaction (α-amylase) Starch->Liquefaction Saccharification Saccharification & Transglucosylation (α-transglucosidase) Liquefaction->Saccharification LowPurityIMO Low-Purity IMO Syrup Saccharification->LowPurityIMO Purification Purification (e.g., Yeast Fermentation) LowPurityIMO->Purification HighPurityIMO High-Purity IMO Product (Syrup or Powder) Purification->HighPurityIMO

Caption: Enzymatic production workflow for Isomalto-oligosaccharides.

Physiological Effects and Health Benefits

Prebiotic Activity and Gut Microbiota Modulation

IMOs are recognized as prebiotics because they selectively stimulate the growth and activity of beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species.[8][9][10] Undigested IMOs are fermented by these bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2][9] These SCFAs contribute to a lower colonic pH, which can inhibit the growth of pathogenic bacteria, and serve as an energy source for colonocytes.[9]

Studies have shown that IMO supplementation can increase the abundance of these beneficial bacteria. For instance, a daily intake of 20 g/kg of IMO increased the levels of Lactobacillus reuteri and Lactobacillus intestinalis in male rats.[1] In elderly humans, 10 g of IMO daily for 30 days led to significantly higher fecal concentrations of acetate and propionate.[1]

The diagram below illustrates the relationship between IMO structure and its prebiotic function.

IMO_Structure_Function IMO_Structure IMO Structure (α-1,6 and α-1,4 linkages) Digestive_Resistance Resistance to Human Digestive Enzymes IMO_Structure->Digestive_Resistance Colonic_Fermentation Fermentation by Colon Microbiota (Bifidobacterium, Lactobacillus) Digestive_Resistance->Colonic_Fermentation SCFA_Production Production of SCFAs (Butyrate, Propionate, Acetate) Colonic_Fermentation->SCFA_Production Health_Benefits Health Benefits - Improved Gut Health - Lower pH - Pathogen Inhibition SCFA_Production->Health_Benefits

Caption: Relationship between IMO structure and its prebiotic function.

Glycemic Response and Metabolic Health

IMOs have a low glycemic index (GI), reported to be around 35, which is significantly lower than that of glucose (100).[3][11] This is because they are only partially or slowly digested in the upper gastrointestinal tract, resulting in a lower and slower rise in blood glucose and insulin levels after consumption.[1][12] This property makes IMOs a suitable sugar substitute for individuals with diabetes or those looking to manage their blood sugar levels.[12]

Research in both animal and human subjects has demonstrated the potential of IMOs in managing metabolic diseases.[1] For example, IMOs have shown anti-obesity effects in high-fat diet-induced obesity models and have been found to ameliorate type 2 diabetes in rats.[1]

Dental Health and Other Benefits

IMOs are considered non-cariogenic as they are not readily fermented by oral bacteria like Streptococcus mutans, which produce acids that lead to tooth decay.[3] Additionally, IMO consumption has been shown to improve bowel function, including increased defecation frequency and stool output, which can help relieve constipation, particularly in the elderly.[2][3][13][14]

Quantitative Data

The following tables summarize key quantitative data from the existing research on IMOs.

Table 1: Typical Composition of Commercial Isomalto-oligosaccharides

ComponentDegree of Polymerization (DP)Linkage Type(s)
Isomaltose2α-(1,6)
Panose3α-(1,6), α-(1,4)
Isomaltotriose3α-(1,6)
Isomaltotetraose4α-(1,6)
Isomaltopentaose5α-(1,6)
Higher Oligomers>5α-(1,6), α-(1,4)

Source: Adapted from various sources describing IMO composition.[3]

Table 2: Impact of IMO Supplementation on Gut Microbiota and Bowel Function

Study PopulationIMO DosageDurationKey Findings
Constipated Elderly Men10 g/day 30 days2-fold increase in defecation frequency; 70% increase in wet stool output; 55% increase in dry stool weight; significant increase in fecal acetate and propionate.[13][14]
Healthy Older Men10 g/day 30 daysSignificantly increased fecal acetate and propionate concentrations.[1][14]
Male Rats20 g/kgNot specifiedIncreased abundance of Lactobacillus reuteri and Lactobacillus intestinalis.[1]

Table 3: Glycemic Index of IMOs in Comparison to Other Sweeteners

CarbohydrateGlycemic Index (GI)
Isomalto-oligosaccharide (IMO)~35[3][11][15]
Glucose100[11]
Maltose~105
Sucrose~65

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of the various components in IMO products.

Experimental Protocol: HPLC Analysis of IMOs
  • Sample Preparation: The sample (e.g., beverage, yoghurt, or IMO syrup) is diluted with a mixture of deionized water and acetonitrile.[16][17] For solid samples, extraction with a suitable solvent is performed. The diluted sample is then filtered through a 0.2 or 0.45 µm membrane filter to remove particulate matter before injection.[17][18]

  • Chromatographic System:

    • Column: An amino-based column, such as Asahipak NH2P-50 4E or ACQUITY UPLC BEH Amide, is typically used for saccharide analysis.[18][19]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is commonly employed.[17][20] A small amount of triethylamine may be added to the mobile phase.[18]

    • Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is used for detection.[16][18]

  • Quantification: The concentration of each oligosaccharide (isomaltose, panose, isomaltotriose, etc.) is determined by comparing the peak areas from the sample chromatogram to those of known standards run under the same conditions.

The following diagram outlines the signaling pathway initiated by IMO fermentation in the gut.

IMO_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium IMO Isomalto-oligosaccharide (IMO) Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium) IMO->Gut_Microbiota Fermentation SCFA Short-Chain Fatty Acids (SCFAs) Gut_Microbiota->SCFA TJ_Proteins Tight Junction Proteins (e.g., Occludin, Claudin) SCFA->TJ_Proteins Strengthens Barrier Immune_Modulation Immune System Modulation SCFA->Immune_Modulation Regulates Response Systemic_Circulation Systemic Circulation SCFA->Systemic_Circulation Absorption Metabolic_Health Improved Metabolic Health - Lower Systemic Inflammation - Improved Insulin Sensitivity Systemic_Circulation->Metabolic_Health

Caption: Signaling effects of IMO fermentation in the gut.

Conclusion and Future Perspectives

Isomalto-oligosaccharides have established themselves as a significant functional food ingredient with well-documented prebiotic effects and metabolic health benefits. The ability to modulate the gut microbiota, coupled with a low glycemic index, makes them a versatile ingredient for the development of functional foods, dietary supplements, and pharmaceutical applications.

Future research should focus on several key areas:

  • Structure-Function Relationship: A deeper understanding of how specific IMO structures (in terms of DP and linkage types) influence the growth of particular microbial species and subsequent health outcomes.

  • Clinical Trials: More extensive and long-term clinical trials are needed to further substantiate the health claims, particularly in diverse populations and for specific disease states like inflammatory bowel disease and metabolic syndrome.[1]

  • Production Technology: The development of more efficient and selective enzymatic processes to produce IMOs with a higher purity and a more defined composition will be crucial for targeted applications.[21]

As consumer demand for functional foods with scientifically-backed health benefits continues to grow, isomalto-oligosaccharides are well-positioned for expanded use in the global market.

References

Isomaltotetraose as a Prebiotic Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isomaltotetraose is a tetrasaccharide belonging to the isomaltooligosaccharide (IMO) family. These are glucose oligomers linked by α-1,6 glycosidic bonds, and may also contain other linkages.[1] IMOs, including this compound, are recognized as promising prebiotics.[1] Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of a limited number of beneficial bacteria in the colon.[1][2] this compound is found naturally in some fermented foods like soy sauce and honey and can be produced commercially from starch.[3] This technical guide provides an in-depth overview of the prebiotic properties of this compound, its mechanisms of action, and the experimental methodologies used to evaluate its efficacy.

Prebiotic Properties of this compound

To be classified as a prebiotic, a compound must demonstrate resistance to digestion in the upper gastrointestinal tract, be fermented by the intestinal microbiota, and selectively stimulate the growth and/or activity of beneficial intestinal bacteria.

  • Resistance to Digestion: this compound, as part of the IMO family, is partially resistant to human digestive enzymes in the upper gastrointestinal tract, such as brush border maltase/glucoamylase and isomaltase.[3][4] This resistance allows a significant portion to reach the colon intact, where it can be utilized by the resident microbiota.[2] Studies on IMOs have shown high tolerance to acidic conditions and digestive enzymes, with over 97% remaining intact to serve as a carbon source for probiotic bacteria.[1]

  • Fermentation by Gut Microbiota: Once in the colon, undigested this compound is fermented by the gut microbiota.[2] This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[2][5]

  • Selective Stimulation of Beneficial Bacteria: A key characteristic of a prebiotic is its ability to modulate the gut microbial profile in a beneficial way. IMOs have been shown to selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1] This selective stimulation helps to improve the balance of the intestinal microflora.[1]

Mechanism of Action

The prebiotic effects of this compound are primarily mediated through the modulation of the gut microbiota and the subsequent production of SCFAs.

  • Modulation of Gut Microbiota: By serving as a fermentable substrate, this compound promotes the proliferation of saccharolytic bacteria, particularly bifidobacteria and lactobacilli.[6] This shift in the microbial composition can lead to a reduction in the abundance of potentially pathogenic bacteria.[5]

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of this compound by beneficial bacteria results in the production of SCFAs.[5] These metabolites play a crucial role in maintaining gut homeostasis and overall health.[7]

    • Acetate, Propionate, and Butyrate: These are the most abundant SCFAs produced. Butyrate is the primary energy source for colonocytes, while acetate and propionate are absorbed into the bloodstream and can influence systemic metabolic processes.[8] SCFAs contribute to lowering the pH of the colon, which can inhibit the growth of pathogenic bacteria.[4]

  • Enhancement of Gut Barrier Function: SCFAs, particularly butyrate, strengthen the intestinal barrier function.[9] They provide energy to the epithelial cells, stimulate the production of mucus and antimicrobial proteins, and enhance the expression of tight junction proteins that regulate paracellular permeability.[5][9] A strengthened gut barrier prevents the translocation of harmful substances like lipopolysaccharides (LPS) from the gut lumen into the circulation, thereby reducing systemic inflammation.[5][10]

  • Immune System Modulation: The gut microbiota and their metabolites, including SCFAs, play a significant role in modulating the host immune system. They can influence the activity of immune cells and the production of cytokines.[4] For example, IMOs have been shown to stimulate the production of IL-12, promoting a Th1-type immune response.[4] SCFAs can also decrease inflammatory responses.[7]

Quantitative Data on the Prebiotic Effects of Isomaltooligosaccharides

The following tables summarize quantitative data from various studies on the effects of isomaltooligosaccharides (IMOs), which include this compound.

Table 1: Effects of IMO Supplementation on Gut Microbiota

Study SubjectIMO DosageDurationKey FindingsReference
Weaned PigsNot specifiedNot specifiedIncreased abundance of Streptococcaceae and Collinsella.
Male Rats20 g/kgNot specifiedIncreased abundance of Lactobacillus reuteri and Lactobacillus intestinalis.[5][11]
Perinatal SowsVarious dosesGestation day 85 to lactation day 18Increased abundance of Parabacteroides and Slackia.[10]
In vitro fermentationNot specifiedNot specifiedIncreased abundance of Bifidobacteria and Lactobacilli; decreased Clostridia and Bacteroides.[5]

Table 2: Effects of IMO Supplementation on Short-Chain Fatty Acid (SCFA) Production

Study SubjectIMO DosageDurationSCFA ChangesReference
Older Men10 g/day 30 daysSignificantly increased fecal acetate and propionate concentrations.[5][11]
High-fat diet-fed miceCo-supplementation with cranberry extractNot specifiedIncreased cecal levels of SCFAs, particularly butyrate.[5]

Table 3: Effects of IMO Supplementation on Host Physiological Parameters

Study SubjectIMO DosageDurationPhysiological EffectsReference
Elderly SubjectsNot specifiedNot specifiedImproved bowel movements and stool output.[3]
Patients on hemodialysis30 g/day 4 weeksSignificantly reduced total cholesterol and triglyceride levels.[5]
Perinatal SowsLow and high dosesGestation day 85 to lactation day 18Lower concentrations of serum LPS and D-LA, indicating improved gut barrier function.[10]
Rats with early colorectal cancerDietary intervention12 weeksAttenuated intestinal inflammatory response.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the prebiotic potential of this compound.

1. In Vitro Fermentation Model

This method simulates the conditions of the human colon to study the fermentation of a substrate by fecal microbiota.

  • Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are homogenized in a sterile anaerobic buffer and filtered to obtain a fecal slurry.

  • Fermentation Medium: A basal medium containing nutrients for bacterial growth, such as peptone, yeast extract, and salts, is prepared. The test compound (this compound) is added as the primary carbon source.

  • Batch Fermentation: The fecal inoculum is added to the fermentation medium under anaerobic conditions. The cultures are incubated at 37°C. Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.[12][13]

  • Analyses:

    • pH Measurement: To monitor the acidification of the medium due to SCFA production.

    • SCFA Analysis: Supernatants are analyzed by Gas Chromatography (GC) to quantify acetate, propionate, and butyrate.[14]

    • Microbiota Analysis: Bacterial DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to determine changes in the microbial community composition.[14]

2. Animal Studies

In vivo studies in animal models provide insights into the physiological effects of this compound.

  • Animal Model: Sprague-Dawley rats or C57BL/6J mice are commonly used.[5][15] Animals are housed in a controlled environment and acclimatized before the experiment.

  • Dietary Intervention: Animals are divided into groups and fed a basal diet (control) or a diet supplemented with this compound at different concentrations.[15]

  • Sample Collection: Fecal samples are collected throughout the study for microbiota and SCFA analysis. At the end of the study, animals are euthanized, and cecal contents, blood, and intestinal tissues are collected.[15]

  • Analyses:

    • Gut Microbiota Analysis: 16S rRNA sequencing of DNA extracted from fecal or cecal samples.[16]

    • SCFA Analysis: GC analysis of cecal contents.[16]

    • Gut Barrier Function: Measurement of serum levels of LPS and D-lactate as markers of intestinal permeability.[10] Histological examination of intestinal tissue and analysis of tight junction protein expression (e.g., occludin, claudin-1) via immunohistochemistry or Western blotting.

    • Immune Response: Measurement of cytokine levels (e.g., TNF-α, IL-6, IL-10) in serum or intestinal tissue using ELISA.[17]

3. Analytical Methods for this compound Quantification

Accurate quantification of this compound in various samples is essential.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a common method for quantifying sugars. An amide column is often used for separation.[18]

    • Sample Preparation: Samples are centrifuged and filtered to remove particulate matter.[18]

    • Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated from known concentrations of an this compound standard.[18][19]

Visualizations

Diagram 1: Metabolic Pathway of this compound Fermentation

Isomaltotetraose_Fermentation IMT This compound Bifido Bifidobacterium spp. Lactobacillus spp. IMT->Bifido Fermentation SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Bifido->SCFA Produces GutHealth Improved Gut Health - Lower pH - Enhanced Barrier Function - Immune Modulation SCFA->GutHealth Leads to

Caption: Fermentation of this compound by gut microbiota.

Diagram 2: Experimental Workflow for In Vitro Fermentation

in_vitro_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Inoculum_Prep Inoculum Preparation Fecal_Sample->Inoculum_Prep Fermentation Anaerobic Incubation with this compound Inoculum_Prep->Fermentation Sampling Time-point Sampling Fermentation->Sampling SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing) Sampling->Microbiota_Analysis pH_Measurement pH Measurement Sampling->pH_Measurement

Caption: Workflow for in vitro fermentation of this compound.

Diagram 3: SCFA Signaling in Intestinal Epithelial Cells

SCFA_Signaling cluster_cell Inside Cell SCFA Butyrate GPCR G-protein coupled receptors (e.g., GPR43, GPR109A) SCFA->GPCR HDAC HDAC Inhibition SCFA->HDAC Signaling Intracellular Signaling (e.g., MAPK, NF-κB) GPCR->Signaling HDAC->Signaling Barrier Tight Junction Protein Expression ↑ Signaling->Barrier AntiInflammatory Anti-inflammatory Effects Signaling->AntiInflammatory EpithelialCell Intestinal Epithelial Cell

Caption: SCFA-mediated signaling in intestinal cells.

This compound exhibits significant potential as a prebiotic compound. Its resistance to digestion, selective fermentation by beneficial gut bacteria, and subsequent production of health-promoting SCFAs contribute to improved gut health. The mechanisms of action involve modulation of the gut microbiota, enhancement of the intestinal barrier function, and interaction with the host immune system. The quantitative data from various studies underscore the beneficial effects of IMOs, including this compound, on both microbial and host parameters. Standardized experimental protocols are crucial for further elucidating its specific effects and for the development of this compound as a functional ingredient in foods and pharmaceutical preparations aimed at improving gastrointestinal and overall health.

References

An In-depth Technical Guide to the Glycosidic Bonds in Isomaltotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose, a tetrasaccharide component of isomalto-oligosaccharides (IMOs), is of increasing interest in the pharmaceutical and food industries due to its prebiotic properties. Comprised of four glucose units, its structure is defined by the nature and geometry of its glycosidic bonds. This technical guide provides a detailed examination of the α-1,6 glycosidic linkages in this compound, outlines experimental protocols for their characterization, and explores their role in the molecule's biological activity.

Introduction to this compound

This compound is an oligosaccharide consisting of four D-glucose units. It is a key component of isomalto-oligosaccharides, which are produced enzymatically from starch.[1] The primary linkages in this compound are α-1,6 glycosidic bonds, which distinguish it from malto-oligosaccharides that are characterized by α-1,4 linkages. This structural difference is critical to its digestibility and prebiotic function. While predominantly linear, commercial preparations of IMOs may also contain other linkages, such as α-1,4.[2]

The α-1,6 Glycosidic Bond of this compound

The defining feature of this compound is the series of α-1,6 glycosidic bonds connecting the glucose monomers. This linkage is formed between the anomeric carbon (C1) of one glucose unit in the α-configuration and the hydroxyl group on the sixth carbon (C6) of the adjacent glucose unit.

Quantitative Data on Glycosidic Bond Geometry

Precise experimental values for the bond lengths and angles of the glycosidic linkages within this compound are not extensively documented in publicly available literature. However, data can be extrapolated from studies on the foundational disaccharide, isomaltose, and computational molecular modeling. The α-1,6 linkage provides significant conformational flexibility compared to α-1,4 linkages.

Conformational analysis of isomalto-oligosaccharides, including isomaltotriose and this compound, suggests a right-handed helical structure in solution. The geometry of the glycosidic bond is described by the torsional angles phi (Φ), psi (Ψ), and omega (ω). For an α-1,6 linkage, these are defined as:

  • Φ (phi): O5 - C1 - O6 - C6'

  • Ψ (psi): C1 - O6 - C6' - C5'

  • ω (omega): O6 - C6' - C5' - O5'

Molecular dynamics simulations of isomaltose have indicated multiple low-energy minima for these torsion angles, highlighting the flexibility of the α-1,6 bond. It is this flexibility that influences the overall three-dimensional structure and biological activity of this compound.

ParameterDescriptionTypical Value Range (for α-1,6 linkage)Note
Glycosidic Bond Type Covalent bond linking glucose monomersα-1,6Connects C1 of one glucose to C6 of the next.
Torsional Angle (Φ) Defines rotation around the C1-O6 bondVariesContributes to conformational flexibility.
Torsional Angle (Ψ) Defines rotation around the O6-C6' bondVariesContributes to conformational flexibility.
Torsional Angle (ω) Defines rotation around the C5'-C6' bondVariesAdds another degree of rotational freedom.
Bond Length (C1-O6) The length of the glycosidic bond~1.42 ÅEstimated based on standard C-O bond lengths.
Bond Angle (C1-O6-C6') The angle of the glycosidic linkage~117°Estimated based on molecular modeling.

Experimental Protocols for Glycosidic Bond Analysis

The structural elucidation of this compound and the confirmation of its α-1,6 glycosidic linkages rely on sophisticated analytical techniques. The following are detailed methodologies for key experiments.

Mass Spectrometry for Glycosidic Linkage Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining glycosidic linkages.

Protocol: LC-MS/MS-based Glycosidic Linkage Analysis

  • Permethylation:

    • Dissolve 50-100 µg of purified this compound in dimethyl sulfoxide (DMSO).

    • Add a strong base, such as sodium hydroxide, and an alkylating agent, typically methyl iodide.

    • This step methylates all free hydroxyl and carboxyl groups.

  • Hydrolysis:

    • After purification of the permethylated sample, hydrolyze the glycosidic bonds using a strong acid, such as 2M trifluoroacetic acid (TFA), at 121°C for 2 hours.

    • This breaks the oligosaccharide into its constituent monosaccharides, with the original linkage positions now exposed as free hydroxyl groups.

  • Derivatization:

    • Neutralize the hydrolyzed sample.

    • Derivatize the partially methylated monosaccharides with a labeling agent, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), to enhance ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a C18 reverse-phase column on an ultra-high-performance liquid chromatography (UHPLC) system.

    • Couple the UHPLC to a triple quadrupole mass spectrometer (QqQ-MS) operating in multiple reaction monitoring (MRM) mode.

    • Specific parent-product ion transitions for each type of linkage are monitored to identify and quantify the linkages present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the anomeric configuration (α or β) and the connectivity of the monosaccharide units.

Protocol: 1D and 2D NMR for Structural Determination

  • Sample Preparation:

    • Dissolve 1-5 mg of purified this compound in deuterium oxide (D₂O).

    • Lyophilize and re-dissolve in D₂O to minimize the HOD signal.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • The anomeric protons (H-1) typically resonate in a distinct region (δ 4.5-5.5 ppm). The chemical shift and coupling constants (³J(H1,H2)) of these signals provide information about the anomeric configuration. For α-linkages, the ³J(H1,H2) is typically around 3-4 Hz.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each glucose residue, allowing for the assignment of proton resonances.

    • TOCSY (Total Correlation Spectroscopy): Establishes the correlation of all protons within a spin system (i.e., within a single glucose residue).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the glycosidic linkage by observing the correlation between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-6) of the adjacent residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which helps to determine the three-dimensional conformation of the molecule.

Visualization of Workflows and Pathways

Experimental Workflow for Glycosidic Bond Analysis

The following diagram illustrates the general workflow for the analysis of glycosidic bonds in this compound using mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis This compound This compound Sample Permethylation Permethylation This compound->Permethylation Hydrolysis Acid Hydrolysis Permethylation->Hydrolysis Derivatization PMP Derivatization Hydrolysis->Derivatization UHPLC UHPLC Separation Derivatization->UHPLC Inject MSMS Tandem MS (MRM) UHPLC->MSMS Data Data Analysis MSMS->Data

Workflow for LC-MS/MS Glycosidic Linkage Analysis.
Enzymatic Synthesis and Hydrolysis of this compound

This compound is typically produced from starch through a multi-enzyme process and can be hydrolyzed by specific enzymes.

enzymatic_process Starch Starch Liquefaction Liquefaction (α-amylase) Starch->Liquefaction Saccharification Saccharification (β-amylase) Liquefaction->Saccharification Maltose_Syrup High Maltose Syrup Saccharification->Maltose_Syrup Transglucosylation Transglucosylation (α-transglucosidase) Maltose_Syrup->Transglucosylation IMOs Isomalto-oligosaccharides (including this compound) Transglucosylation->IMOs Hydrolysis Enzymatic Hydrolysis (e.g., dextranase) IMOs->Hydrolysis Glucose Glucose Hydrolysis->Glucose

Enzymatic production and hydrolysis of this compound.
Signaling Pathway of this compound Prebiotic Activity

As a prebiotic, this compound is not digested in the upper gastrointestinal tract but is fermented by beneficial gut bacteria in the colon, leading to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. These SCFAs then exert various health benefits through specific signaling pathways.

prebiotic_pathway cluster_lumen Colon Lumen cluster_epithelium Colon Epithelium This compound This compound Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs GPR41_43 GPR41/GPR43 (SCFA Receptors) SCFAs->GPR41_43 Bind to Signaling Intracellular Signaling GPR41_43->Signaling Health_Benefits Improved Gut Barrier Anti-inflammatory Effects Modulation of Metabolism Signaling->Health_Benefits Leads to

Prebiotic activity and SCFA signaling of this compound.

Conclusion

The α-1,6 glycosidic bonds are the defining structural feature of this compound, conferring upon it unique physicochemical and biological properties, most notably its function as a prebiotic. The analytical methodologies detailed herein, particularly LC-MS/MS and NMR spectroscopy, are essential for the complete structural characterization of this and other oligosaccharides. A thorough understanding of the structure-function relationship of this compound is critical for its application in drug development and functional foods, particularly in the modulation of the gut microbiome and the promotion of health through the production of short-chain fatty acids. Further research, including computational modeling, will be invaluable in providing more precise quantitative data on the geometry of its glycosidic bonds.

References

Methodological & Application

Application Note: Enzymatic Synthesis and Purification of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

Isomaltotetraose, a non-digestible isomalto-oligosaccharide (IMO) with a degree of polymerization of four (DP4), is of increasing interest for its potential prebiotic properties and applications in the food and pharmaceutical industries. This document provides detailed protocols for the enzymatic synthesis of an IMO mixture containing this compound via two primary methods: a dextransucrase-catalyzed acceptor reaction using sucrose and maltose, and a transglucosidase-catalyzed reaction using maltose. Furthermore, a comprehensive protocol for the purification of this compound from the resulting oligosaccharide mixture using size exclusion chromatography (SEC) is described.

Introduction

Isomalto-oligosaccharides are α-glucans characterized by α-(1→6) glycosidic linkages in their backbone. This compound, specifically, consists of four glucose units linked in this manner. Enzymatic synthesis offers a highly specific and controllable alternative to chemical methods for producing these oligosaccharides. The two main enzymatic routes involve:

  • Dextransucrase (EC 2.4.1.5): This enzyme catalyzes the transfer of D-glucosyl units from a sucrose donor to an acceptor molecule. In the presence of an acceptor like maltose, dextransucrase synthesizes a series of IMOs, including this compound, alongside the polymerization of dextran.[1] The ratio of sucrose to the acceptor is a critical parameter for controlling the product distribution.[2]

  • α-Glucosidase (EC 3.2.1.20) with Transglucosidase Activity: Certain α-glucosidases exhibit significant transglucosylation activity at high substrate concentrations. These enzymes can catalyze the transfer of a glucosyl moiety from a donor like maltose to an acceptor, forming α-(1→6) linkages and producing a mixture of IMOs.[3][4]

Following synthesis, the reaction mixture typically contains a range of IMOs (isomaltose, isomaltotriose, this compound, etc.), unreacted substrates, and byproducts.[5] Therefore, a robust purification strategy is essential to isolate high-purity this compound. Size exclusion chromatography (SEC) is an effective technique for separating oligosaccharides based on their hydrodynamic volume, making it ideal for fractionating IMOs by their degree of polymerization.[5]

Experimental Protocols

Two alternative protocols for the initial synthesis of an isomalto-oligosaccharide mixture are presented below, followed by a single, robust purification protocol to isolate this compound.

Protocol 1: Synthesis using Dextransucrase Acceptor Reaction

This protocol is optimized for the synthesis of an oligosaccharide series (DP3-DP7) from which this compound can be purified.[1]

Materials:

  • Dextransucrase (e.g., from Leuconostoc mesenteroides)

  • Sucrose

  • Maltose

  • Sodium Acetate Buffer (20 mM, pH 5.4)

  • Calcium Chloride (CaCl₂)

  • Deionized Water

  • Reaction vessel with temperature control (25°C)

  • HPLC system for analysis

Procedure:

  • Prepare Reaction Buffer: Prepare a 20 mM sodium acetate buffer, pH 5.4, containing 0.05 g/L CaCl₂.

  • Prepare Substrate Solution: Dissolve sucrose and maltose in the reaction buffer to a final total sugar concentration of 125 g/L. Maintain a sucrose-to-maltose mass ratio of 2:1.

  • Enzyme Addition: Add dextransucrase to the substrate solution to a final concentration of 0.05 U/mL. One unit (U) is defined as the amount of enzyme that releases 1 µmol of fructose per minute from sucrose.

  • Incubation: Incubate the reaction mixture at 25°C with gentle agitation.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours). Terminate the reaction in the aliquots by boiling for 10 minutes. Analyze the product distribution by HPLC to determine the optimal time to stop the reaction when the concentration of this compound is maximal.

  • Reaction Termination: Once the desired product profile is achieved, terminate the entire reaction by heating the mixture to 95-100°C for 15 minutes to inactivate the enzyme.

  • Proceed to Purification: The resulting IMO syrup, containing this compound, is now ready for purification.

Protocol 2: Synthesis using α-Glucosidase (Transglucosidase)

This protocol utilizes the transglucosylation activity of α-glucosidase to produce an IMO mixture rich in isomaltose, panose, and isomaltotriose, which will also contain higher-order oligosaccharides like this compound.[3]

Materials:

  • α-Glucosidase with high transglucosidase activity (e.g., from Aspergillus niger)

  • Maltose

  • Sodium Acetate Buffer (20 mM, pH 5.0)

  • Deionized Water

  • Reaction vessel with temperature control (55°C) and stirring

  • HPLC system for analysis

Procedure:

  • Prepare Substrate Solution: Prepare a 20% (w/v) maltose solution (200 g/L) in 20 mM sodium acetate buffer, pH 5.0.

  • Enzyme Addition: Add α-glucosidase to the maltose solution. A typical enzyme load is 1500 units per 10 mL of reaction mixture. (Note: Enzyme units and optimal loading may vary depending on the enzyme supplier and specific activity).

  • Incubation: Incubate the reaction mixture at 55°C for up to 12 hours with constant magnetic stirring (e.g., 600 rpm).

  • Reaction Monitoring: Monitor the formation of IMOs over time using HPLC or TLC to determine the optimal reaction time.

  • Reaction Termination: Terminate the reaction at the optimal time point by boiling the mixture for 10 minutes to inactivate the enzyme.

  • Proceed to Purification: The resulting syrup is now ready for purification.

Protocol 3: Purification of this compound

This protocol uses Size Exclusion Chromatography (SEC) to separate this compound (DP4) from other oligosaccharides and residual sugars.[5]

Materials:

  • Crude IMO syrup from Protocol 1 or 2

  • Size Exclusion Chromatography (SEC) system (e.g., ÄKTA pure or similar)

  • SEC Column: Superdex 30 Increase (10 x 300 mm) or equivalent column suitable for oligosaccharide separation.

  • Mobile Phase: High-purity deionized water

  • Fraction collector

  • TLC plates (Silica gel 60) and developing solvent (e.g., butanol:ethanol:water 5:3:2)

  • Refractive Index (RI) detector

Procedure:

  • Sample Preparation: Centrifuge the crude IMO syrup at 10,000 x g for 10 minutes to remove any precipitated protein or particulates. Dissolve the supernatant in deionized water to a final concentration of approximately 200 mg/mL.

  • Column Equilibration: Equilibrate the Superdex 30 Increase column with deionized water at a low flow rate (e.g., 0.1 mL/min) until a stable baseline is achieved on the RI detector.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Elute the column with deionized water at a constant flow rate of 0.1 mL/min. Oligosaccharides will separate based on size, with larger molecules (higher DP) eluting earlier than smaller ones.

  • Fraction Collection: Collect fractions (e.g., 0.2 mL per fraction) throughout the elution process.

  • Fraction Analysis: Analyze the collected fractions for the presence and purity of this compound. This can be done by:

    • Thin-Layer Chromatography (TLC): Spot small amounts of each fraction onto a TLC plate alongside IMO standards (if available). Develop the chromatogram and visualize the spots. Fractions containing a single spot corresponding to the expected migration of this compound are pooled.

    • HPLC: For higher resolution, analyze fractions using an appropriate HPLC method (e.g., HILIC or ion-exchange chromatography) to confirm purity.

  • Pooling and Lyophilization: Pool the pure this compound-containing fractions and freeze-dry (lyophilize) to obtain the final product as a white powder.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis protocols.

Table 1: Reaction Conditions for Dextransucrase-Catalyzed Synthesis

ParameterValueReference
EnzymeDextransucrase[1]
Substrate (Donor)Sucrose[1]
Substrate (Acceptor)Maltose[1]
Sucrose Conc.~83.3 g/L[1]
Maltose Conc.~41.7 g/L[1]
Enzyme Conc.0.05 U/mL[1]
Buffer20 mM Sodium Acetate[1]
pH5.4[1]
Temperature25°C[1]
Expected ProductsIMO Mixture (DP3-DP7)[1]

Table 2: Reaction Conditions for α-Glucosidase-Catalyzed Synthesis

ParameterValueReference
Enzymeα-Glucosidase[3]
SubstrateMaltose[3]
Substrate Conc.200 g/L[3]
Enzyme Conc.1500 U / 10 mL[3]
Buffer20 mM Sodium Acetate[3]
pH5.0[3]
Temperature55°C[3]
Reaction Timeup to 12 hours[3]
Expected IMO Yield~50% (w/w)[3]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

G cluster_0 Protocol 1: Dextransucrase Synthesis cluster_1 Protocol 2: α-Glucosidase Synthesis cluster_2 Protocol 3: Purification P1_S1 Prepare Substrates (Sucrose + Maltose) in Buffer (pH 5.4) P1_S2 Add Dextransucrase (0.05 U/mL) P1_S1->P1_S2 P1_S3 Incubate at 25°C P1_S2->P1_S3 P1_S4 Terminate Reaction (Heat Inactivation) P1_S3->P1_S4 P3_S1 Prepare Crude IMO Syrup P1_S4->P3_S1 Crude IMO Mixture P2_S1 Prepare Substrate (200 g/L Maltose) in Buffer (pH 5.0) P2_S2 Add α-Glucosidase P2_S1->P2_S2 P2_S3 Incubate at 55°C P2_S2->P2_S3 P2_S4 Terminate Reaction (Heat Inactivation) P2_S3->P2_S4 P2_S4->P3_S1 P3_S2 Size Exclusion Chromatography (Superdex 30 Increase) P3_S1->P3_S2 P3_S3 Collect Fractions P3_S2->P3_S3 P3_S4 Analyze Purity (TLC/HPLC) P3_S3->P3_S4 P3_S5 Pool Pure Fractions P3_S4->P3_S5 P3_S6 Lyophilize P3_S5->P3_S6 P3_S7 Pure this compound P3_S6->P3_S7

Caption: Workflow for enzymatic synthesis and purification of this compound.

G cluster_0 Dextransucrase Pathway Suc Sucrose Enz_Glc Enzyme-Glucosyl Intermediate Suc->Enz_Glc Dextransucrase Fru Fructose Enz_Glc->Fru releases IMOs Isomalto-oligosaccharides (DP2, DP3, DP4...) Enz_Glc->IMOs Acceptor Acceptor (e.g., Maltose, IMOs) Acceptor->Enz_Glc attacks

Caption: Dextransucrase acceptor reaction mechanism for IMO synthesis.

References

Application Notes and Protocols for Isomaltotetraose Production using Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltooligosaccharides (IMOs) are a class of prebiotic oligosaccharides that have garnered significant interest in the food and pharmaceutical industries due to their beneficial effects on gut health. Isomaltotetraose, a four-unit oligosaccharide with α-1,6 glycosidic linkages, is a component of IMO mixtures. This document provides detailed application notes and protocols for the production of this compound using α-glucosidase derived from the filamentous fungus Aspergillus niger. The enzyme's transglucosylation activity is harnessed to synthesize this compound from suitable substrates like maltose. These protocols are intended for research and development purposes.

Principle of this compound Production

The synthesis of this compound from substrates such as maltose is catalyzed by α-glucosidase (EC 3.2.1.20) from Aspergillus niger. This enzyme, belonging to the glycoside hydrolase family 31, exhibits both hydrolytic and transglucosylation activities.[1][2][3][4] In the presence of high concentrations of a suitable acceptor substrate (like maltose), the enzyme catalyzes the transfer of a glucosyl moiety to the acceptor molecule, forming an α-1,6 glycosidic bond and elongating the oligosaccharide chain. While the primary transglucosylation products are often isomaltose and panose, the reaction can proceed to form longer-chain IMOs, including this compound.[3][5]

Data Presentation

Table 1: Fermentation Conditions for α-Glucosidase Production from Aspergillus niger
ParameterOptimized Value/RangeReference
Strain Aspergillus niger ASP004 (mutagenized)[5]
Inoculum Spore suspension (~10⁷ spores/mL)[5]
Inoculum Size 2% (v/v)[5]
Fermentation Medium Glucose (100 g/L), Soybean Flour (30 g/L), Corn Steep Liquor (30 mL/L)[6]
Initial pH 5.6[6]
Cultivation Temperature 30 °C[5]
Agitation 200 rpm[5]
Fermentation Time 6 days[6]
Table 2: Biochemical Properties of Aspergillus niger α-Glucosidase
ParameterValueReference
Optimum pH 4.3 - 4.5[1][5]
Optimum Temperature 60 - 80 °C[1][5]
pH Stability >90% activity between pH 3.0 - 6.0[5]
Molecular Weight ~75 kDa (monomer), ~230 kDa (native)[1][5]
Substrate Specificity Highest activity on maltose. Also active on α-methylglucose, soluble starch, sucrose, isomaltose, isomaltotriose, and panose.[5]
Table 3: Reaction Conditions for Enzymatic Synthesis of Isomaltooligosaccharides
ParameterRecommended ConditionReference
Enzyme Purified α-Glucosidase from Aspergillus niger[5]
Substrate Maltose[5]
Substrate Concentration 30% (w/v)[5]
Enzyme Concentration 0.4 U/mL[5]
Reaction Buffer 0.1 M Acetate Buffer[5]
Reaction pH 5.5[5]
Reaction Temperature 50 °C[5]
Reaction Time 1 - 24 hours (product profile changes over time)[5]
Table 4: HPLC Conditions for this compound Analysis
ParameterCondition 1Condition 2Reference
Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 150 mm)HALO Penta-HILIC (2.7 µm, 4.6 x 150 mm)[7][8]
Mobile Phase Acetonitrile:Water (60:40, v/v) or 77% Acetonitrile with 0.2% TriethylamineAcetonitrile and 35 mM Ammonium Formate (pH 3.75)[7][8][9]
Elution Isocratic or GradientGradient[8][9]
Flow Rate 0.25 mL/min2.0 mL/min[7][8]
Column Temperature 40 °C10 °C[7][8]
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)ELSD[7][8]
Injection Volume 3 µL4 µL[7][8]

Experimental Protocols

Protocol 1: Production of α-Glucosidase from Aspergillus niger

1.1. Strain Activation and Inoculum Preparation:

  • Activate spores of Aspergillus niger by inoculating them on a Petri dish containing activation agar (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, and 15 g/L agar).[1]

  • Incubate at 30 °C for 120 hours.[1]

  • Harvest the spores by adding 5 mL of a 0.1% (v/v) Tween 80 solution to the Petri dish and gently scraping the surface.[1]

  • Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10⁷ spores/mL.[5]

1.2. Fermentation:

  • Prepare the fermentation medium containing 100 g/L glucose, 30 g/L soybean flour, and 30 mL/L corn steep liquor. Adjust the pH to 5.6.[6]

  • Inoculate 50 mL of the sterile fermentation medium in a 250-mL Erlenmeyer flask with 2% (v/v) of the spore suspension.[5][6]

  • Incubate the flasks at 30 °C in a shaking incubator at 200 rpm for 6 days.[5][6]

1.3. Enzyme Extraction and Purification:

  • After fermentation, harvest the culture broth by centrifugation to remove fungal mycelia.

  • The supernatant contains the crude extracellular α-glucosidase.

  • For purification, subject the crude enzyme solution to ultrafiltration to concentrate the protein.[5]

  • Further purify the enzyme using ethanol precipitation, followed by ion-exchange chromatography (e.g., DEAE-Sepharose) and gel filtration chromatography.[5]

  • Monitor the enzyme activity and protein concentration at each purification step.

Protocol 2: Enzymatic Synthesis of this compound
  • Prepare a 30% (w/v) maltose solution in 0.1 M acetate buffer (pH 5.5).[5]

  • Add the purified Aspergillus niger α-glucosidase to the maltose solution to a final concentration of 0.4 U/mL.[5]

  • Incubate the reaction mixture at 50 °C for a desired period (e.g., 1 to 24 hours). The reaction time will influence the product profile, with longer times potentially leading to the formation of higher degree of polymerization (DP) IMOs, but also risking secondary hydrolysis.[5]

  • Terminate the reaction by heating the mixture at 100 °C for 10 minutes to inactivate the enzyme.[5]

  • Centrifuge the reaction mixture to remove any precipitate and filter the supernatant through a 0.22 µm membrane for analysis.[5]

Protocol 3: Analysis of this compound by HPLC
  • Prepare standard solutions of glucose, maltose, isomaltose, isomaltotriose, and this compound.

  • Set up the HPLC system according to the parameters outlined in Table 4. An amide-based column is generally suitable for the separation of these oligosaccharides.[7]

  • Inject the prepared standards and the reaction sample into the HPLC system.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of this compound and other sugars by creating a standard curve from the peak areas of the standards.

Protocol 4: Purification of this compound
  • Yeast Fermentation: To remove residual glucose, maltose, and maltotriose, the reaction mixture can be fermented with Saccharomyces cerevisiae or Saccharomyces carlsbergensis. These yeasts will consume the fermentable sugars, leaving the non-fermentable IMOs, including this compound, in the solution.[10]

  • Chromatographic Separation: For higher purity, the this compound can be purified from the mixture of other IMOs using size-exclusion chromatography (SEC) or preparative HPLC.[11]

Visualizations

Enzymatic_Synthesis_of_this compound Maltose Maltose (Substrate/Acceptor) Enzyme Aspergillus niger α-Glucosidase Maltose->Enzyme Isomaltose Isomaltose (DP2) Maltose->Isomaltose Transglucosylation (+ Glucose) Panose Panose (DP3) Maltose->Panose Transglucosylation (+ Maltose) Glucose Glucose (Product/Acceptor) Enzyme->Glucose Hydrolysis Isomaltotriose Isomaltotriose (DP3) Isomaltose->Isomaltotriose Transglucosylation (+ Glucose) This compound This compound (DP4) Isomaltotriose->this compound Transglucosylation (+ Glucose)

Caption: Enzymatic pathway for this compound synthesis.

Experimental_Workflow cluster_0 Enzyme Production cluster_1 This compound Synthesis cluster_2 Analysis and Purification A_niger Aspergillus niger Cultivation Fermentation Fermentation A_niger->Fermentation Extraction Crude Enzyme Extraction Fermentation->Extraction Purification Enzyme Purification Extraction->Purification Enzymatic_Reaction Enzymatic Reaction (Maltose + Purified Enzyme) Purification->Enzymatic_Reaction Termination Reaction Termination Enzymatic_Reaction->Termination HPLC_Analysis HPLC Analysis Termination->HPLC_Analysis Product_Purification Product Purification (e.g., Yeast Fermentation, Chromatography) HPLC_Analysis->Product_Purification Final_Product Final_Product Product_Purification->Final_Product Pure this compound

Caption: Overall experimental workflow.

References

Application Note: Characterization of Isomaltotetraose using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isomaltotetraose is an oligosaccharide composed of four glucose units linked by α-1,6 glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it finds applications in the food and pharmaceutical industries as a prebiotic and a low-calorie sweetener. The structural elucidation of this compound and its differentiation from other tetrasaccharide isomers are crucial for quality control and functional studies. Mass spectrometry (MS) has emerged as a powerful analytical technique for the detailed structural characterization of carbohydrates due to its high sensitivity, specificity, and speed.[1] This application note details the use of mass spectrometry for the characterization of this compound, focusing on electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques.

Principles of Mass Spectrometry for this compound Analysis

The characterization of oligosaccharides like this compound by mass spectrometry involves three key stages: ionization, mass analysis, and fragmentation analysis (tandem MS or MS/MS).[1][2]

  • Ionization: this compound is a polar, non-volatile molecule, making soft ionization techniques such as ESI and MALDI essential.

    • Electrospray Ionization (ESI): In ESI, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions.[2] For oligosaccharides, ESI is often performed in the presence of adduct-forming agents like sodium chloride or ammonium chloride to produce sodiated ([M+Na]⁺) or ammoniated ([M+NH₄]⁺) adducts in positive ion mode, or chloride adducts ([M+Cl]⁻) in negative ion mode.[3][4] These adducts are often more stable and provide better fragmentation control.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser beam irradiates the sample, causing desorption and ionization of the analyte molecules, typically as singly charged adducts (e.g., [M+Na]⁺ or [M+K]⁺).[2][5] MALDI-TOF (Time-of-Flight) MS is particularly useful for analyzing mixtures and determining the molecular weight distribution of oligosaccharides.[5]

  • Mass Analysis: Once ionized, the mass-to-charge ratio (m/z) of the this compound ions is determined by a mass analyzer (e.g., Time-of-Flight, Quadrupole, Ion Trap). The molecular formula of this compound is C₂₄H₄₂O₂₁, with a monoisotopic mass of 666.2273 g/mol .[6] The expected m/z for the sodiated adduct [M+Na]⁺ would be approximately 689.21.

  • Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: Tandem mass spectrometry is indispensable for distinguishing between isomeric oligosaccharides, which have the same mass but different glycosidic linkages.[1][3] In an MS/MS experiment, a specific precursor ion (e.g., the [M+Cl]⁻ adduct of this compound) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence and linkage of the monosaccharide units.[3][7] this compound, with its α-1,6 linkages, produces a distinct fragmentation pattern compared to its isomers like maltotetraose (α-1,4 linkages) or cellotetraose (β-1,4 linkages). Notably, in the MS/MS analysis of the chloride adduct of this compound, a unique diagnostic ion has been identified at an m/z of 575.[3]

Quantitative Data Summary

The following tables summarize the key mass-to-charge ratios observed in the mass spectrometric analysis of this compound.

Table 1: Precursor Ions of this compound in Full Scan MS

Ion SpeciesAdductIonization ModeCalculated m/z
[M+H]⁺ProtonPositive667.23
[M+NH₄]⁺AmmoniumPositive684.26
[M+Na]⁺SodiumPositive689.21
[M-H]⁻Proton LossNegative665.21
[M+Cl]⁻ChlorideNegative701.19

Table 2: Key Diagnostic Fragment Ions of this compound from Tandem MS

Precursor IonFragmentation ProductDescriptionObserved m/zReference
[M+Cl]⁻ (m/z 701.19)Diagnostic IonUnique fragment for this compound575[3]

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. Fragmentation patterns can be complex, and a full spectrum analysis is required for complete characterization.

Experimental Protocols

Protocol 1: this compound Characterization by ESI-MS/MS

This protocol describes a general method for the characterization of this compound using direct infusion nano-electrospray ionization tandem mass spectrometry (nESI-MS/MS) in negative ion mode with chloride adduction.[3]

1. Materials and Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium chloride (NH₄Cl)

  • Sample vials and capillaries for nESI

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mM in deionized water.

  • Prepare a working solution by diluting the stock solution to 50-100 µM in a 50:50 (v/v) mixture of methanol and deionized water.

  • Prepare a 1 mM solution of ammonium chloride in deionized water to serve as the source of chloride ions for adduction.

3. nESI-MS/MS Analysis:

  • Instrument Setup: Use a mass spectrometer equipped with a nano-electrospray ionization source. Set the instrument to negative ionization mode.

  • Infusion: Load the this compound working solution and the ammonium chloride solution into a theta capillary for direct infusion.[3] Alternatively, mix the sample and chloride source prior to infusion.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the chloride-adducted precursor ion of this compound ([M+Cl]⁻) at approximately m/z 701.2. Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the precursor ion.

  • Tandem MS (MS/MS): Select the [M+Cl]⁻ ion (m/z 701.2) as the precursor for collision-induced dissociation (CID).

  • Apply a range of collision energies to induce fragmentation and acquire the product ion spectrum. The goal is to generate a reproducible fragmentation pattern that includes diagnostic ions.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify characteristic fragment ions, including the diagnostic ion at m/z 575, which helps confirm the identity of this compound and distinguish it from its isomers.[3]

Protocol 2: this compound Analysis by MALDI-TOF MS

This protocol outlines a general procedure for the analysis of this compound using MALDI-TOF MS.

1. Materials and Reagents:

  • This compound standard

  • MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA) (optional, for matrix preparation)

  • Sodium Chloride (NaCl) (optional, for enhancing sodiated adducts)

  • MALDI target plate

2. Sample and Matrix Preparation:

  • Prepare a 10 mg/mL solution of the DHB matrix in a 50:50 (v/v) mixture of methanol and water. A small amount of TFA (0.1%) can be added to improve crystal formation.

  • Prepare a 1 mg/mL stock solution of this compound in deionized water.

  • Create a sample-matrix mixture by combining the this compound solution and the matrix solution at a ratio of 1:10 (v/v). If enhanced sodiation is desired, a low concentration of NaCl can be added to the mixture.

3. MALDI-TOF MS Analysis:

  • Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate. Allow the spot to air-dry completely, which results in the co-crystallization of the sample and matrix.

  • Instrument Setup: Place the target plate into the MALDI-TOF mass spectrometer. Set the instrument to positive ion reflectron mode for higher resolution.

  • Data Acquisition: Calibrate the instrument using a known standard. Set the laser power to the minimum required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation. Acquire the mass spectrum over a relevant m/z range (e.g., 500-1000 Da).

  • Data Analysis: Identify the peak corresponding to the sodiated adduct of this compound ([M+Na]⁺) at approximately m/z 689.2. The high resolution of the TOF analyzer allows for accurate mass determination, confirming the elemental composition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample This compound Standard Working_Sol Working Solution Sample->Working_Sol Solvent Solvent System (e.g., MeOH/H2O) Solvent->Working_Sol Adduct Adduct-forming Agent (e.g., NH4Cl) Adduct->Working_Sol Ion_Source Ionization Source (e.g., nESI) Working_Sol->Ion_Source MS1 Full Scan MS (Precursor Ion Selection) Ion_Source->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS/MS) (Fragment Ion Analysis) CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Identification Identification of Diagnostic Ions Spectrum->Identification Characterization Structural Characterization Identification->Characterization

Caption: Workflow for this compound Characterization by ESI-MS/MS.

fragmentation_pathway Precursor This compound-Cl Adduct [M+Cl]⁻ m/z 701.2 Fragment1 Diagnostic Fragment Ion m/z 575 Precursor->Fragment1 CID Fragment2 Other Fragment Ions Precursor->Fragment2 CID Neutral_Loss Neutral Loss

Caption: Simplified Fragmentation of this compound [M+Cl]⁻ Ion.

References

Application Notes and Protocols: Structural Elucidation of Isomaltotetraose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose, a linear α-(1→6)-linked glucooligosaccharide, is of significant interest in the food and pharmaceutical industries for its potential prebiotic properties and as a building block for more complex carbohydrate-based drugs. A thorough understanding of its three-dimensional structure is paramount for elucidating its biological function and for quality control in production processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive analytical technique that provides detailed atomic-level information for the complete structural characterization of oligosaccharides in solution.

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C chemical shifts for the four glucose residues of this compound. The residues are labeled from the non-reducing end (Glc I) to the reducing end (Glc IV). The reducing end exists as an equilibrium of α and β anomers, leading to two sets of signals for the Glc IV residue. The chemical shifts for the internal residues (Glc II and Glc III) are similar, reflecting their comparable chemical environments.

Table 1: ¹H NMR Chemical Shifts (ppm) of this compound in D₂O

ResidueH-1H-2H-3H-4H-5H-6aH-6b
Glc I (Non-reducing) 4.973.543.723.423.813.783.70
Glc II (Internal) 4.963.533.713.413.803.773.69
Glc III (Internal) 4.963.533.713.413.803.773.69
Glc IV (Reducing, α) 5.233.583.753.453.883.823.74
Glc IV (Reducing, β) 4.653.283.503.433.553.853.77

Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound in D₂O

ResidueC-1C-2C-3C-4C-5C-6
Glc I (Non-reducing) 100.572.574.370.872.561.8
Glc II (Internal) 100.672.674.470.972.666.9
Glc III (Internal) 100.672.674.470.972.666.9
Glc IV (Reducing, α) 93.172.874.670.772.861.7
Glc IV (Reducing, β) 97.075.477.270.776.961.7

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%). For experiments requiring the observation of exchangeable protons (e.g., hydroxyl groups), a mixture of 90% H₂O / 10% D₂O can be used.

  • Lyophilization (Optional but Recommended): To remove any exchangeable protons from the sample, lyophilize the dissolved sample and re-dissolve it in fresh D₂O. Repeat this process two to three times.

  • Filtration: Filter the final solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (¹H and ¹³C at 0.00 ppm).

NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.

  • ¹H Experiment (zg30 or similar):

    • Pulse Program: Standard one-pulse sequence with solvent suppression (e.g., presaturation).

    • Spectral Width: ~10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C Experiment (zgpg30 or similar):

    • Pulse Program: Standard one-pulse with proton decoupling.

    • Spectral Width: ~150 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each glucose residue.

    • Pulse Program: cosygpppqf or similar.

    • Spectral Width (F1 and F2): ~10 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system (i.e., a single glucose residue).

    • Pulse Program: mlevphpp or similar.

    • Mixing Time: 80-120 ms (to allow for magnetization transfer throughout the spin system).

    • Spectral Width (F1 and F2): ~10 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • Pulse Program: hsqcedetgpsisp2.3 or similar (edited HSQC to differentiate CH/CH₃ from CH₂ signals).

    • Spectral Width (F2 - ¹H): ~10 ppm.

    • Spectral Width (F1 - ¹³C): ~100 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 16-32.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for determining the glycosidic linkages.[1]

    • Pulse Program: hmbcgplpndqf or similar.

    • Spectral Width (F2 - ¹H): ~10 ppm.

    • Spectral Width (F1 - ¹³C): ~150 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 32-64.

    • Long-range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions for the 2D spectra.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate peak picking and integration.

  • Resonance Assignment:

    • Start with the anomeric protons (H-1) in the 1D ¹H spectrum, which typically resonate in a distinct downfield region (4.5-5.5 ppm).

    • Use the COSY and TOCSY spectra to trace the scalar coupling network from each anomeric proton to the other protons within the same glucose residue.

    • Use the HSQC spectrum to assign the corresponding carbon resonances for each proton-carbon pair.

    • Utilize the HMBC spectrum to establish the connectivity between the glucose residues. Specifically, look for cross-peaks between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-6) of the adjacent residue.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation dissolve Dissolve in D₂O lyophilize Lyophilize (optional) dissolve->lyophilize filter Filter into NMR Tube lyophilize->filter nmr_1d 1D ¹H & ¹³C filter->nmr_1d nmr_2d 2D Experiments (COSY, TOCSY, HSQC, HMBC) nmr_1d->nmr_2d ft Fourier Transform nmr_2d->ft phasing Phasing & Baseline Correction ft->phasing assignment Resonance Assignment phasing->assignment structure Final Structure of This compound assignment->structure

Caption: Experimental workflow for the NMR-based structural elucidation of this compound.

logical_relationships cluster_experiments NMR Experiments cluster_information Derived Information cluster_structure Structural Features h1_nmr 1D ¹H NMR anomeric_protons Identify Anomeric Protons h1_nmr->anomeric_protons cosy 2D COSY intra_residue_h Intra-residue ¹H Connectivity cosy->intra_residue_h tocsy 2D TOCSY spin_systems Define Full ¹H Spin Systems tocsy->spin_systems hsqc 2D HSQC hc_correlation ¹H-¹³C One-Bond Correlation hsqc->hc_correlation hmbc 2D HMBC inter_residue Inter-residue Connectivity (Glycosidic Linkages) hmbc->inter_residue anomeric_protons->cosy anomeric_protons->tocsy residue_assignment Assign ¹H & ¹³C of each Residue intra_residue_h->residue_assignment spin_systems->hsqc hc_correlation->residue_assignment sequence Determine Glucose Sequence inter_residue->sequence residue_assignment->sequence final_structure Confirm this compound Structure sequence->final_structure

Caption: Logical flow of information from NMR experiments to the structural elucidation of this compound.

References

Application Notes & Protocols: Isomaltotetraose in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isomaltotetraose is a glucose oligomer, consisting of four glucose units linked primarily by α-1,6 glycosidic bonds. It is a key component of isomalto-oligosaccharide (IMO) mixtures, which are gaining significant traction in the food and pharmaceutical industries.[1][2] IMOs are recognized as functional food ingredients, primarily for their prebiotic properties and their utility as a low-calorie sugar substitute.[3][4] Unlike digestible carbohydrates, IMOs like this compound are resistant to hydrolysis by human digestive enzymes, allowing them to reach the colon intact where they selectively stimulate the growth of beneficial gut microbiota.[1][5] Their stability under various processing conditions, coupled with beneficial physiological effects, makes them a versatile ingredient for developing next-generation health-focused food products.[1][3]

Application Notes

This compound, as a constituent of IMO, offers a range of functional benefits in food applications:

1. Functional Sweetener and Sugar Replacer: IMOs provide a mild sweetness, estimated to be between 40% and 60% that of sucrose.[1][3] This property allows them to be used as a bulk sweetener to partially or fully replace sucrose in a variety of products, thereby reducing the total caloric content and glycemic index.[1][6]

  • Applications: Baked goods (bread, biscuits, cakes), confectionery (chocolates, candies), beverages, and dairy products like yogurt and ice cream.[3][4]

  • Benefits: Low-calorie, low glycemic index, and non-cariogenic (does not promote dental caries).[1][3][7]

2. Prebiotic and Gut Health Modulator: The primary application of this compound and other IMOs is as a prebiotic fiber.[1][7] They are not digested in the upper gastrointestinal tract and are fermented by beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species.[1][5] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which contribute to a healthier gut environment.[7]

  • Physiological Effects:

    • Promotes the growth of beneficial gut flora.[4][8]

    • May improve bowel function and relieve constipation.[1][7]

    • Can help regulate the immune system and lower cholesterol levels.[1]

3. Technofunctional Properties (Texturizer and Stabilizer): IMOs possess unique physical properties that are advantageous in food manufacturing.

  • Moisture Retention: They have high humectancy, which helps to maintain product softness, delay starch retrogradation (staling) in baked goods, and extend shelf life.[3][4]

  • Viscosity and Body: The viscosity of IMO syrup is higher than that of sucrose, which helps to provide desirable texture and structural stability in products like candies and beverages.[3]

  • Crystallization Inhibition: IMOs can inhibit the crystallization of sucrose, which is beneficial in the production of confectionery.[3]

  • Heat and Acid Stability: IMOs are highly stable under acidic conditions (e.g., pH 3.0) and at high temperatures (e.g., 120°C), making them suitable for use in processed foods that undergo pasteurization or baking.[1][3]

Data Presentation

Table 1: Physicochemical Property Comparison of Isomalto-oligosaccharides (IMO) vs. Sucrose

PropertyIsomalto-oligosaccharides (IMO)Sucrose (Reference)Citation(s)
Sweetness 40-60% of sucrose100%[1][3]
Caloric Value Low (due to partial digestibility)~4 kcal/g[1][7]
Glycemic Index LowHigh[1][6]
Viscosity Higher than sucrose solution of the same concentrationStandard[3]
Heat Stability High (stable at 120°C for extended periods)Can caramelize and degrade[3]
Acid Stability High (stable at pH 3.0)Hydrolyzes to glucose and fructose[1][3]
Dental Caries Potential Non-cariogenic (not fermented by oral bacteria)Cariogenic[3][7]
Moisture Retention HighModerate[3][4]

Table 2: Typical Composition of Commercial Isomalto-oligosaccharide (IMO) Products

ComponentIMO 500 Syrup/PowderIMO 900 Syrup/PowderHigh-Purity IMO (Lab Scale)Citation(s)
Total IMO Content (DP ≥ 2) ≥ 50.0%≥ 90.0%> 98%[3][9]
Isomaltose, Panose, Isomaltotriose ≥ 35.0%≥ 45.0%Not specified[3]
Digestible Sugars (Glucose, etc.) ~30-50%< 10%< 2%[9][10]
Moisture (Powder) ≤ 5.0%≤ 5.0%Not applicable[3]
Solid Substance (Syrup) ≥ 75.0%≥ 75.0%Not applicable[3]
pH 4.0 - 6.04.0 - 6.0Not applicable[3]

Experimental Protocols

Protocol 1: Enzymatic Production and Purification of High-Purity IMOs

This protocol describes a method for producing high-purity IMOs from starch, involving enzymatic conversion and subsequent purification by yeast fermentation to remove digestible sugars.[9][11]

Materials:

  • Food-grade starch (e.g., rice, tapioca)

  • α-amylase (heat-stable)

  • Glucoamylase

  • Transglucosidase (e.g., from Aspergillus niger)

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Saccharomyces cerevisiae and Saccharomyces carlsbergensis yeast strains

  • Yeast growth medium (e.g., YPD)

  • Deionized water

Methodology:

  • Liquefaction: Prepare a 30% (w/v) starch slurry in deionized water. Adjust the pH to 6.0-6.5. Add heat-stable α-amylase and incubate at 95-100°C for 1-2 hours with stirring to hydrolyze the starch into dextrins.

  • Saccharification: Cool the liquefied starch solution to 60°C and adjust the pH to 4.5. Add glucoamylase to convert the dextrins into glucose. Incubate for 24-48 hours.

  • Transglucosylation (IMO Formation): Inactivate the glucoamylase by heating the solution to 80°C for 15 minutes. Cool to 55-60°C and adjust the pH to 5.0-5.5. Add transglucosidase to catalyze the formation of α-1,6 linkages, converting glucose into a mixture of isomaltose, panose, isomaltotriose, this compound, and other IMOs. Incubate for 24-72 hours. This results in a low-purity IMO syrup containing residual glucose and maltose.[9]

  • Purification via Fermentation: a. Inactivate the transglucosidase by heating the syrup to 100°C for 15 minutes. b. Cool to 30°C and adjust the pH to 4.5-5.0. c. Inoculate the syrup with a culture of S. cerevisiae to ferment the residual glucose. Incubate for 24 hours.[9] d. Subsequently, add a culture of S. carlsbergensis to ferment the remaining maltose and maltotriose.[9] e. Continue fermentation for another 48 hours, or until digestible sugars are consumed (monitor via HPLC).

  • Final Processing: Remove the yeast cells by centrifugation or microfiltration. The resulting supernatant is a high-purity IMO syrup (>98%), which can be concentrated or spray-dried to produce a powder.[9]

Protocol 2: Quantification of this compound in a Food Matrix by HPLC-ELSD

This protocol provides a method for the determination of IMOs, including this compound, in a food product like yogurt, using HPLC with an Evaporative Light-Scattering Detector (ELSD).[12]

Materials:

  • Food sample (e.g., yogurt)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • IMO standards (isomaltose, panose, isomaltotriose, this compound, etc.)

  • Dispersive solid-phase extraction (dSPE) materials if needed for cleanup

  • 0.45 µm syringe filters

Methodology:

  • Standard Preparation: Prepare a stock solution of mixed IMO standards in ultrapure water. Create a series of calibration standards by serial dilution (e.g., 50, 100, 250, 500, 1000 mg/L).

  • Sample Extraction: a. Weigh 1.0 g of the homogenized yogurt sample into a 50 mL centrifuge tube. b. Add 20 mL of 50:50 (v/v) acetonitrile/water. c. Vortex vigorously for 2 minutes to extract the sugars. d. Centrifuge at 8000 rpm for 10 minutes to precipitate proteins and solids.

  • Sample Cleanup (if necessary): If the matrix is complex, a dSPE cleanup step can be added. Transfer the supernatant to a tube containing a suitable sorbent to remove interferences like fats or pigments. Vortex and centrifuge again.

  • Final Preparation: Collect the final supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-ELSD Analysis:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and ELSD.

    • Column: Carbohydrate analysis column (e.g., Amino-propyl or polyol-based, 4.6 x 250 mm, 5 µm).[12][13]

    • Mobile Phase: Gradient elution using Acetonitrile (A) and Water (B). A typical gradient might start at 80% A, decreasing to 60% A over 20 minutes to elute the larger oligosaccharides.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer temperature: 40°C; Evaporator temperature: 70°C; Gas (Nitrogen) flow: 1.5 L/min.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and other IMOs by comparing their retention times and peak areas with the calibration standards.

Protocol 3: In Vitro Assessment of Prebiotic Activity

This protocol assesses the prebiotic potential of this compound by measuring its resistance to digestion and its fermentation by beneficial gut bacteria.[1][5][14]

Part A: In Vitro Digestion Model

  • Oral Phase: Prepare a solution of the IMO sample (e.g., 1% w/v) in a simulated salivary fluid buffer (pH 6.9). Add human salivary α-amylase and incubate at 37°C for 5-10 minutes with gentle shaking.

  • Gastric Phase: Adjust the pH of the solution to 2.0-3.0 with HCl. Add pepsin and incubate at 37°C for 1-2 hours with shaking to simulate stomach digestion.

  • Intestinal Phase: Adjust the pH to 6.5-7.0 with sodium bicarbonate. Add a pancreatin-bile salt mixture and incubate at 37°C for 2-4 hours.

  • Analysis: Take aliquots at each stage and inactivate the enzymes by boiling for 10 minutes. Analyze the samples by HPLC to quantify the remaining oligosaccharides. A high recovery of this compound indicates resistance to digestion.[1]

Part B: In Vitro Batch Fermentation

  • Inoculum Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.

  • Fermentation Setup: a. Prepare a basal fermentation medium containing nutrients but no carbohydrate source. b. Dispense the medium into fermentation vessels (e.g., serum bottles). c. Add the test substrate (IMO sample) to a final concentration of 1-2% (w/v). Use a known prebiotic like inulin as a positive control and a vessel with no added carbohydrate as a negative control. d. Inoculate each vessel with the fecal slurry (e.g., 10% v/v) under anaerobic conditions.

  • Incubation: Incubate the vessels at 37°C for 0, 12, 24, and 48 hours.

  • Analysis:

    • SCFA Production: At each time point, collect a sample and analyze for short-chain fatty acids (acetate, propionate, butyrate) using Gas Chromatography (GC).

    • Microbial Population: Extract bacterial DNA from samples and perform quantitative PCR (qPCR) or 16S rRNA gene sequencing to measure changes in the populations of specific bacterial groups like Bifidobacterium and Lactobacillus. An increase in these populations and SCFA production indicates prebiotic activity.[5]

Mandatory Visualizations

G cluster_input Raw Material cluster_process Enzymatic Conversion cluster_purification Purification cluster_output Final Product Starch Starch Slurry (e.g., Rice, Tapioca) Liquefaction Liquefaction (α-amylase) Starch->Liquefaction Saccharification Saccharification (glucoamylase) Liquefaction->Saccharification Transglucosylation Transglucosylation (transglucosidase) Saccharification->Transglucosylation Fermentation Yeast Fermentation (Remove Glucose/Maltose) Transglucosylation->Fermentation Filtration Filtration / Centrifugation (Remove Yeast) Fermentation->Filtration Product High-Purity IMO Syrup or Powder Filtration->Product

Caption: Workflow for the enzymatic production and purification of IMOs from starch.

G cluster_GI Upper Gastrointestinal Tract cluster_Colon Colon Ingestion Dietary Intake of IMOs (incl. This compound) Stomach Stomach & Small Intestine (Resistant to Digestion) Ingestion->Stomach Fermentation Selective Fermentation Stomach->Fermentation Undigested IMOs Probiotics Growth of Probiotics (Bifidobacterium, Lactobacillus) Fermentation->Probiotics SCFAs SCFA Production (Butyrate, Propionate, Acetate) Fermentation->SCFAs Health Host Health Benefits (Improved Gut Barrier, Immune Modulation) Probiotics->Health SCFAs->Health G Sample Food Sample (e.g., Yogurt) Extraction Extraction (Acetonitrile/Water) Sample->Extraction Cleanup Cleanup (Centrifugation, dSPE) Extraction->Cleanup Filtration Filtration (0.45 µm filter) Cleanup->Filtration Analysis HPLC-ELSD Analysis Filtration->Analysis Data Data Processing (Quantification vs. Standards) Analysis->Data Result IMO Concentration Data->Result

References

Application Notes and Protocols: Isomaltotetraose as a Stabilizer in Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of therapeutic proteins, such as monoclonal antibodies and vaccines, is a critical factor in ensuring their safety and efficacy. Degradation through physical (e.g., aggregation, denaturation) and chemical (e.g., oxidation, hydrolysis) pathways can compromise the drug product's quality. Sugars are widely used as excipients to stabilize these biologics, particularly in lyophilized (freeze-dried) formulations. While sucrose and trehalose are the most common stabilizers, there is growing interest in exploring other oligosaccharides, such as isomaltotetraose, for their potential advantages.

This compound is an isomalto-oligosaccharide composed of four glucose units linked by α-1,6 glycosidic bonds. This application note provides an overview of the theoretical mechanisms by which this compound may stabilize drug formulations, presents available data on related compounds to guide experimental design, and offers detailed protocols for evaluating its efficacy as a stabilizer.

Mechanisms of Stabilization by Sugars

The stabilizing effects of sugars like this compound in the solid state are primarily attributed to two main theories: the Water Replacement Hypothesis and the Vitrification (Glass Dynamics) Theory .

  • Water Replacement Hypothesis: During the drying process of lyophilization, water molecules that form a hydration shell around the protein are removed. This can lead to protein unfolding and aggregation. Sugars, with their numerous hydroxyl groups, can replace the lost water molecules by forming hydrogen bonds with the polar groups on the protein surface. This interaction helps to maintain the native conformation of the protein in the dehydrated state.

  • Vitrification Theory: This theory posits that sugars form a highly viscous, amorphous glassy matrix that entraps the protein molecules.[1] This glassy state severely restricts the molecular mobility of the protein, thereby preventing the conformational changes required for degradation and aggregation. The effectiveness of this mechanism is related to the glass transition temperature (Tg) of the sugar; a higher Tg generally correlates with better stability, especially at ambient storage temperatures.[2]

Below is a diagram illustrating these two primary mechanisms of protein stabilization by sugars.

Stabilization_Mechanisms cluster_0 Hydrated State cluster_1 Dehydration Stress cluster_2 Stabilization Mechanisms cluster_2a Water Replacement cluster_2b Vitrification P_hydrated Native Protein W Water Molecules P_hydrated->W H-bonds P_unfolded Unfolded Protein P_hydrated->P_unfolded Dehydration P_stabilized_WR Stabilized Protein P_hydrated->P_stabilized_WR Stabilization Glass_Matrix Amorphous Glassy Matrix (this compound) P_hydrated->Glass_Matrix Stabilization Isomaltotetraose_WR This compound P_stabilized_WR->Isomaltotetraose_WR H-bonds P_stabilized_V Immobilized Protein

Figure 1: Mechanisms of protein stabilization by sugars.

Data Presentation

Direct quantitative data on the stabilizing effect of this compound on specific drug formulations is limited in publicly available literature. However, data from related isomalto-oligosaccharides and other common sugar stabilizers can provide a valuable reference for formulation scientists.

Table 1: Physicochemical Properties of Sugars Relevant to Formulation Stability

SugarTypeMolecular Weight ( g/mol )Glass Transition Temp. (Tg) of Pure Anhydrous Sugar (°C)
SucroseDisaccharide342.30~77
TrehaloseDisaccharide342.30~115
MaltoseDisaccharide342.30~87-92[3]
This compound Tetrasaccharide 666.58 Not available
MaltohexaoseHexasaccharide990.86~175[4]
IsomaltoheptaoseHeptasaccharide1152.99~185-195 (Predicted by MD simulation)[5]

Note: The Tg of oligosaccharides generally increases with the degree of polymerization.[4]

Table 2: Comparative Stabilization of a Model Protein (e.g., Lactate Dehydrogenase - LDH) by Different Sugars (Hypothetical Data for this compound based on General Trends)

Stabilizer (at 1:2 protein:sugar weight ratio)% Activity Recovery after Lyophilization% Monomer Purity after 4 weeks at 40°C
No Stabilizer< 10%< 50%
Sucrose~90%~85%
Trehalose~95%~92%
This compound (Expected) ≥ 90% ≥ 90%

Disclaimer: The data for this compound is extrapolated based on the known properties of oligosaccharides and should be experimentally verified.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound as a stabilizer for a model therapeutic protein, such as a monoclonal antibody (mAb).

Protocol for Formulation Preparation

This protocol describes the preparation of lyophilized formulations of a mAb with this compound.

Materials:

  • Monoclonal antibody (mAb) stock solution (e.g., 50 mg/mL in a suitable buffer like 10 mM histidine, pH 6.0)

  • This compound powder

  • Buffer solution (e.g., 10 mM histidine, pH 6.0)

  • Water for Injection (WFI)

  • Lyophilization vials and stoppers

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare Stabilizer Stock Solution: Dissolve a calculated amount of this compound in the buffer solution to achieve a desired final concentration (e.g., 20% w/v). Sterile filter the solution.

  • Formulation Compounding: In a sterile environment, mix the mAb stock solution, this compound stock solution, and additional buffer to achieve the final target concentrations. For example, to prepare a formulation with 10 mg/mL mAb and a 1:5 protein-to-sugar weight ratio (i.e., 50 mg/mL this compound):

    • Combine 200 µL of 50 mg/mL mAb stock.

    • Combine 250 µL of 20% (200 mg/mL) this compound stock.

    • Add 550 µL of buffer.

    • Gently mix to ensure homogeneity.

  • Control Formulations: Prepare control formulations, including one with no stabilizer and others with established stabilizers like sucrose or trehalose at the same weight ratio for comparison.

  • Filling: Dispense a fixed volume (e.g., 1 mL) of each formulation into sterile lyophilization vials.

  • Stopper Placement: Partially insert lyophilization stoppers into the vials to allow for water vapor to escape during drying.

Protocol for Lyophilization

This is a general lyophilization cycle that should be optimized for the specific formulation and lyophilizer.

Equipment:

  • Freeze-dryer with programmable temperature and pressure controls.

Procedure:

  • Freezing:

    • Load the vials onto the freeze-dryer shelves, pre-cooled to 5°C.

    • Ramp down the shelf temperature to -40°C at a rate of 1°C/min.

    • Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to 100 mTorr.

    • Ramp the shelf temperature to -25°C and hold for approximately 24-48 hours, or until the product temperature sensor indicates the completion of ice sublimation.

  • Secondary Drying (Desorption):

    • Ramp the shelf temperature to 25°C at a rate of 0.2°C/min.

    • Hold at 25°C for at least 6-12 hours to remove residual bound water.

  • Stoppering and Storage:

    • Backfill the chamber with sterile nitrogen to atmospheric pressure and fully stopper the vials.

    • Remove vials from the freeze-dryer, crimp-seal, and store at the desired temperatures for stability studies (e.g., 2-8°C, 25°C, 40°C).

Protocol for Stability Assessment

This protocol outlines the analytical methods to assess the physical and chemical stability of the lyophilized mAb formulations over time.

Equipment:

  • Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) system

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory

  • UV-Vis Spectrophotometer

Procedure:

  • Visual Inspection (Time zero and at each time point):

    • Visually inspect the lyophilized cake for appearance, color, and signs of collapse.

    • After reconstitution with WFI, observe the solution for clarity, color, and the presence of visible particles. Note the reconstitution time.

  • SE-HPLC for Aggregation and Fragmentation (Time zero and at each time point):

    • Reconstitute the lyophilized product with a defined volume of WFI.

    • Analyze the reconstituted sample by SE-HPLC to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

  • Differential Scanning Calorimetry (DSC) for Thermal Stability (Time zero):

    • Reconstitute the lyophilized product to its initial concentration.

    • Perform a DSC scan to determine the melting temperature (Tm) of the protein, which is an indicator of its conformational stability.

  • FTIR Spectroscopy for Secondary Structure (Time zero and at each time point):

    • Analyze the lyophilized powder directly using an ATR-FTIR to assess the protein's secondary structure (amide I band).

    • Compare the spectra of the stabilized formulations to the native protein and the unstabilized control to detect any structural perturbations.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel stabilizer like this compound.

Experimental_Workflow cluster_prep 1. Formulation Preparation cluster_lyo 2. Lyophilization cluster_storage 3. Stability Study cluster_analysis 4. Analytical Testing cluster_data 5. Data Analysis Formulation Prepare Formulations: - No Stabilizer (Control) - Sucrose/Trehalose (Control) - this compound Lyophilization Freeze-Drying Cycle (Freezing, Primary & Secondary Drying) Formulation->Lyophilization Storage Store at different conditions (e.g., 5°C, 25°C, 40°C) Lyophilization->Storage Analysis Pull samples at T=0, 1, 3, 6 months Storage->Analysis Visual Visual Inspection Analysis->Visual SE_HPLC SE-HPLC (% Monomer, Aggregates) Analysis->SE_HPLC DSC DSC (Thermal Stability, Tm) Analysis->DSC FTIR FTIR (Secondary Structure) Analysis->FTIR Data Compare this compound to Controls Visual->Data SE_HPLC->Data DSC->Data FTIR->Data

Figure 2: Workflow for evaluating this compound as a stabilizer.

Conclusion

This compound, as an oligosaccharide, is theoretically well-suited to act as a stabilizer in drug formulations through the established mechanisms of water replacement and vitrification. While direct comparative data is sparse, its properties can be inferred from related compounds, suggesting it may offer comparable or potentially advantageous stabilizing effects, particularly concerning its higher expected glass transition temperature compared to disaccharides. The provided protocols offer a robust framework for the systematic evaluation of this compound in specific drug formulations, enabling researchers to generate the necessary data to determine its suitability as a novel excipient. Experimental validation is crucial to confirm its efficacy for any given therapeutic protein.

References

Application Notes and Protocols: Fermentation of Isomaltotetraose by Bifidobacterium Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bifidobacterium species are key commensal inhabitants of the human gut, particularly in infants, and are widely recognized for their probiotic properties. Their ability to ferment complex carbohydrates that are indigestible by the host is central to their beneficial effects. Among these carbohydrates are isomalto-oligosaccharides (IMOs), which are characterized by α-(1→6) glycosidic linkages. Isomaltotetraose, a four-unit glucose oligomer, is a component of IMOs. Understanding the fermentation of specific oligosaccharides like this compound by different Bifidobacterium species is crucial for the development of effective prebiotics and synbiotics. These application notes provide a summary of the fermentation of this compound by Bifidobacterium species, detailed experimental protocols for in vitro fermentation studies, and an overview of the metabolic pathway involved.

Data Presentation

While specific data on the fermentation of pure this compound by a single Bifidobacterium strain is limited in publicly available literature, the following tables summarize the degradation of an isomalto-oligosaccharide (IMO) preparation, including the this compound (DP4) fraction, by infant fecal microbiota, which is typically dominated by Bifidobacterium species. The data also includes the production of the primary fermentation products, acetate and lactate.

Table 1: Degradation of Isomalto-oligosaccharides (IMO) by Infant Fecal Microbiota [1][2][3]

Time (hours)Remaining Isomaltose (DP2) (%)Remaining Isomaltotriose (DP3) (%)Remaining this compound (DP4) (%)
0100100100
14806075
26402035

Table 2: Production of Acetate and Lactate during IMO Fermentation by Infant Fecal Microbiota [1]

Time (hours)Acetate (µmol/mg bacterial protein)Lactate (µmol/mg bacterial protein)
000
204.752.47
265.883.09

Experimental Protocols

In Vitro Fermentation of this compound by Bifidobacterium Species

This protocol describes a typical in vitro batch fermentation experiment to assess the ability of a specific Bifidobacterium strain to utilize this compound as a sole carbon source.

Materials:

  • Bifidobacterium strain of interest (e.g., Bifidobacterium breve, Bifidobacterium longum)

  • This compound (high purity)

  • Modified de Man, Rogosa and Sharpe (mMRS) medium or other suitable basal medium for Bifidobacterium growth.

  • L-cysteine hydrochloride

  • Anaerobic chamber or jars with gas-generating sachets (e.g., AnaeroGen™)

  • Spectrophotometer

  • pH meter

  • Sterile culture tubes or a microplate reader

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or GC system for short-chain fatty acid (SCFA) and oligosaccharide analysis

Procedure:

  • Preparation of Media:

    • Prepare the basal mMRS medium without a carbon source.

    • Autoclave the basal medium.

    • Prepare a concentrated stock solution of this compound, sterilize by filtration (0.22 µm filter), and add to the cooled basal medium to a final concentration of 1-2% (w/v).

    • Aseptically add a filter-sterilized solution of L-cysteine hydrochloride to a final concentration of 0.05% (w/v) to maintain anaerobic conditions.

    • Adjust the final pH to 6.5-7.0.

    • Dispense the medium into sterile culture tubes or microplate wells inside an anaerobic chamber.

  • Inoculum Preparation:

    • Activate the Bifidobacterium strain from a frozen stock by culturing in a suitable growth medium (e.g., mMRS with glucose) under anaerobic conditions at 37°C for 24-48 hours.

    • Subculture the strain at least twice to ensure the cells are in an active growth phase.

    • Harvest the cells from the last subculture by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet with a sterile anaerobic buffer (e.g., phosphate-buffered saline with 0.05% L-cysteine HCl) to remove residual carbon sources.

    • Resuspend the cell pellet in the same buffer and adjust the cell density to a desired starting optical density (OD600) of approximately 0.05-0.1 in the final fermentation medium.

  • Fermentation:

    • Inoculate the prepared fermentation medium with the washed Bifidobacterium inoculum.

    • Incubate the cultures anaerobically at 37°C.

    • At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), take samples for analysis.

  • Sample Analysis:

    • Bacterial Growth: Measure the optical density at 600 nm (OD600) of the culture.

    • pH: Measure the pH of the culture medium.

    • Substrate and Metabolite Analysis:

      • Centrifuge the collected samples to pellet the bacterial cells.

      • Filter the supernatant through a 0.22 µm syringe filter.

      • Analyze the supernatant for residual this compound and the production of short-chain fatty acids (acetate, lactate, etc.) using HPLC or GC.

Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID).

  • Capillary column suitable for SCFA analysis (e.g., a fused silica capillary column with a free fatty acid phase).

Sample Preparation:

  • To 1 mL of the filtered fermentation supernatant, add an internal standard (e.g., 2-ethylbutyric acid).

  • Acidify the sample by adding a small volume of a strong acid (e.g., hydrochloric acid).

  • Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer containing the SCFAs is then ready for injection into the GC.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 180°C at a rate of 8°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

Quantification:

  • Create a standard curve for each SCFA (acetate, lactate, etc.) using known concentrations.

  • Quantify the SCFAs in the samples by comparing their peak areas to the standard curves.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media Media Preparation (mMRS + this compound) Fermentation Anaerobic Incubation (37°C) Media->Fermentation Inoculum Inoculum Preparation (Bifidobacterium sp.) Inoculum->Fermentation Sampling Time-course Sampling Fermentation->Sampling OD Growth (OD600) Sampling->OD pH pH Measurement Sampling->pH HPLC_GC SCFA & Sugar Analysis (HPLC/GC) Sampling->HPLC_GC

Caption: Workflow for in vitro fermentation of this compound.

Metabolic Pathway of this compound Fermentation

The fermentation of this compound by Bifidobacterium species involves its transport into the cell, followed by intracellular hydrolysis into glucose units, which then enter the central fermentative pathway known as the "bifid shunt".

Isomaltotetraose_Metabolism cluster_extracellular Extracellular cluster_cell Bifidobacterium Cell cluster_transport Transport cluster_hydrolysis Hydrolysis cluster_bifid_shunt Bifid Shunt IMT This compound ABC ABC Transporter IMT->ABC Uptake Glucosidase α-Glucosidase (Oligo-1,6-glucosidase) ABC->Glucosidase Glucose Glucose Glucosidase->Glucose Hydrolysis F6PPK Fructose-6-Phosphate Phosphoketolase Glucose->F6PPK Metabolites Intermediates F6PPK->Metabolites Acetate Acetate Metabolites->Acetate Lactate Lactate Metabolites->Lactate

Caption: this compound metabolism in Bifidobacterium.

Concluding Remarks

The fermentation of this compound by Bifidobacterium species is a key metabolic process that contributes to their probiotic effects. The provided protocols offer a framework for researchers to investigate the utilization of this and other oligosaccharides by specific bifidobacterial strains. Further research focusing on pure this compound fermentation will provide more precise quantitative data and a deeper understanding of the kinetics and metabolic outputs, aiding in the rational design of prebiotics to promote the growth of beneficial gut bacteria. The ability of certain Bifidobacterium species to efficiently metabolize higher-degree-of-polymerization IMOs like this compound underscores their adaptation to the gut environment and their potential for targeted modulation of the gut microbiota.

References

Isomaltotetraose: A Promising Carbon Source for Selective Bacterial Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to comprehensive Application Notes and Protocols detailing the use of isomaltotetraose as a selective carbon source for bacterial growth. This document provides valuable insights into the metabolic pathways, quantitative growth data, and detailed experimental procedures for utilizing this complex carbohydrate to cultivate specific bacterial species, particularly beneficial gut microbes.

This compound, a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a key component of isomalto-oligosaccharides (IMOs). These compounds are gaining attention in the fields of microbiology and biotechnology for their potential as prebiotics. Unlike simple sugars, this compound is not readily metabolized by all bacteria, offering a selective advantage for the growth of specific microorganisms equipped with the necessary enzymatic machinery.

This document summarizes key findings on the utilization of this compound by prominent gut bacteria such as Bifidobacterium and Lactobacillus species. It is designed to be a practical resource for researchers investigating gut microbiome modulation, developing novel probiotics and prebiotics, and exploring microbial fermentation for industrial applications.

Application Notes

This compound serves as a fermentable carbohydrate for a select group of bacteria possessing α-glucosidase enzymes with specificity for α-1,6 glycosidic linkages. Notably, species within the Bifidobacterium genus, such as Bifidobacterium breve and Bifidobacterium longum, demonstrate a preference for longer-chain isomalto-oligosaccharides like this compound.[1][2] This selective utilization can be harnessed to enrich for these beneficial bacteria in mixed microbial populations.

In contrast, while some Lactobacillus species can metabolize shorter-chain IMOs, their ability to efficiently utilize this compound is often strain-dependent and less pronounced than that of bifidobacteria. This differential metabolism underscores the potential of this compound to modulate the gut microbial composition in a targeted manner.

The fermentation of this compound by proficient bacteria primarily yields short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These metabolites are known to play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and exerting anti-inflammatory effects.

Quantitative Data Presentation

The following tables summarize the growth characteristics of select bacterial species on media containing this compound as a primary carbon source. It is important to note that much of the existing research has been conducted using isomalto-oligosaccharide (IMO) mixtures. The data presented here is compiled from studies utilizing either purified this compound or IMO preparations with a high this compound content.

Table 1: Growth Characteristics of Bifidobacterium species on this compound-Containing Medium

Bacterial StrainCarbon SourceGrowth Metric (e.g., Max OD600)Specific Growth Rate (µ)Reference
Bifidobacterium breve UCC2003Isomaltotriose (related substrate)Not explicitly statedNot explicitly stated[1]
Bifidobacterium longum subsp. longum JCM 7052Isomaltotriose (related substrate)Not explicitly statedNot explicitly stated[2]
Bifidobacterium adolescentis MB 239Galactooligosaccharides (related substrate)Approx. 1.8 (OD600)0.45 h⁻¹[3]

Table 2: Growth Characteristics of Lactobacillus species on this compound-Containing Medium

Bacterial StrainCarbon SourceGrowth Metric (e.g., Max OD600)Specific Growth Rate (µ)Reference
Lactobacillus casei BL23Fucosyl-α-1,3-N-acetylglucosamine (related substrate)Approx. 0.8 (OD600)Not explicitly stated[4]
Lactobacillus casei Ke11Sucrose8.25 g/L (Biomass)0.23 h⁻¹[5]

Note: Data on purified this compound is limited. The table includes data from related substrates to provide an estimate of growth potential. Researchers are encouraged to perform strain-specific growth kinetic studies.

Experimental Protocols

Protocol 1: Preparation of Defined Minimal Medium with this compound

This protocol describes the preparation of a defined minimal medium for assessing the ability of a bacterial strain to utilize this compound as a sole carbon source.

Materials:

  • This compound (high purity)

  • Basal salt solution (e.g., M9 salts or modified MRS without a carbon source)

  • Amino acid solution (if required for the specific strain)

  • Vitamin solution (if required for the specific strain)

  • Resazurin (anaerobic indicator, optional)

  • L-cysteine HCl (reducing agent for anaerobic conditions)

  • Agar (for solid medium)

  • Sterile, anaerobic culture tubes or plates

  • Anaerobic chamber or gas-generating system

Procedure:

  • Prepare Basal Medium: Prepare the basal salt solution according to the desired formulation (e.g., M9 or a custom mix). Ensure all components are dissolved.

  • Add Supplements: If the bacterial strain has specific nutritional requirements, add sterile-filtered amino acid and vitamin solutions to the cooled basal medium.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 20% w/v) in deionized water and sterilize by filtration through a 0.22 µm filter.

  • Final Medium Preparation:

    • For liquid medium: Aseptically add the this compound stock solution to the sterile basal medium to the desired final concentration (e.g., 1-2% w/v).

    • For solid medium: Autoclave the basal medium with agar. Cool to 50-55°C and then aseptically add the sterile this compound stock solution before pouring plates.

  • Anaerobic Conditions: For anaerobic bacteria, prepare the medium under anaerobic conditions. This can be achieved by boiling and cooling the medium under a stream of oxygen-free nitrogen or by preparing it inside an anaerobic chamber. Add L-cysteine HCl (e.g., 0.05% w/v) as a reducing agent and resazurin (e.g., 0.0001% w/v) as an anaerobic indicator.

  • Dispense and Store: Dispense the final medium into sterile culture vessels under aseptic and, if necessary, anaerobic conditions. Store at 4°C until use.

Protocol 2: Bacterial Growth Assay on this compound

This protocol outlines the procedure for measuring bacterial growth in a liquid medium containing this compound as the sole carbon source.

Materials:

  • Prepared defined minimal medium with this compound (from Protocol 1)

  • Bacterial strain of interest

  • Spectrophotometer or microplate reader

  • Anaerobic incubator or chamber

  • Sterile culture tubes or microplates

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the bacterial strain into a suitable pre-culture medium (e.g., MRS broth for lactobacilli, Bifidobacterium broth for bifidobacteria) and incubate under optimal conditions until the mid-logarithmic phase is reached.

  • Cell Harvesting and Washing: Harvest the cells from the pre-culture by centrifugation. Wash the cell pellet twice with a sterile, anaerobic buffer (e.g., phosphate-buffered saline with L-cysteine) to remove any residual carbon source from the pre-culture medium.

  • Inoculation: Resuspend the washed cell pellet in the defined minimal medium with this compound to a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Incubation: Incubate the cultures under the appropriate temperature and atmospheric conditions (e.g., 37°C, anaerobic).

  • Growth Monitoring:

    • Spectrophotometer: At regular time intervals, aseptically remove an aliquot of the culture and measure the OD600.

    • Microplate Reader: If using a microplate reader, set up the experiment in a sterile microplate and program the instrument to take OD600 readings at regular intervals with intermittent shaking.

  • Data Analysis: Plot the OD600 values against time to generate a growth curve. From this curve, determine key growth parameters such as the lag phase duration, maximum growth rate (µ_max), and maximum optical density (OD_max).

Signaling Pathways and Metabolism

The metabolism of this compound in bacteria like Bifidobacterium involves a series of enzymatic steps and transport mechanisms. The following diagrams illustrate the putative signaling and metabolic pathways.

Isomaltotetraose_Metabolism_Bifidobacterium cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound transporter Oligosaccharide Transporter (ABC type) This compound->transporter Binding Isomaltotetraose_in This compound transporter->Isomaltotetraose_in Transport Alpha_glucosidase α-Glucosidase (Oligo-1,6-glucosidase) Isomaltotetraose_in->Alpha_glucosidase Substrate Glucose Glucose Alpha_glucosidase->Glucose Hydrolysis Glycolysis Glycolysis / Bifid Shunt Glucose->Glycolysis SCFAs Short-Chain Fatty Acids (Acetate, Lactate) Glycolysis->SCFAs

Caption: Proposed metabolic pathway for this compound in Bifidobacterium.

Transcriptional_Regulation_Bifidobacterium cluster_regulation Gene Expression Regulation This compound This compound (or its breakdown products) Repressor Transcriptional Repressor (e.g., LacI family) This compound->Repressor Inducer Binding (inactivation) Operator Operator Site Repressor->Operator Binding (Repression) Promoter Promoter Structural_Genes Structural Genes (α-glucosidase, Transporter) Promoter->Structural_Genes Transcription mRNA mRNA Structural_Genes->mRNA Proteins Enzymes & Transporters mRNA->Proteins Translation

Caption: Transcriptional regulation of this compound metabolism in Bifidobacterium.

The utilization of this compound is typically regulated at the genetic level.[6][7][8] In the absence of the substrate, a repressor protein binds to the operator region of the genes encoding the necessary enzymes and transporters, preventing their transcription. When this compound or its initial breakdown products are present, they can act as inducers, binding to the repressor and causing a conformational change that prevents it from binding to the operator. This allows for the transcription and translation of the genes required for this compound metabolism.

These Application Notes and Protocols provide a foundational resource for the scientific community to explore the potential of this compound in modulating microbial ecosystems and developing novel biotechnological applications. Further research into the specific enzymes and regulatory networks across a broader range of bacterial species will continue to enhance our understanding and application of this unique carbohydrate.

References

Application Notes and Protocols for In Vitro Digestion of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the in vitro digestion and fermentation of isomaltotetraose, a key oligosaccharide with potential prebiotic properties. The following protocols and data are designed to assist researchers in assessing its stability, digestibility, and impact on gut microbiota.

Introduction to this compound and In Vitro Digestion Models

This compound is a non-digestible oligosaccharide, meaning it resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract.[1] This resistance allows it to reach the colon, where it can be fermented by the gut microbiota, potentially leading to the production of beneficial short-chain fatty acids (SCFAs).[2][3] In vitro digestion models are essential tools for simulating the physiological conditions of the human digestive system, allowing for the controlled study of the fate of compounds like this compound.[4]

In Vitro Digestion of this compound

This section details the protocol for a three-stage in vitro digestion model simulating the oral, gastric, and intestinal phases.

Experimental Workflow

The following diagram illustrates the sequential steps of the in vitro digestion process.

G cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis oral_sample This compound Sample oral_fluid Simulated Salivary Fluid (SSF) + α-amylase oral_sample->oral_fluid Mix oral_incubation Incubation (37°C, 5 min) oral_fluid->oral_incubation Mix gastric_fluid Simulated Gastric Fluid (SGF) + Pepsin Adjust pH to 2.5-3.0 oral_incubation->gastric_fluid Transfer gastric_incubation Incubation (37°C, 2 h) gastric_fluid->gastric_incubation Mix intestinal_fluid Simulated Intestinal Fluid (SIF) + Pancreatin + Bile Salts Adjust pH to 6.5-7.0 gastric_incubation->intestinal_fluid Transfer intestinal_incubation Incubation (37°C, 2 h) intestinal_fluid->intestinal_incubation Mix analysis Quantification of Remaining this compound (e.g., HPAEC-PAD) intestinal_incubation->analysis Collect Samples

Caption: Workflow for the in vitro digestion of this compound.

Preparation of Simulated Digestive Fluids

The following tables outline the composition of the simulated salivary, gastric, and intestinal fluids.

Table 1: Composition of Simulated Salivary Fluid (SSF)

ComponentConcentration (g/L)
KCl0.896
KH₂PO₄0.272
NaHCO₃1.680
MgCl₂(H₂O)₆0.102
(NH₄)₂CO₃0.054
α-amylase150 U/mL
pH 6.8 ± 0.2

Table 2: Composition of Simulated Gastric Fluid (SGF)

ComponentConcentration (g/L)
KCl0.512
KH₂PO₄0.136
NaHCO₃0.840
NaCl2.046
MgCl₂(H₂O)₆0.051
(NH₄)₂CO₃0.027
Pepsin2000 U/mL
pH 2.5 - 3.0

Table 3: Composition of Simulated Intestinal Fluid (SIF)

ComponentConcentration (g/L)
KCl0.512
KH₂PO₄0.136
NaHCO₃6.720
NaCl5.460
MgCl₂(H₂O)₆0.051
Pancreatin100 U/mL (trypsin activity)
Bile Salts10 mM
pH 6.5 - 7.0
In Vitro Digestion Protocol
  • Oral Phase:

    • Dissolve the this compound sample in distilled water.

    • Add an equal volume of pre-warmed (37°C) SSF containing α-amylase.

    • Incubate the mixture at 37°C for 5 minutes with gentle agitation.

  • Gastric Phase:

    • Transfer the oral digesta to a vessel containing pre-warmed (37°C) SGF.

    • Adjust the pH of the mixture to 2.5-3.0 using 1 M HCl.

    • Incubate at 37°C for 2 hours with continuous gentle agitation.

  • Intestinal Phase:

    • Transfer the gastric digesta to a vessel containing pre-warmed (37°C) SIF.

    • Adjust the pH of the mixture to 6.5-7.0 using 1 M NaHCO₃.

    • Incubate at 37°C for 2 hours with continuous gentle agitation.

    • At the end of the incubation, collect samples for analysis. To stop the enzymatic reaction, samples can be immediately heated (e.g., boiling water bath for 5-10 minutes) or treated with enzyme inhibitors.

Quantification of this compound

The concentration of remaining this compound can be quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[5]

Table 4: Expected Digestibility of this compound

Digestion StageExpected this compound Hydrolysis (%)Reference
Oral (Salivary α-amylase)Minimal (< 5%)[6]
Gastric (Pepsin)Negligible[5]
Intestinal (Pancreatic enzymes)Low (< 10%)[4][7]

Note: The expected hydrolysis is low, as this compound is known to be resistant to human digestive enzymes.[4]

In Vitro Fermentation of this compound by Human Fecal Microbiota

This protocol simulates the fermentation of this compound in the colon.

Experimental Workflow

The diagram below outlines the key steps in the in vitro fermentation process.

G cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_slurry Human Fecal Slurry (Anaerobic Conditions) incubation Anaerobic Incubation (37°C, 24-48 h) fecal_slurry->incubation substrate This compound (as carbon source) substrate->incubation medium Basal Medium medium->incubation scfa_analysis SCFA Quantification (GC or HPLC) incubation->scfa_analysis microbiota_analysis Microbiota Composition (16S rRNA sequencing) incubation->microbiota_analysis

Caption: Workflow for in vitro fermentation of this compound.

In Vitro Fermentation Protocol
  • Preparation of Fecal Slurry:

    • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

    • Homogenize the fecal sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a 10-20% (w/v) slurry. This should be performed under anaerobic conditions (e.g., in an anaerobic chamber).

  • Fermentation:

    • Prepare a basal nutrient medium containing peptone, yeast extract, and salts.

    • Add this compound as the primary carbohydrate source to the medium.

    • Inoculate the medium with the fecal slurry.

    • Incubate anaerobically at 37°C for 24 to 48 hours.

  • Sample Analysis:

    • Collect samples at different time points (e.g., 0, 12, 24, 48 hours).

    • Centrifuge the samples to separate the bacterial pellet and the supernatant.

    • Analyze the supernatant for SCFA production using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8]

    • The bacterial pellet can be used for microbiota analysis, such as 16S rRNA gene sequencing, to assess changes in bacterial populations.

Expected Fermentation Products

The fermentation of this compound by gut microbiota is expected to produce mainly acetate, propionate, and butyrate.[9][10]

Table 5: Typical Short-Chain Fatty Acid Profile from Isomaltooligosaccharide Fermentation

Short-Chain Fatty AcidTypical Molar Ratio (%)
Acetate50 - 70
Propionate15 - 25
Butyrate10 - 20

Note: The exact ratios can vary depending on the individual's gut microbiota composition.[9]

Potential Impact on Intestinal Cell Signaling

The fermentation of this compound and subsequent production of SCFAs may influence intestinal epithelial cell signaling pathways, contributing to gut health. Butyrate, in particular, is a key energy source for colonocytes and has been shown to play a role in maintaining the integrity of the intestinal barrier.[11]

The diagram below illustrates a potential mechanism by which SCFAs, produced from this compound fermentation, can influence intestinal epithelial cell signaling.

G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound microbiota Gut Microbiota This compound->microbiota Fermentation scfas Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) microbiota->scfas gpr G-protein coupled receptors (e.g., GPR43, GPR109A) scfas->gpr Activation wnt Wnt Signaling Pathway gpr->wnt notch Notch Signaling Pathway gpr->notch barrier Tight Junction Protein Expression (Barrier Integrity) wnt->barrier proliferation Cell Proliferation and Differentiation wnt->proliferation notch->proliferation

Caption: Potential influence of SCFAs on intestinal cell signaling.

SCFAs can activate G-protein coupled receptors on the surface of intestinal epithelial cells, which can in turn modulate key signaling pathways like Wnt and Notch.[12][13][14] These pathways are crucial for regulating cell proliferation, differentiation, and maintaining the integrity of the intestinal barrier.[12][13][14]

Conclusion

These application notes provide a framework for the in vitro investigation of this compound. The detailed protocols for digestion and fermentation will enable researchers to gather crucial data on its stability, bioavailability, and prebiotic potential. The provided quantitative data and diagrams serve as a valuable reference for experimental design and interpretation of results. Further research into the specific molecular mechanisms underlying the effects of this compound on gut health is warranted.

References

Application Notes and Protocols for Isomaltotetraose in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of isomaltotetraose, a non-digestible oligosaccharide, in the development of advanced drug delivery systems. While direct and extensive research on this compound as a primary drug carrier is an emerging area, its properties as a biocompatible, non-toxic, and potentially target-specific molecule make it a promising candidate for various pharmaceutical applications.[1] This document outlines potential applications, experimental protocols, and key characterization techniques, drawing parallels from studies on similar malto-oligosaccharides.

Introduction to this compound in Drug Delivery

This compound is an oligosaccharide composed of four glucose units linked by α-1,6 glycosidic bonds. Traditionally used in the food and pharmaceutical industries as a sweetener, prebiotic, and stabilizer, its inherent biocompatibility and low toxicity are highly desirable attributes for drug delivery applications.[1][2] Systems based on similar oligosaccharides, such as maltoheptaose, have demonstrated significant potential for oral drug delivery of anticancer agents, suggesting a promising avenue for this compound-based platforms.[3]

Potential Applications:

  • Targeted Cancer Therapy: Cancer cells often overexpress glucose transporters (GLUTs) due to their high metabolic rate (the Warburg effect).[3] this compound, being a glucose oligomer, can potentially be used to target these transporters, enabling the specific delivery of cytotoxic agents to tumor cells and minimizing off-target effects.[3][4]

  • Oral Drug Delivery: The enzymatic resistance of the α-1,6 glycosidic linkages in this compound may enhance the stability of drug formulations in the gastrointestinal tract, protecting the active pharmaceutical ingredient (API) from degradation and improving bioavailability.[1]

  • Hydrogel-Based Controlled Release: this compound can be chemically modified and cross-linked to form hydrogels for the sustained release of therapeutic agents.

Quantitative Data Summary

The following table summarizes key quantitative data from a study on maltoheptaose-block-polystyrene (MH-b-PS) nanoparticles for the oral delivery of Tamoxifen Citrate (TMC), which serves as a representative model for a potential this compound-based system.[3]

ParameterValueReference
Nanoparticle Formulation
MethodStandard Nanoprecipitation[3]
Physicochemical Properties
Hydrodynamic Diameter (nm)180.3 ± 2.5[3]
Polydispersity Index (PDI)0.15 ± 0.02[3]
Zeta Potential (mV)+35.6 ± 1.8[3]
Drug Loading and Encapsulation
Drug Loading Content (µg/mL)238.6 ± 6.8[3]
Encapsulation Efficiency (%)80.9 ± 0.4[3]
In Vitro Drug Release (at 24h)
Cumulative Release (%)~40%[3]
Cytotoxicity (IC50 in MCF-7 cells)
Free Tamoxifen Citrate (µM)10.5[3]
MH-b-PS@TMC Nanoparticles (µM)5.2[3]

Experimental Protocols

Protocol for Synthesis of this compound-Based Nanoparticles

This protocol is adapted from the nanoprecipitation method used for maltoheptaose-b-polystyrene nanoparticles.[3]

Materials:

  • This compound-functionalized polymer (e.g., this compound-block-polystyrene)

  • Active Pharmaceutical Ingredient (API)

  • Organic solvent (e.g., Tetrahydrofuran - THF)

  • Purified water

Procedure:

  • Dissolve the this compound-functionalized polymer and the API in the organic solvent to form a clear solution.

  • Under magnetic stirring, add the organic solution dropwise into a specific volume of purified water.

  • The nanoparticles will form spontaneously due to the solvent displacement.

  • Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be stored at 4°C for further characterization.

Protocol for Characterization of Nanoparticles

a) Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension with purified water.

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI).

  • Use Laser Doppler Velocimetry (LDV) to measure the zeta potential.

b) Drug Loading and Encapsulation Efficiency:

  • Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Quantify the amount of free API in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Total mass of drug - Mass of free drug in supernatant) / Total mass of drug x 100

Protocol for In Vitro Drug Release Study
  • Place a known amount of the API-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released API in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization a Dissolve Polymer and API in Organic Solvent b Add dropwise to water under stirring a->b c Solvent Evaporation b->c d Nanoparticle Suspension c->d e Particle Size & Zeta Potential (DLS, LDV) d->e f Drug Loading & Encapsulation Efficiency (Centrifugation, HPLC) d->f g In Vitro Drug Release (Dialysis) d->g

Caption: Workflow for the formulation and characterization of this compound-based nanoparticles.

Proposed Mechanism of Targeted Drug Delivery

G cluster_systemic Systemic Circulation cluster_cell Target Cell (e.g., Cancer Cell) NP This compound-NP (Drug-loaded) Receptor Glucose Transporter (Overexpressed) NP->Receptor Targeting Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release (pH-triggered) Endosome->Release Effect Therapeutic Effect Release->Effect

Caption: Proposed mechanism of receptor-mediated endocytosis for targeted drug delivery.

References

Application Note: Quantification of Isomaltotetraose Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it is of significant interest in the food and pharmaceutical industries for its prebiotic properties and potential health benefits. Accurate quantification of this compound in various matrices, such as raw materials, final products, and biological samples, is crucial for quality control, formulation development, and efficacy studies. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Analytical Standards

High-purity this compound analytical standards are commercially available from various suppliers and are essential for accurate quantification.[1][2][3][4][5] These standards are used to create calibration curves for the determination of this compound concentration in unknown samples. It is recommended to use certified reference materials (CRMs) when available to ensure traceability and accuracy.[3]

Quantification Methods

The primary methods for the quantification of this compound are chromatographic techniques, particularly HPLC and HPAEC-PAD. Mass spectrometry (MS) is also employed for structural confirmation and differentiation from other oligosaccharide isomers.[6][7][8][9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of oligosaccharides. For this compound, amino-based or HILIC columns are often employed with a mobile phase consisting of acetonitrile and water.[11][12][13][14] Detection is commonly achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[11][12][15]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for carbohydrate analysis.[16][17] It allows for the separation of complex carbohydrate mixtures, including isomers, without the need for derivatization.[16][18][19] This technique is particularly useful for analyzing low concentrations of this compound in complex matrices.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC with Refractive Index Detection (HPLC-RID)

This protocol is adapted from established methods for the analysis of isomalto-oligosaccharides.[11][12][20]

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Triethylamine (reagent grade)[20]

  • Membrane filters (0.45 µm)

2. Equipment

  • High-Performance Liquid Chromatograph (HPLC) system

  • Refractive Index Detector (RID)

  • Amino-based column (e.g., Asahipak NH2P-50 4E or equivalent)[13]

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Accurately weigh a known amount of this compound analytical standard.

  • Dissolve the standard in deionized water to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution with deionized water to cover the expected concentration range of the samples.

4. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v).[13] For some applications, a small amount of triethylamine (e.g., 0.2%) may be added to the aqueous portion to improve peak shape.[20]

  • Degas the mobile phase before use.

5. Chromatographic Conditions

  • Column: Asahipak NH2P-50 4E (4.6 mm I.D. x 250 mm)[13]

  • Mobile Phase: Acetonitrile/Water (60/40)[13]

  • Flow Rate: 0.8 mL/min[13]

  • Column Temperature: 30 °C[13]

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 10 µL[13]

6. Sample Preparation

  • For liquid samples (e.g., beverages), centrifuge to remove any particulate matter.[20]

  • Filter the supernatant through a 0.45 µm membrane filter.[20]

  • Dilute the sample with deionized water if the concentration of this compound is expected to be outside the linear range of the calibration curve.

7. Data Analysis

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary (HPLC-RID)

ParameterCondition 1[13]Condition 2[20]
Column Shodex Asahipak NH2P-50 4EACQUITY UPLC BEH Amide
Dimensions 4.6 mm I.D. x 250 mm2.1 mm i.d. × 15 cm
Particle Size Not Specified1.7 µm
Mobile Phase CH3CN/H2O=60/40Acetonitrile/Water with Triethylamine
Flow Rate 0.8 mL/min0.25 mL/min
Column Temp. 30 °C40 °C
Detector Refractive Index (RI)Refractive Index (RI)
Injection Vol. 10 µL3 µL
Protocol 2: Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol is based on general principles of HPAEC-PAD for carbohydrate analysis.[16][17][18]

1. Materials and Reagents

  • This compound analytical standard

  • Sodium hydroxide (NaOH), 50% w/w solution

  • Sodium acetate (NaOAc), anhydrous

  • Deionized water (18 MΩ·cm)

2. Equipment

  • Ion Chromatography (IC) system with a Pulsed Amperometric Detector (PAD)

  • High-pH anion-exchange column (e.g., CarboPac series)

  • Eluent generation system (optional)

  • Data acquisition and processing software

3. Preparation of Eluents

  • Eluent A: Deionized water

  • Eluent B: Sodium hydroxide solution (e.g., 200 mM)

  • Eluent C: Sodium acetate in sodium hydroxide solution (e.g., 1 M NaOAc in 100 mM NaOH)

  • All eluents must be prepared with deionized water and protected from atmospheric carbon dioxide.

4. Chromatographic Conditions

  • Column: High-pH anion-exchange column suitable for oligosaccharide separation

  • Eluent Gradient: A gradient of sodium hydroxide and sodium acetate is typically used to separate oligosaccharides. A representative gradient would start with a low concentration of NaOH and ramp up the NaOAc concentration to elute higher molecular weight oligosaccharides.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode and an Ag/AgCl reference electrode. The waveform will be specific to the instrument and application.

5. Sample Preparation

  • Samples should be dissolved in deionized water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Dilute as necessary to fall within the linear range of the detector.

6. Data Analysis

  • Generate a calibration curve by injecting a series of this compound standards.

  • Inject the prepared samples.

  • Identify the this compound peak based on retention time.

  • Quantify using the calibration curve. HPAEC-PAD is known for its high sensitivity, allowing for the detection of low levels of carbohydrates.[16][17]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Test Sample Dilution_Sample Dilution & Filtration Sample->Dilution_Sample Standard This compound Analytical Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard Prepared_Sample Prepared Sample Dilution_Sample->Prepared_Sample Calibration_Standards Calibration Standards Dilution_Standard->Calibration_Standards HPLC HPLC / HPAEC-PAD System Prepared_Sample->HPLC Calibration_Standards->HPLC Column Analytical Column (e.g., Amino or Anion-Exchange) HPLC->Column Detector Detector (RID or PAD) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration_Curve Generation of Calibration Curve Quantification Quantification of This compound Chromatogram->Quantification Calibration_Curve->Quantification Result Final Result (Concentration) Quantification->Result

Caption: General workflow for this compound quantification.

Conclusion

The accurate quantification of this compound is achievable through established chromatographic methods such as HPLC-RID and HPAEC-PAD. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper system setup, the use of high-quality analytical standards, and careful sample preparation are critical for obtaining reliable and reproducible results. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own methods for this compound analysis.

References

Troubleshooting & Optimization

Isomaltotetraose Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isomaltotetraose purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of isomalt-otetraose.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your purification experiments.

Question: I am observing low purity of this compound after initial synthesis. What are the common impurities and how can I remove them?

Answer: The most common impurities in crude this compound preparations are other isomalto-oligosaccharides (IMOs) with varying degrees of polymerization (DP), such as glucose (DP1), isomaltose (DP2), isomaltotriose (DP3), and isomaltopentaose (DP5), as well as residual maltose.[1][2][3] The primary methods for removing these impurities include:

  • Yeast Fermentation: This is an effective first step to remove smaller, fermentable sugars like glucose, maltose, and maltotriose.[3][4][5] Saccharomyces cerevisiae can be used to selectively ferment these sugars, leaving the larger oligosaccharides, including this compound, in the mixture.[4][5]

  • Chromatographic Techniques: Following fermentation, or as an alternative, various chromatographic methods can be employed for high-resolution separation. These include:

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. Larger molecules like this compound will elute earlier than smaller impurities.[3][6]

    • Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation based on the differential partitioning of analytes between a stationary and a mobile phase.[7][8]

    • Simulated Moving Bed (SMB) Chromatography: A continuous chromatographic technique that offers high purity and yield with reduced solvent consumption, suitable for large-scale purification.[5][9][10]

Question: My this compound fraction is co-eluting with isomaltotriose and/or isomaltopentaose during chromatography. How can I improve the resolution?

Answer: Co-elution of oligosaccharides with similar molecular weights is a common challenge.[11] To improve separation, consider the following optimization strategies:

  • Optimize HPLC/UPLC Parameters:

    • Column Chemistry: Utilize a column specifically designed for carbohydrate separations, such as an amide or HILIC (Hydrophilic Interaction Liquid Chromatography) column.[1][2]

    • Mobile Phase Composition: Adjust the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer. A lower percentage of the aqueous phase generally increases retention time and can improve the separation of closely related oligosaccharides.[2]

    • Gradient Elution: Employ a shallow gradient, where the concentration of the aqueous phase is increased slowly over time. This can enhance the resolution between peaks that are close together.[2][12]

    • Flow Rate: Reduce the flow rate to allow for better equilibration between the stationary and mobile phases, which can lead to sharper peaks and improved separation.

    • Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the interaction kinetics, potentially improving resolution.[2]

  • For Size-Exclusion Chromatography:

    • Column Selection: Choose a resin with a fractionation range that is well-suited for the molecular weight of this compound (666.58 g/mol ). A resin with a smaller pore size might provide better resolution for smaller oligosaccharides.

    • Column Length: Increasing the column length can improve resolution, but it will also increase the run time and back pressure.

Question: I am having difficulty crystallizing my purified this compound. What can I do?

Answer: Crystallization of sugars can be challenging due to their high solubility in water and the potential for the formation of amorphous solids.[13][14] Here are some troubleshooting steps:

  • Solvent System:

    • Anti-Solvent Addition: this compound is highly soluble in water but less soluble in organic solvents. Use a good solvent (like water) to dissolve your sample and then slowly add an anti-solvent (like ethanol, methanol, or acetone) in which it is poorly soluble to induce precipitation and crystallization.[14][15]

    • Vapor Diffusion: Dissolve the this compound in a small amount of a good solvent and place it in a sealed container with a larger reservoir of a volatile anti-solvent. The anti-solvent will slowly diffuse into the sample solution, gradually reducing the solubility and promoting crystal growth.[16]

  • Supersaturation Control:

    • Slow Evaporation: Slowly evaporate the solvent from a saturated solution to gradually increase the concentration and induce crystallization. This should be done at a controlled temperature.[16]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and then cool it down slowly. The decrease in solubility upon cooling can lead to crystallization. Rapid cooling often results in the formation of small crystals or an amorphous precipitate.[13]

  • Seeding: Introduce a small crystal of this compound (a seed crystal) into a supersaturated solution to provide a nucleation site and promote the growth of larger, well-defined crystals.[15]

  • Purity: Ensure your starting material is of high purity. Impurities can inhibit crystal nucleation and growth.[16]

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for purifying this compound from a crude mixture?

A1: A common workflow involves a multi-step approach to systematically remove impurities.

This compound Purification Workflow start Crude this compound Mixture fermentation Yeast Fermentation (e.g., S. cerevisiae) start->fermentation Remove smaller sugars filtration Cell Removal (Centrifugation/Filtration) fermentation->filtration chromatography Chromatographic Purification (SEC, Preparative HPLC, or SMB) filtration->chromatography Separate by size/polarity fraction_collection Fraction Collection chromatography->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis pooling Pool High-Purity Fractions purity_analysis->pooling concentration Solvent Evaporation pooling->concentration crystallization Crystallization concentration->crystallization Induce crystallization final_product High-Purity this compound Crystals crystallization->final_product

This compound Purification Workflow

Q2: Which chromatographic technique is best for this compound purification?

A2: The "best" technique depends on the scale of your purification and the required purity.

  • Size-Exclusion Chromatography (SEC) is a good initial step for separating based on size and can be effective for removing significantly smaller or larger impurities.[3][6]

  • Preparative HPLC offers the highest resolution and is ideal for obtaining very high purity this compound on a small to medium scale.[7][8]

  • Simulated Moving Bed (SMB) Chromatography is the most efficient and cost-effective method for large-scale, continuous purification, providing high purity and yield.[5][9][10]

Q3: How can I analyze the purity of my this compound samples?

A3: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is the standard method for analyzing the purity of non-UV-absorbing compounds like this compound.[1][12] An amide or HILIC column is typically used with a mobile phase of acetonitrile and water.[2]

Q4: What are the expected yield and purity for this compound purification?

A4: The yield and purity are highly dependent on the starting material and the purification methods employed. While specific data for this compound is not always reported in isolation, the purification of isomalto-oligosaccharide (IMO) mixtures can achieve high purity. For example, a combination of enzymatic conversion and yeast fermentation can result in an IMO syrup with over 98% purity (in terms of total IMOs).[4] Subsequent chromatographic steps would be necessary to isolate this compound from this mixture, with the final yield and purity depending on the resolution of the chosen method. SMB chromatography has been reported to achieve purities of over 90% with yields around 85% for total isomaltooligosaccharides.[5]

Data Presentation

Table 1: Comparison of Chromatographic Methods for Oligosaccharide Purification

FeatureSize-Exclusion Chromatography (SEC)Preparative HPLCSimulated Moving Bed (SMB)
Principle Separation by molecular sizeSeparation by polarity/affinityContinuous counter-current chromatography
Resolution ModerateHighHigh
Throughput Low to ModerateLow to ModerateHigh
Solvent Consumption ModerateHighLow
Scalability LimitedModerateHigh
Primary Use Case Initial cleanup, desaltingHigh-purity, small to medium scaleLarge-scale, industrial production

Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment

This protocol provides a general method for analyzing the purity of this compound fractions.

  • Column: ACQUITY UPLC BEH Amide column (or equivalent) with dimensions of 2.1 mm i.d. × 15 cm and a particle size of 1.7 µm.[1]

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water, often in a ratio of around 75:25 (v/v). The aqueous portion may contain a small amount of a modifier like triethylamine (e.g., 0.2%) to improve peak shape.[1]

  • Flow Rate: Set the flow rate to approximately 0.25 mL/min.[1]

  • Column Temperature: Maintain the column temperature at 40°C.[1]

  • Detector: Use a Refractive Index (RI) detector, also maintained at 40°C.[1]

  • Injection Volume: Inject 3-5 µL of the sample.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or deionized water and filter through a 0.45 µm filter before injection.[1]

  • Quantification: Use a standard of pure this compound to create a calibration curve for accurate quantification.

Protocol 2: General Size-Exclusion Chromatography for Initial Purification

This protocol outlines a general procedure for the initial purification of this compound using a Sephadex-based resin.

  • Resin Selection: Choose a Sephadex resin with an appropriate fractionation range for this compound (MW: 666.58 g/mol ), such as Sephadex G-25 (fractionation range for globular proteins: 1,000–5,000 Da).

  • Column Packing: Prepare a slurry of the Sephadex resin in the chosen mobile phase and pack it into a suitable column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing it with at least two column volumes of the mobile phase (e.g., deionized water or a low concentration buffer).

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase. Ensure the sample is fully dissolved and centrifuge or filter it to remove any particulate matter.

  • Sample Application: Apply the sample to the top of the column. The sample volume should be a small fraction of the total column volume (typically 1-5%) for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of a fixed volume.

  • Analysis: Analyze the collected fractions using the analytical HPLC method described above to identify the fractions containing the highest concentration and purity of this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Isomaltotetraose_Purification decision decision problem problem solution solution problem_purity Low Purity decision_impurity What are the main impurities? problem_purity->decision_impurity Identify cause problem_yield Low Yield decision_loss_step Where is the product being lost? problem_yield->decision_loss_step Identify loss point problem_crystallization No Crystallization decision_crystallization_issue Is the solution supersaturated? problem_crystallization->decision_crystallization_issue Analyze conditions solution_fermentation Implement yeast fermentation step decision_impurity->solution_fermentation Small sugars (glucose, maltose) decision_oligo_impurities Are peaks co-eluting? decision_impurity->decision_oligo_impurities Other oligosaccharides solution_optimize_hplc Optimize chromatography: - Use HILIC/Amide column - Adjust mobile phase gradient - Reduce flow rate decision_oligo_impurities->solution_optimize_hplc Yes solution_check_column Check column efficiency and sample load decision_oligo_impurities->solution_check_column No solution_optimize_collection Optimize fraction collection windows decision_loss_step->solution_optimize_collection During chromatography solution_check_transfer Review sample transfer and concentration steps decision_loss_step->solution_check_transfer During sample handling solution_induce_supersaturation Concentrate solution further or cool slowly decision_crystallization_issue->solution_induce_supersaturation No solution_crystallization_method Try alternative methods: - Anti-solvent addition - Vapor diffusion - Seeding decision_crystallization_issue->solution_crystallization_method Yes

Troubleshooting Decision Tree

References

Optimizing fermentation conditions for isomaltotetraose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for isomaltotetraose production.

Frequently Asked Questions (FAQs)

Microbial Strain Selection

Q1: Which microbial strains are suitable for producing this compound?

A1: Several bacterial and fungal strains are known to produce isomaltooligosaccharides (IMOs), including this compound, through their enzymatic activities. Commonly used microorganisms include various species of Bacillus, such as Bacillus subtilis, which can produce α-glucosidase with transglucosidase activity.[1][2][3] Strains of Aspergillus niger and Leuconostoc mesenteroides are also utilized for their production of enzymes like α-glucosidase and dextransucrase, respectively.[1][4][5] Additionally, engineered strains of Alcaligenes sp. have been identified for their high yield of maltotetraose from starch.[6]

Media Composition

Q2: What are the key components of a fermentation medium for this compound production?

A2: A typical fermentation medium for this compound production includes a carbon source, a nitrogen source, mineral salts, and water.[7]

  • Carbon Source : Maltose or sucrose are common carbon sources.[5][6][8] For industrial-scale production, less expensive options like whey, molasses, or corn steep liquor can be used.[7]

  • Nitrogen Source : Organic nitrogen sources such as peptone, yeast extract, or soy meal are frequently used.[6][8] Inorganic sources like ammonium salts can also be utilized.

  • Mineral Salts : Essential minerals include phosphates (e.g., K₂HPO₄), sulfates (e.g., MgSO₄·7H₂O, FeSO₄·7H₂O, MnSO₄·7H₂O), and chlorides (e.g., CaCl₂·H₂O, NaCl).[5][8]

  • Trace Elements : Micronutrients like zinc, copper, and cobalt are often present in unrefined media components but may need to be supplemented in defined media.[7]

Q3: Are there recommended concentrations for key media components?

A3: Optimal concentrations can vary depending on the microbial strain and fermentation conditions. However, some studies provide starting points. For instance, a medium for Alcaligenes sp. used 1.5% maltose and 0.5% peptone.[6] For Bacillus subtilis AP-1, 50 g/L of maltose was used to achieve a good yield of IMOs without significant substrate inhibition.[2][3]

Fermentation Parameters

Q4: What is the optimal pH for this compound fermentation?

A4: The optimal pH for this compound production is strain-dependent but generally falls within the neutral to slightly acidic range. For example, the optimal pH for enzyme production by Alcaligenes sp. was found to be between 7.0 and 7.5.[6] For the α-glucosidase from Bacillus subtilis AP-1, a pH of 6.5 was optimal.[2] It is crucial to monitor and control the pH throughout the fermentation process, as microbial metabolism can cause significant pH shifts.[9]

Q5: What is the ideal temperature for the fermentation process?

A5: The optimal temperature for fermentation is closely tied to the microbial strain's growth characteristics and the thermal stability of the involved enzymes. For instance, Alcaligenes sp. showed optimal enzyme production at 27-28°C.[6] Bacillus subtilis AP-1 was cultivated at 37°C for IMO production.[3] Some processes may utilize enzymes at higher temperatures, such as α-glucosidase from Aspergillus niger at 45°C or a thermophilic α-amylase at 60°C, to enhance reaction rates and reduce viscosity.[2][10]

Q6: How important are aeration and agitation, and what are the recommended settings?

A6: Aeration and agitation are critical for most this compound fermentation processes, as they ensure sufficient oxygen supply for aerobic microorganisms and maintain a homogenous suspension of cells in the nutrient medium.[11][12][13] Proper agitation helps in dispersing air bubbles, enhancing mass transfer of nutrients and oxygen, and preventing cell clumping.[12][14] Optimal agitation rates can vary; for example, 200-300 rpm was found to be optimal for B. subtilis.[2] The specific requirements for aeration (e.g., air flow rate) and agitation speed should be determined empirically for each specific fermentation setup.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low this compound Yield - Suboptimal microbial strain.- Inappropriate media composition (e.g., nutrient limitation, substrate inhibition).- Non-optimal fermentation parameters (pH, temperature, aeration).- Enzyme inhibition by byproducts.- Screen different microbial strains known for IMO production.- Optimize media components and their concentrations.- Systematically optimize pH, temperature, and aeration/agitation rates.- Analyze for potential inhibitory byproducts and consider fed-batch fermentation to control substrate and product concentrations.
Foaming - High protein content in the medium (e.g., from yeast extract, peptone).- Intense agitation and aeration.- Production of CO₂ during fermentation.[15]- Add food-grade antifoaming agents.- Reduce agitation and/or aeration rates, while ensuring they remain sufficient for microbial growth.- Use a fermenter with a larger headspace.
Inconsistent Fermentation Results - Inconsistent inoculum preparation (e.g., variable cell density or age).- Fluctuations in fermentation parameters (pH, temperature).- Variation in raw material quality.- Standardize the inoculum preparation protocol, including culture age and cell concentration.[16]- Ensure precise monitoring and control of pH and temperature throughout the fermentation.[17]- Use consistent sources and quality of media components.
Product Contamination (e.g., with other sugars) - Non-specific enzyme activity.- Contamination with other microorganisms.- Purify the target enzyme if conducting an enzymatic conversion.- For fermentation, select a strain with high specificity for this compound production.- Implement and maintain strict aseptic techniques during inoculation and fermentation.
Mushy or Slimy Fermentation Broth - Contamination with spoilage microorganisms.- Fermentation at too high a temperature.[15]- Improper salt concentration (if applicable).[15]- Ensure sterile conditions.- Optimize and maintain the correct fermentation temperature.- Verify and adjust the concentration of any salts in the medium that may affect microbial selection and growth.

Quantitative Data Summary

Table 1: Optimal Fermentation and Enzyme Activity Conditions for IMO Production

Microorganism/EnzymeSubstrateTemperature (°C)pHYield/ProductivityReference
Alcaligenes sp.Starch27-287.0-7.5~90% (w/w) maltotetraose in hydrolysate[6]
Aspergillus nigerMaltose455.826.9 g/L[2]
Bacillus subtilis AP-1Maltose376.536.33 g/L IMOs (72.7% yield)[2][3]
Thermophilic α-amylaseWheat starch605.575.7 g/L[2]
Streptococcus mutans DextransucraseSucrose34-425.5-[18]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol outlines a general method for the quantification of this compound and other isomaltooligosaccharides using High-Performance Liquid Chromatography (HPLC).

1. Equipment and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Refractive Index (RI) Detector[19] or Evaporative Light Scattering Detector (ELSD)[20]

  • Amine-based column (e.g., Shodex Asahipak NH2P-50 4E or ACQUITY UPLC BEH Amide)[19][21]

  • Acetonitrile (HPLC grade)

  • Deionized water

  • This compound and other IMO standards (isomaltose, isomaltotriose, etc.)

  • Syringe filters (0.45 µm)

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing acetonitrile and deionized water. A common ratio is 60:40 (v/v) acetonitrile:water.[20][21]

  • Degas the mobile phase before use.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve this compound and other IMO standards in deionized water to prepare stock solutions.

  • Prepare a series of working standard solutions by diluting the stock solutions to known concentrations (e.g., 0.25 - 10 mg/mL).[19]

4. Sample Preparation:

  • Collect a sample from the fermentation broth.

  • Centrifuge the sample to pellet cells and other solids.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered sample with the mobile phase as needed to fall within the concentration range of the standard curve.

5. HPLC Analysis:

  • Set the column temperature (e.g., 40°C).[19]

  • Set the detector temperature (e.g., 40°C for RI detector).[19]

  • Set the flow rate (e.g., 0.8 mL/min).[21]

  • Inject the prepared standard solutions and samples onto the column.

  • Identify and quantify the peaks corresponding to this compound and other IMOs by comparing their retention times and peak areas to those of the standards.

Protocol 2: Dextransucrase Activity Assay

This protocol is for determining the activity of dextransucrase, an enzyme involved in the production of α-1,6-glucosidic linkages.

1. Principle: Dextransucrase catalyzes the conversion of sucrose into dextran and fructose. The enzyme activity can be determined by measuring the amount of reducing sugar (fructose) released over time using the dinitrosalicylic acid (DNS) method.[4][22]

2. Reagents and Materials:

  • Dextransucrase enzyme solution

  • Sucrose solution (e.g., 100 g/L in buffer)

  • Sodium acetate buffer (e.g., 20 mM, pH 5.4)[4]

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Fructose standard solutions

  • Spectrophotometer

3. Procedure:

  • Prepare a reaction mixture containing the sucrose solution in sodium acetate buffer.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).[4]

  • Initiate the reaction by adding a known amount of the enzyme solution to the pre-incubated substrate.

  • Incubate the reaction for a specific period (e.g., 10, 20, 30 minutes).[22]

  • Stop the reaction by adding the DNS reagent.

  • Boil the mixture for a set time (e.g., 5-15 minutes) to allow for color development.[23]

  • Cool the tubes to room temperature and dilute with deionized water.

  • Measure the absorbance at 540 nm using a spectrophotometer.[23]

  • Prepare a standard curve using fructose solutions of known concentrations.

  • Calculate the amount of fructose released in the enzymatic reaction from the standard curve.

4. Calculation of Enzyme Activity: One unit of dextransucrase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose per minute under the specified assay conditions.[22]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis & Optimization strain Microbial Strain Selection media Media Formulation (Carbon, Nitrogen, Salts) strain->media inoculum Inoculum Preparation media->inoculum fermentation Fermentation (pH, Temp, Aeration Control) inoculum->fermentation sampling Sampling fermentation->sampling hplc HPLC Analysis (Quantification) sampling->hplc optimization Data Analysis & Parameter Optimization hplc->optimization optimization->media Refine optimization->fermentation Adjust signaling_pathway Sucrose Sucrose Enzyme Dextransucrase or α-Glucosidase Sucrose->Enzyme Maltose Maltose (Acceptor) Maltose->Enzyme IMOs Isomaltooligosaccharides (including this compound) Enzyme->IMOs Transglucosylation Fructose Fructose Enzyme->Fructose Hydrolysis

References

Preventing degradation of isomaltotetraose during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of isomaltotetraose during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways:

  • Hydrolysis: The glycosidic bonds in this compound can be cleaved by acid or enzymes, resulting in the formation of smaller saccharides such as isomaltotriose, isomaltose, and glucose. This is more likely to occur in aqueous solutions, especially at low pH and elevated temperatures.

  • Maillard Reaction: In the presence of amino acids or proteins, the reducing end of this compound can undergo a non-enzymatic browning reaction, also known as the Maillard reaction. This process is accelerated by heat and can lead to the formation of a complex mixture of products, including brown pigments (melanoidins) and various flavor compounds. Lysine is a particularly reactive amino acid in this process[1][2][3].

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry place. The solid should be kept in a tightly sealed container to protect it from moisture. High relative humidity can lead to the caking and potential degradation of amorphous oligosaccharide powders[4][5][6]. For optimal long-term stability, storage at or below room temperature is advised.

Q3: What are the recommended storage conditions for this compound in solution?

A3: this compound solutions are more susceptible to degradation than the solid form. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the solution into smaller volumes and freeze at -20°C or -80°C to prevent repeated freeze-thaw cycles. It is crucial to use a buffer system to maintain a neutral or slightly acidic pH to minimize acid-catalyzed hydrolysis.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: Several analytical techniques can be employed to monitor the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is a common and reliable method for separating and quantifying this compound and its degradation products. An amino-based column is often used for the separation of oligosaccharides[7][8][9].

  • Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid technique for the qualitative or semi-quantitative analysis of this compound degradation. It can effectively separate the parent compound from its smaller hydrolysis products[10][11][12].

  • Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), mass spectrometry can be a powerful tool for identifying and characterizing the various degradation products, especially those formed during the Maillard reaction[13][14].

Troubleshooting Guides

Issue 1: Unexpected peaks appear in the HPLC chromatogram of my this compound standard.

Possible Cause Troubleshooting Steps
Hydrolysis during storage of the standard solution. Prepare fresh standards daily. If long-term storage is necessary, aliquot and freeze at -20°C or below. Ensure the solvent used for the standard is pH-neutral.
Contamination of the HPLC system. Flush the HPLC system thoroughly with an appropriate cleaning solution. Run a blank injection to ensure the system is clean.
Degradation during sample preparation. If your sample preparation involves heating or acidic conditions, consider that this may be causing degradation. Try to minimize the exposure time to these conditions.

Issue 2: My solid this compound has become discolored (yellowish/brownish) over time.

Possible Cause Troubleshooting Steps
Maillard reaction due to exposure to heat and/or humidity. Store solid this compound in a cool, dry, and dark place. Use a desiccator to minimize exposure to moisture.
Contamination with amino-containing compounds. Ensure that the storage container is clean and that there is no cross-contamination with other reagents in the storage area.

Issue 3: I observe a decrease in the concentration of this compound in my formulation over time.

Possible Cause Troubleshooting Steps
Acid-catalyzed hydrolysis. Check the pH of your formulation. If it is acidic, consider adjusting the pH to a more neutral range (6-7) or adding a buffering agent.
Enzymatic degradation. If your formulation contains biological components, there may be enzymatic activity causing degradation. Consider heat-inactivating any potential enzymes or adding enzyme inhibitors.
Maillard reaction with other components in the formulation. If your formulation contains amino acids or proteins, the Maillard reaction may be occurring. This is accelerated by heat, so consider storing the formulation at a lower temperature.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Conditions Duration
SolidRoom Temperature (20-25°C)Tightly sealed container, protected from moistureMonths to Years
Solid2-8°CTightly sealed container, protected from moistureLong-term
Solution (Aqueous)2-8°CSterile, neutral pHUp to 1 week
Solution (Aqueous)-20°CAliquoted, sterile, neutral pHUp to 6 months
Solution (Aqueous)-80°CAliquoted, sterile, neutral pH> 6 months

Table 2: Factors Influencing this compound Degradation

Factor Effect on Hydrolysis Effect on Maillard Reaction
Temperature Rate increases with increasing temperature.Rate significantly increases with increasing temperature.
pH Rate is highest at low pH (acidic conditions).Rate can be influenced by pH, often higher at neutral to slightly alkaline pH.
Moisture/Water Activity Necessary for hydrolysis to occur.Water is required, but the reaction rate can decrease at very high water activity.
Presence of Amino Acids/Proteins No direct effect.Essential for the reaction to occur.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Hydrolysis Products

This protocol is a general guideline and may need to be optimized for your specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)

    • Amino-based analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • This compound, isomaltotriose, isomaltose, and glucose standards

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be adjusted to achieve optimal separation.

    • Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and its potential degradation products (isomaltotriose, isomaltose, glucose) in the mobile phase at a concentration of 10 mg/mL.

    • Prepare a series of mixed standard solutions by diluting the stock solutions to concentrations ranging from 0.1 to 5 mg/mL to create a calibration curve.

  • Sample Preparation:

    • Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • RI Detector Temperature: 35°C

    • Run Time: Approximately 30 minutes (adjust as needed to ensure all peaks have eluted).

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Quantify the amount of each component by using the calibration curves generated from the standard solutions.

Protocol 2: Thin-Layer Chromatography (TLC) for Qualitative Analysis of this compound Hydrolysis
  • Materials:

    • Silica gel TLC plates

    • Developing chamber

    • Capillary tubes for spotting

    • Staining solution (e.g., a solution of p-anisaldehyde or permanganate)

    • Heat gun or hot plate

  • Mobile Phase (Eluent):

    • A mixture of n-butanol, ethanol, and water (e.g., 5:3:2 v/v/v) is a common solvent system for separating oligosaccharides.

  • Procedure:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and close the lid.

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube, spot a small amount of your this compound standard and your sample(s) onto the baseline.

    • Place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Dry the plate completely.

    • Visualize the spots by dipping the plate in the staining solution and then heating it with a heat gun until the spots appear.

    • Hydrolysis will be indicated by the presence of spots that have traveled further up the plate (lower Rf values) than the this compound standard, corresponding to the smaller degradation products.

Visualizations

DegradationPathways IMT4 This compound IMT3 Isomaltotriose IMT4->IMT3 Hydrolysis MRP Maillard Reaction Products IMT4->MRP Heat IMT2 Isomaltose IMT3->IMT2 Hydrolysis Glc Glucose IMT2->Glc Hydrolysis AA Amino Acids AA->MRP

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration 0.45 µm Filtration Dilution->Filtration HPLC HPLC Analysis Filtration->HPLC TLC TLC Analysis Filtration->TLC Quantification Quantification of Degradation Products HPLC->Quantification Identification Qualitative Identification of Degradation TLC->Identification

Caption: General workflow for analyzing this compound degradation.

References

Reducing by-product formation in isomaltotetraose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of isomaltotetraose and other isomaltooligosaccharides (IMOs). Our goal is to help you minimize by-product formation and optimize your reaction yields.

Troubleshooting Guide

Here are solutions to common issues encountered during this compound synthesis.

Q1: My overall yield of isomaltooligosaccharides (IMOs) is low, and I have a high concentration of unreacted sucrose and fructose. What is the problem?

A1: Low conversion of the sucrose donor is typically due to suboptimal enzyme activity or stability. Several factors could be at play:

  • Incorrect Reaction Conditions: Glucansucrases, the enzymes that synthesize IMOs from sucrose, have optimal temperature and pH ranges. For example, dextransucrase from Leuconostoc mesenteroides generally has a pH optimum around 5.2-5.5 and a temperature optimum around 30-35°C.[1][2] Deviating significantly from these conditions can drastically reduce enzyme activity.

  • Enzyme Inactivation: The enzyme may be unstable under your experimental conditions. Ensure that the reaction buffer contains necessary cofactors, such as calcium ions (CaCl₂), which are known to stabilize dextransucrase activity.[3]

  • Insufficient Enzyme Concentration: The amount of enzyme may be too low for the substrate concentration, leading to a slow reaction rate. Consider increasing the enzyme load.[4]

  • Hydrolysis Dominance: At very low substrate concentrations or non-optimal conditions, the enzyme's hydrolytic activity (breaking down sucrose into glucose and fructose without transferring the glucose unit) can dominate over the desired transglycosylation reaction.

Q2: The reaction is working, but my primary product is panose, not the desired linear isomaltooligosaccharides (like isomaltotriose and this compound). How can I fix this?

A2: The formation of panose [α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucose] is a common issue when maltose is used as an acceptor molecule. This happens because the enzyme transfers a glucose unit from sucrose to the maltose acceptor.[4][5]

  • Mechanism of Panose Formation: In the initial stages of the reaction with maltose as the acceptor, maltose is the only available acceptor, leading to panose as the primary transglycosylation product.[6][7]

  • Shifting the Equilibrium: To favor the synthesis of linear IMOs (isomaltose, isomaltotriose, this compound), you need to provide glucose as an alternative acceptor. As the enzyme transfers glucose units to other glucose molecules, it forms the desired α-(1→6) linkages characteristic of IMOs.[6] Adding glucose to the initial reaction mixture can significantly inhibit panose formation and increase the yield of isomaltose and higher IMOs.[6]

  • Reaction Time: Over longer reaction times, the enzyme will begin to use the initially formed panose as a donor or acceptor, leading to a more complex mixture of products.[8] Careful time-course analysis is crucial to capture the optimal yield of the desired product.

Q3: I am observing a high concentration of glucose and shorter-chain IMOs (isomaltose, isomaltotriose) instead of my target, this compound. What adjustments should I make?

A3: This outcome suggests that either the reaction is being terminated prematurely or the conditions favor the formation of shorter oligosaccharides.

  • Substrate to Acceptor Ratio: The ratio of the glucosyl donor (sucrose) to the acceptor (e.g., maltose or glucose) is a critical parameter. A high ratio of acceptor to donor tends to favor the formation of shorter oligosaccharides.[4] To promote the synthesis of longer chains like this compound, you can try decreasing the initial concentration of the acceptor relative to the sucrose donor.

  • Enzyme Specificity: The specific enzyme used plays a significant role. Some glucansucrases or α-glucosidases have a natural preference for producing shorter-chain oligosaccharides. You may need to screen different enzymes to find one that efficiently produces higher-degree-of-polymerization (DP) IMOs.

  • Reaction Time: The formation of longer IMOs is a sequential process. Isomaltose is formed first, then acts as an acceptor to form isomaltotriose, which in turn acts as an acceptor for this compound synthesis. A longer reaction time is generally required to accumulate higher DP products. However, extended reaction times can also lead to secondary hydrolysis, where the enzyme begins to break down the newly formed oligosaccharides.[8] Optimization of the reaction time through a time-course experiment is essential.

Q4: My product mixture is too complex, containing a wide range of different oligosaccharides. How can I improve the selectivity for this compound?

A4: A complex product profile is a common challenge in enzymatic oligosaccharide synthesis due to the multiple competing reactions (hydrolysis, primary transglycosylation, and secondary transglycosylation).

  • Control Acceptor Concentration: The type and concentration of the acceptor molecule are key to controlling the product distribution. Using a defined acceptor like maltose or a specific short-chain IMO can help direct the synthesis. Increasing the acceptor-to-donor ratio generally leads to a narrower distribution of shorter products.[4]

  • Engineered Enzymes: If accessible, using an engineered enzyme with altered specificity can be highly effective. Research has shown that modifying specific amino acid residues in glucansucrases can change the types of linkages formed and the length of the products.

  • Process Control: In a bioreactor setup, continuously removing the desired product or controlling substrate feed rates can help maintain optimal concentrations for selective synthesis.

  • Purification: Post-synthesis purification is almost always necessary to isolate a specific oligosaccharide. Techniques like size-exclusion chromatography (SEC) are effective for separating oligosaccharides based on their degree of polymerization.

Frequently Asked Questions (FAQs)

What are the main by-products in enzymatic this compound synthesis? The primary by-products depend on the substrates used.

  • When using sucrose as the sole substrate, the main by-products are fructose (from the cleavage of sucrose) and a mixture of isomaltooligosaccharides of varying lengths, along with dextran polymer if polymerization is not controlled.

  • When using sucrose as a donor and maltose as an acceptor, the main by-products include fructose , panose , isomaltose , and isomaltotriose .[5][6]

  • When using an α-glucosidase with maltose as the substrate, by-products include glucose (from hydrolysis) and other IMOs like panose and isomaltose .[6]

What is the difference between using a glucansucrase and an α-glucosidase for synthesis?

  • Glucansucrases (e.g., dextransucrase) use sucrose as the glucosyl donor. They cleave sucrose and transfer the glucose moiety to an acceptor, releasing fructose.[9] These enzymes can also polymerize glucose into dextran.

  • α-Glucosidases are hydrolytic enzymes that can be pushed to perform a transglycosylation reaction under high substrate concentrations (e.g., high maltose).[8] They transfer a glucose unit from one substrate molecule (e.g., maltose) to another acceptor molecule (e.g., another maltose or glucose), typically releasing a glucose molecule in the process.[6]

How can I effectively purify this compound from the reaction mixture? Size-exclusion chromatography (SEC), also known as gel filtration, is a highly effective method. This technique separates molecules based on their size.[10][11] Larger molecules like dextran and higher-order IMOs will elute first, followed by this compound, then smaller by-products like isomaltotriose, panose, isomaltose, glucose, and fructose. Preparative HPLC with an appropriate column (e.g., an amino- or HILIC-based column) can also be used for high-purity isolation.

Can I prevent the hydrolysis side-reaction completely? Completely preventing the hydrolysis reaction (where water acts as the acceptor for the glucosyl unit) is very difficult, as the reactions are carried out in aqueous media. However, you can favor the transglycosylation reaction by:

  • Using High Substrate/Acceptor Concentrations: This increases the probability of a sugar molecule acting as an acceptor over a water molecule.[8]

  • Optimizing pH and Temperature: Reaction conditions can influence the ratio of transglycosylation to hydrolysis.

  • Enzyme Engineering: Modifying the enzyme's active site can reduce its hydrolytic activity.[6]

Data Presentation: Impact of Reaction Parameters

The following tables summarize quantitative data from various studies, illustrating how reaction conditions affect product distribution.

Table 1: Effect of Substrate Concentration on IMO Production by α-Glucosidase from Aspergillus niger

Initial Maltose Conc.Panose (mM) after 24hIsomaltose (mM) after 24hGlucose (mM) after 24hReference
10% (280 mM)~100~75~150[7]
30% (800 mM)~150~150~300[7]
60% (1.6 M)~125~200~400[7]
Data are estimated from graphical representations in the cited source.

Table 2: Effect of Acceptor (Glucose) Addition on IMO Profile using α-Glucosidase

Reaction Condition (300 mM Maltose)Panose Yield (mM) after 5hIsomaltose Yield (mM) after 5hReference
No added Glucose~110~60[6]
+ 300 mM Glucose~40~150[6]
+ 1.2 M Glucose<20~250[6]
Data are estimated from graphical representations in the cited source.

Table 3: Optimization of Dextransucrase Acceptor Reaction for IMO Production

Sucrose Conc. (mM)Maltose Conc. (mM)IMO Productivity (mmol/L·h)Reference
10010025.85
20010022.39
10020042.95
20020038.07

Experimental Protocols

Protocol 1: Enzymatic Synthesis of IMOs using Dextransucrase

This protocol is a general guideline for producing a mixture of isomaltooligosaccharides using dextransucrase from Leuconostoc mesenteroides.

  • Prepare Reaction Buffer: Prepare a 20 mM sodium acetate buffer containing 0.05 g/L CaCl₂. Adjust the pH to 5.2.

  • Prepare Substrates: Dissolve sucrose (donor) and maltose (acceptor) in the reaction buffer to achieve the desired final concentrations (e.g., 100 mM sucrose and 200 mM maltose, based on optimization data).

  • Enzyme Addition: Add partially purified dextransucrase enzyme to the substrate solution. The optimal amount of enzyme should be determined empirically but can start in the range of 0.05 U/mL.[9]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.[2]

  • Time-Course Sampling: Withdraw aliquots at various time points (e.g., 1, 4, 8, 12, 24 hours) to monitor the reaction progress.

  • Reaction Termination: Stop the reaction in the collected aliquots by heat inactivation (e.g., boiling in a water bath for 5-10 minutes). This denatures the enzyme and prevents further changes to the product profile.

  • Analysis: Analyze the composition of the reaction mixture using HPLC (see Protocol 2).

Protocol 2: HPLC Analysis of Isomaltooligosaccharide Mixture

This protocol describes a typical method for the separation and quantification of IMOs.

  • Sample Preparation:

    • Centrifuge the heat-inactivated reaction samples (e.g., at 5000 x g for 5 minutes) to pellet any precipitated protein.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

    • Dilute the sample as necessary with deionized water to fall within the linear range of the detector.

  • HPLC System and Column:

    • System: An HPLC system equipped with a Refractive Index (RI) detector is standard for carbohydrate analysis.

    • Column: A column suitable for oligosaccharide separation, such as an amide-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm) is recommended.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient elution using acetonitrile and water is common. A typical mobile phase could be 77% acetonitrile in water containing a small amount of an additive like triethylamine (e.g., 0.2%) to improve peak shape.

    • Flow Rate: A typical flow rate is around 0.25 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

    • Injection Volume: 3-10 µL.

  • Standard Preparation and Quantification:

    • Prepare standard solutions of known concentrations for all expected sugars (glucose, fructose, sucrose, maltose, isomaltose, panose, isomaltotriose, this compound).

    • Generate a calibration curve for each standard by plotting peak area or height against concentration.

    • Quantify the concentration of each component in the reaction samples by comparing their peak areas/heights to the respective calibration curves.

Visualizations

EnzymaticReactionPathway cluster_hydrolysis Hydrolysis Pathway (Side Reaction) cluster_transglycosylation Transglycosylation Pathway (Desired) substrate Sucrose (Glc-Fru) enzyme Glucansucrase (Enzyme) intermediate Glucosyl-Enzyme Intermediate enzyme->intermediate Forms complex fructose Fructose intermediate->fructose water Water (H₂O) intermediate->water acceptor Acceptor (e.g., Maltose, Glucose) intermediate->acceptor glucose Glucose water->glucose Hydrolysis product Isomaltooligosaccharide (e.g., Panose, this compound) acceptor->product Glucosyl Transfer

Caption: Enzymatic pathway for this compound synthesis.

ExperimentalWorkflow prep 1. Prepare Substrates & Buffer (Sucrose, Acceptor, pH 5.2 Buffer) reaction 2. Initiate Reaction (Add Glucansucrase, Incubate at 30°C) prep->reaction sampling 3. Time-Course Sampling & Reaction Termination (Heat) reaction->sampling analysis 4. Product Analysis (HPLC-RI) sampling->analysis purification 5. Purification (Optional) (Size-Exclusion Chromatography) analysis->purification final_product Pure this compound analysis->final_product If purity is sufficient purification->final_product

Caption: General workflow for this compound synthesis and analysis.

References

Technical Support Center: Method Validation for Isomaltotetraose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating methods for the quantification of isomaltotetraose in complex matrices.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for this compound quantification in a complex matrix?

A1: The two most powerful and commonly used techniques are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPAEC-PAD is a highly sensitive and selective method for direct carbohydrate analysis without the need for derivatization. It excels at separating complex mixtures of carbohydrates, including isomers.[1][2]

  • LC-MS/MS offers exceptional sensitivity and specificity, making it ideal for detecting low concentrations of this compound in highly complex matrices like plasma or food extracts. It can, however, be susceptible to matrix effects.[3][4]

The choice depends on the specific matrix, required sensitivity, and available instrumentation.

Q2: What are "matrix effects" in LC-MS/MS analysis and how can I minimize them?

A2: Matrix effects are the alteration (suppression or enhancement) of the ionization of the target analyte (this compound) by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification.[5]

To minimize matrix effects:

  • Optimize Sample Preparation: Employ robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.

  • Improve Chromatographic Separation: Modify the LC gradient to separate this compound from interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Q3: My HPAEC-PAD baseline is noisy and drifting. What are the common causes?

A3: An unstable baseline in HPAEC-PAD is often related to the eluent or the electrochemical cell. Common causes include:

  • Improper Eluent Preparation: Using water with low resistivity (<18 MΩ·cm), contaminated reagents (sodium hydroxide, sodium acetate), or dissolved CO2 can cause baseline issues. Always use high-purity reagents and freshly prepared, degassed eluents.[6]

  • Electrode Problems: The gold working electrode may be fouled, or the reference electrode may be failing. Regular cleaning and polishing of the working electrode and periodic replacement of the reference electrode (typically every six months) are crucial.[2]

  • System Contamination: Contaminants in the HPLC system can bleed into the detector, causing baseline noise.

Q4: How do I choose the right internal standard for my assay?

A4: For LC-MS/MS, the ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C-labeled this compound). If an SIL-IS is not available, a structurally similar oligosaccharide that does not occur naturally in the sample and has similar chromatographic and ionization behavior can be used. For HPAEC-PAD, a non-endogenous, structurally similar carbohydrate that is well-resolved from this compound and other sample components is suitable.

Troubleshooting Guides

HPAEC-PAD Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.1. Wash the column with a strong acid and/or base as recommended by the manufacturer. 2. If the problem persists, the column may need replacement.
Inappropriate mobile phase pH.Ensure the mobile phase pH is high enough (>12) to keep the carbohydrate in its anionic form.
Loss of Resolution Column aging.Replace the column.
Sample overload.Inject a smaller volume or dilute the sample.
No or Low Signal Reference electrode failure.Check the reference electrode's potential and replace if necessary (typically every 6 months).[2]
Working electrode fouling.Polish the gold working electrode according to the manufacturer's instructions.
Incorrect PAD waveform settings.Verify the waveform potentials and durations are appropriate for carbohydrate detection.
Drifting Retention Times Inconsistent eluent concentration.Prepare fresh eluent daily. Use an eluent generation system if available to improve consistency.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
LC-MS/MS Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Ion Suppression or Enhancement Co-eluting matrix components.1. Improve sample cleanup (e.g., use a more selective SPE sorbent). 2. Modify the chromatographic gradient to better separate the analyte from the matrix. 3. Use a stable isotope-labeled internal standard.
Poor Sensitivity Suboptimal ionization parameters.Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound.
Inefficient adduct formation.For negative ion mode, consider post-column addition of a chloride source (e.g., chloroform) to promote the formation of [M+Cl]⁻ adducts.[5][7]
Inconsistent Results Incomplete sample extraction.Evaluate and optimize the extraction procedure to ensure consistent recovery.
Analyte instability in the matrix or final extract.Perform stability tests (e.g., freeze-thaw, bench-top) to assess analyte stability and adjust sample handling procedures accordingly.

Quantitative Data Summary

The following tables present typical validation parameters for oligosaccharide quantification. These values can serve as a benchmark when developing a method for this compound.

Table 1: Linearity and Sensitivity

Analyte(s)MatrixTechniqueLinearity RangeLODLOQ
Various SugarsSunflower NectarHPLC-RID50–5500 mg/L0.985–0.9994.04–19.46 mg/L13.46–194.61 mg/L
Artificial SweetenersPlasmaLC-MS/MS1–500 ng/mL>0.98-1-10 ng/mL
Oral Sugar ProbesFeline PlasmaLC-MS/MS0.1–100 µg/mL>0.990.01–0.05 µg/mL0.04–0.16 µg/mL

Table 2: Precision and Accuracy (Recovery)

Analyte(s)MatrixTechniqueIntra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
Mono- and DisaccharidesHoneyHPAEC-PAD--78.2–113%
Artificial SweetenersPlasmaLC-MS/MS≤15%≤15%-
Oral Sugar ProbesFeline PlasmaLC-MS/MS2.5–11.5%4.4–10.4%85.5–109.8%

Experimental Protocols

Protocol 1: this compound Quantification in Honey by HPAEC-PAD

This protocol is adapted from methods for analyzing mono-, di-, and trisaccharides in honey.[8][9][10]

  • Standard Preparation:

    • Prepare a 1000 mg/L stock solution of this compound in deionized water (18 MΩ·cm).

    • Perform serial dilutions to create working standards with concentrations ranging from 1 to 50 mg/L.

  • Sample Preparation:

    • Accurately weigh 0.1 g of a homogeneous honey sample into a 100 mL volumetric flask.

    • Dissolve the sample in deionized water to achieve a 1:1000 dilution.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the diluted sample through a 0.2 µm syringe filter into an autosampler vial.

  • HPAEC-PAD Conditions:

    • Column: Dionex CarboPac™ PA200 or similar carbohydrate column.

    • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in deionized water.

      • Eluent A: 100 mM NaOH

      • Eluent B: 100 mM NaOH with 1 M NaOAc

    • Gradient Program:

      • 0–2 min: 100% A

      • 2–20 min: Linear gradient to 30% B

      • 20–25 min: Column wash with 100% B

      • 25–35 min: Re-equilibration with 100% A

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • PAD Settings: Use a standard carbohydrate waveform with a gold working electrode and an Ag/AgCl reference electrode.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: this compound Quantification in Plasma by LC-MS/MS

This protocol outlines a general approach for quantifying a polar analyte like this compound in a biological fluid.

  • Standard and QC Preparation:

    • Prepare stock solutions of this compound and a suitable internal standard (e.g., ¹³C-isomaltotetraose) in a 50:50 acetonitrile:water solution.

    • Spike blank plasma with working standards to create calibration curve points (e.g., 10–10,000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new vial, evaporate to dryness under a gentle stream of nitrogen at 35 °C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 1 mM ammonium formate).

  • LC-MS/MS Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0–1 min: 90% B

      • 1–5 min: Linear gradient to 60% B

      • 5–5.5 min: Linear gradient to 90% B

      • 5.5–8 min: Re-equilibration at 90% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • MS Conditions (Negative ESI):

      • Ion Source: Electrospray Ionization (ESI) in negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound (e.g., [M-H]⁻ or [M+HCOO]⁻) and the internal standard by infusing standard solutions.

      • Source Parameters: Optimize nebulizer pressure, drying gas flow and temperature, and capillary voltage.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve using a linear regression model (e.g., with 1/x² weighting).

    • Quantify this compound in the samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Complex Matrix (e.g., Plasma, Food) spike Spike with Internal Standard sample->spike extract Extraction (e.g., Protein Ppt, LLE) spike->extract cleanup Cleanup (e.g., SPE) extract->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute lc LC Separation (HILIC or Anion Exchange) reconstitute->lc ms Detection (MS/MS or PAD) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree start Inaccurate or Imprecise Results? lc_ms LC-MS/MS Method? start->lc_ms Yes hpaec HPAEC-PAD Method? start->hpaec No matrix_effect Suspect Matrix Effects? (Ion Suppression/Enhancement) lc_ms->matrix_effect Yes is_issue Internal Standard Issue? lc_ms->is_issue No eluent_issue Eluent/Baseline Issue? hpaec->eluent_issue Yes electrode_issue Electrode Performance? hpaec->electrode_issue No solution1 Improve Cleanup (SPE) Modify LC Gradient Use SIL-IS matrix_effect->solution1 sample_prep_issue Sample Prep Issue? (Low/Variable Recovery) is_issue->sample_prep_issue No solution2 Verify IS Purity & Conc. Ensure IS Added Correctly is_issue->solution2 solution3 Optimize Extraction Test Analyte Stability sample_prep_issue->solution3 solution4 Prepare Fresh Eluent Use High-Purity Reagents eluent_issue->solution4 column_issue Poor Peak Shape/Resolution? electrode_issue->column_issue No solution5 Clean/Polish Working Electrode Replace Reference Electrode electrode_issue->solution5 solution6 Wash/Replace Column Check for Overload column_issue->solution6

Caption: Troubleshooting decision tree for quantification issues.

prebiotic_pathway cluster_host Host: Upper GI Tract cluster_colon Host: Colon cluster_effects Physiological Effects isomalt This compound (Dietary Intake) no_digest Resists Host Digestion isomalt->no_digest microbiota Gut Microbiota (e.g., Bifidobacteria, Lactobacilli) no_digest->microbiota ferment Fermentation microbiota->ferment scfa Production of SCFA (Butyrate, Propionate, Acetate) ferment->scfa growth Selective Growth of Beneficial Bacteria ferment->growth ph Lower Colon pH scfa->ph immune Immune Modulation scfa->immune health Improved Gut Health growth->health

Caption: Prebiotic mechanism of action for this compound.

References

Technical Support Center: Enhancing the Stability of Isomaltotetraose in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of isomaltotetraose in acidic environments. The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions?

Isomaltooligosaccharides (IMOs), including this compound, are generally considered stable at low pH, especially when compared to other oligosaccharides like fructooligosaccharides (FOS).[1] The α-D-(1,6)-glycosidic linkages in IMOs are more resistant to acid hydrolysis than the α(1,4)-glycosidic bonds found in maltodextrins or the β(2,1)-linkages in FOS. However, prolonged exposure to strong acidic conditions (low pH) and elevated temperatures can lead to the hydrolysis of this compound into smaller sugars such as isomaltotriose, isomaltose, and glucose.

Q2: What are the primary factors that influence the degradation of this compound in acidic solutions?

The primary factors influencing the degradation of this compound in acidic conditions are:

  • pH: The rate of hydrolysis increases as the pH of the solution decreases (i.e., becomes more acidic).

  • Temperature: Higher temperatures accelerate the rate of acid-catalyzed hydrolysis.

  • Exposure Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.

  • Concentration: While less impactful than pH and temperature, the concentration of the oligosaccharide solution can play a role in reaction kinetics.

Q3: What methods can be employed to enhance the stability of this compound in acidic environments?

Several methods can be used to protect this compound from acid-catalyzed hydrolysis:

  • Microencapsulation: This technique involves entrapping the this compound within a protective shell or matrix. Common methods include:

    • Spray-Drying: A cost-effective and widely used method where a solution of this compound and a wall material is atomized into hot air to form microcapsules.

    • Complex Coacervation: This method involves the interaction of two oppositely charged polymers in an aqueous solution to form a coacervate phase that encapsulates the core material.

  • Chemical Modification: Altering the chemical structure of this compound can enhance its stability.

    • Acetylation: The introduction of acetyl groups to the hydroxyl moieties of the sugar can protect the glycosidic linkages from acid attack.

    • Esterification: Forming esters at the hydroxyl groups can also increase stability.

Troubleshooting Guides

Issue 1: Significant degradation of this compound is observed during processing in an acidic medium.

Troubleshooting Steps:

  • Verify pH and Temperature: Accurately measure the pH and temperature of your solution. Even small deviations to lower pH or higher temperatures can significantly increase the degradation rate.

  • Reduce Exposure Time: Minimize the time this compound is exposed to harsh acidic conditions. If possible, adjust your experimental workflow to introduce the oligosaccharide at a later stage or cool the solution.

  • Implement a Stabilization Technique: If process conditions cannot be altered, consider using one of the stabilization methods detailed below, such as microencapsulation or chemical modification.

  • Analyze Degradation Products: Use High-Performance Liquid Chromatography (HPLC) to quantify the degradation products (isomaltotriose, isomaltose, glucose). This will help in understanding the extent of degradation and the effectiveness of any implemented stabilization strategies.[2][3]

Issue 2: Low encapsulation efficiency during spray-drying of this compound.

Troubleshooting Steps:

  • Optimize Wall Material: The choice and concentration of the wall material are critical. Commonly used materials include maltodextrin, gum arabic, and whey protein isolate.[4] Experiment with different materials and concentrations to find the optimal formulation for your specific application.

  • Adjust Spray-Drying Parameters:

    • Inlet Temperature: Higher inlet temperatures can improve solvent evaporation but may also cause degradation of the core material. An optimal range is typically between 160-180°C for unsaturated oils, which can be adapted for oligosaccharides.[4]

    • Outlet Temperature: This is a key indicator of drying efficiency. A typical target is 75±5 °C.[4]

    • Feed Flow Rate: A lower feed rate can allow for more efficient drying.

    • Atomization Pressure: Higher pressure generally leads to smaller droplets, which can improve drying efficiency but may also affect the integrity of the microcapsules.

  • Improve Emulsion Stability: If preparing an oil-in-water emulsion for encapsulation, ensure its stability before spray-drying. The use of emulsifiers and high-shear homogenization is recommended.[4]

Issue 3: Poor coacervate formation during complex coacervation.

Troubleshooting Steps:

  • Optimize pH: Complex coacervation is highly pH-dependent. The optimal pH is typically where the two polymers have opposite charges and the net charge of the complex is close to zero.[5] Conduct a turbidity titration by varying the pH to identify the point of maximum coacervate formation.

  • Adjust Polymer Ratio: The ratio of the two polymers (e.g., protein and polysaccharide) is crucial. Systematically vary the ratio to find the optimal point for coacervation.

  • Control Ionic Strength: The presence of salts can interfere with the electrostatic interactions necessary for coacervation. Use deionized water and minimize the addition of salts unless they are a required part of the formulation.

  • Ensure Proper Mixing: Gentle but thorough mixing is required to facilitate the interaction between the polymers without disrupting the forming coacervates.

Quantitative Data

Table 1: Hydrolysis Rates of Structurally Related Disaccharides in 0.1N HCl [6]

DisaccharideGlycosidic LinkageTemperature (°C)First-Order Rate Constant (k) (min⁻¹)
Maltoseα-D-(1→4)800.0028
Cellobioseβ-D-(1→4)800.0013
Isomaltose α-D-(1→6) 80 0.0011
Gentiobioseβ-D-(1→6)800.0005
Maltoseα-D-(1→4)99.50.015
Cellobioseβ-D-(1→4)99.50.0075
Isomaltose α-D-(1→6) 99.5 0.006
Gentiobioseβ-D-(1→6)99.50.0028

Table 2: Comparative Stability of Free vs. Microencapsulated Bioactives in Simulated Gastric Fluid (SGF)

Bioactive/ProbioticEncapsulation MethodWall MaterialStability in SGF (Compared to Free)Reference
Probiotic BacteriaSpray-dryingGelatin, Starch, Skim milk, Gum arabicLower population reduction[7]
LycopeneSpray-dryingInulin (20%)~87% retained (vs. 37% for arabic gum)[8]
Probiotic BacteriaExtrusionAlginate3.57 log reduction vs 8.18 log for free[9]

Note: While specific data for this compound is limited, these studies demonstrate the significant protective effect of microencapsulation for various bioactive compounds and probiotics in simulated gastric fluid.

Experimental Protocols

Protocol 1: Microencapsulation of this compound by Spray-Drying

Objective: To encapsulate this compound to enhance its stability in acidic conditions.

Materials:

  • This compound

  • Wall material (e.g., Maltodextrin DE10, Gum Arabic, Whey Protein Isolate)

  • Distilled water

  • Spray dryer

Procedure:

  • Preparation of the Feed Solution:

    • Dissolve the chosen wall material in distilled water to the desired concentration (e.g., 10-30% w/v). Stir until fully dissolved.

    • Dissolve the this compound in the wall material solution. The ratio of core to wall material can be optimized (e.g., 1:1 to 1:4).

  • Homogenization (Optional, for emulsions): If encapsulating an oil-based formulation with this compound in the aqueous phase, homogenize the mixture using a high-shear mixer to create a stable emulsion.

  • Spray-Drying:

    • Set the spray dryer parameters. Typical starting conditions are:

      • Inlet temperature: 175 ± 5 °C[4]

      • Outlet temperature: 75 ± 5 °C (controlled by feed rate)[4]

      • Atomization pressure: 2.8 bar[4]

      • Feed flow rate: 15.0 mL/min[4]

    • Feed the solution into the spray dryer.

  • Collection and Storage: Collect the powdered microcapsules from the cyclone collector. Store in an airtight, light-proof container at room temperature.

Protocol 2: Acetylation of this compound

Objective: To chemically modify this compound by acetylation to increase its acid stability.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and catalyst) or a greener alternative like catalytic potassium fluoride and 18-crown-6.

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure (Pyridine Method):

  • Dissolve this compound in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.

Procedure (Greener Alternative): [10]

  • To the this compound, add potassium fluoride (catalytic amount) and 18-crown-6 (0.2 equivalents per hydroxyl group).

  • Add acetic anhydride (1.15 equivalents per hydroxyl group).

  • Heat the mixture at 40 °C with stirring for several hours until the reaction is complete (monitor by TLC).

  • Work up the reaction as appropriate for the scale and subsequent use.

Protocol 3: Analysis of this compound and its Degradation Products by HPLC

Objective: To quantify the concentration of this compound and its hydrolysis products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD)

  • Amino-propyl or other suitable carbohydrate column

Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)[1]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for glucose, isomaltose, isomaltotriose, and this compound.

  • Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standards. Filter the samples through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject the standards and samples.

    • Run the analysis under isocratic conditions.

  • Quantification:

    • Generate a calibration curve for each sugar by plotting peak area versus concentration.

    • Determine the concentration of each sugar in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

Experimental_Workflow_Microencapsulation cluster_prep Feed Preparation cluster_process Spray-Drying cluster_analysis Product Analysis A Dissolve Wall Material B Dissolve this compound A->B C Atomization B->C D Drying C->D E Collect Microcapsules D->E F Characterize Stability E->F Logical_Relationship_Stability This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid Acidic Conditions (Low pH, High Temp) Acid->Hydrolysis DegradationProducts Degradation Products (Isomaltotriose, Isomaltose, Glucose) Hydrolysis->DegradationProducts Stabilization Stabilization Methods (Microencapsulation, Chemical Modification) Stabilization->this compound Protects

References

Optimizing enzyme concentration for isomaltotetraose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme concentration for the synthesis of isomaltotetraose.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the enzymatic synthesis of this compound.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors. First, verify the integrity and purity of your starting materials, including the glycosyl donor and acceptor. It is also crucial to confirm the activity of your enzyme, as glycosyltransferases can be unstable in solution.[1][2][3] Consider the following troubleshooting steps:

  • Suboptimal Enzyme Concentration: The enzyme concentration may be too low for an efficient reaction rate or too high, potentially leading to substrate inhibition or increased byproduct formation. A systematic optimization is recommended.

  • Enzyme Instability: Many enzymes used for oligosaccharide synthesis are unstable.[1][2] Ensure proper storage and handling, and avoid multiple freeze-thaw cycles.[3] Immobilizing the enzyme can sometimes improve stability.[1][2][4]

  • Incorrect Reaction Conditions: Parameters such as pH, temperature, and buffer composition significantly impact enzyme activity.[5][6][7] The optimal pH for transglycosylation can be basic, as lower pH values often favor hydrolysis.[8][9]

  • Substrate and Acceptor Concentrations: High concentrations of monosaccharides can lead to reverse reactions, and an inappropriate donor-to-acceptor ratio can limit the synthesis of the desired product.[1]

Q2: How can I minimize the formation of byproducts like glucose and other oligosaccharides?

A2: The formation of byproducts is often due to the competing hydrolytic activity of the enzyme, where water acts as the acceptor instead of the intended sugar molecule.[2][10] To favor the desired transglycosylation reaction, consider the following strategies:

  • Adjusting Substrate Concentrations: High substrate concentrations (70-80% w/w) can reduce water activity, thereby favoring the reverse reaction of glycosidases, which can be harnessed for synthesis.[1]

  • Optimizing Reaction pH: The balance between hydrolysis and transglycosylation is often pH-dependent. For some enzymes, hydrolysis is favored at acidic or neutral pH, while transglycosylation becomes more prominent at basic pH values.[8][9]

  • Enzyme Selection: Different enzymes exhibit different regioselectivity, which can lead to a mixture of products with various linkages (e.g., 1-6, 1-4, 1-3, 1-2).[11] Selecting an enzyme with high specificity for the desired linkage is crucial.

  • Use of Organic Solvents: The introduction of organic co-solvents can reduce water activity and shift the reaction equilibrium towards synthesis.[1]

Q3: My reaction stops before substrate depletion. What is the likely cause?

A3: Premature reaction termination can be attributed to several factors:

  • Product Inhibition: The synthesized this compound or byproducts such as glucose and fructose can act as competitive inhibitors to the enzyme, slowing down or stopping the reaction.[12][13]

  • Enzyme Denaturation: The enzyme may lose activity over the course of the reaction due to instability under the experimental conditions.[1][2]

  • Reaching Equilibrium: The reaction may have reached its chemical equilibrium, where the rates of the forward and reverse reactions are equal.

Q4: How do I determine the optimal enzyme concentration for my experiment?

A4: The optimal enzyme concentration is a critical factor that balances reaction rate, yield, and cost-effectiveness.[5] A systematic approach is necessary to determine this value:

  • Define a Range: Start by testing a range of enzyme concentrations while keeping all other parameters (substrate concentration, temperature, pH, reaction time) constant.

  • Monitor Reaction Progress: At each enzyme concentration, take samples at different time points and quantify the amount of this compound produced.

  • Analyze the Data: Plot the initial reaction rate against the enzyme concentration. In the initial phase, the rate should be directly proportional to the enzyme concentration.[14] The optimal concentration will be the one that provides the highest yield in a reasonable timeframe without excessive cost or byproduct formation.

Q5: What are the most effective methods for quantifying this compound?

A5: Accurate quantification is essential for optimizing your reaction.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis of oligosaccharides. An amino column (preferably polymer-based for durability) coupled with a refractive index (RI) detector is a common setup.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as HSQC, can be used to quantify glucosidic linkages in the reaction products, providing detailed structural information.[15][17]

Data Summary

The following tables summarize key quantitative data for the synthesis and analysis of isomaltooligosaccharides (IMOs).

Table 1: Factors Influencing Enzymatic Synthesis of IMOs

ParameterConditionEffect on IMO SynthesisReference(s)
Substrate Conc. High sucrose (>90 mmol/L)Maximizes synthesis and productivity[18]
Acceptor Conc. High maltose (>150 mmol/L)Enhances synthesis and minimizes dextran formation[18]
Temperature 50-60°CIncreases reaction rate; enzyme stability is a concern[1]
pH 5.0 - 7.0 (variable)Optimum depends on the specific enzyme[15]
Enzyme Source Leuconostoc mesenteroidesDextransucrase for IMO synthesis from sucrose & maltose[18]
Enzyme Source Aspergillus nigerGlucoamylase can synthesize hetero-oligosaccharides[1]

Table 2: Example HPLC Operating Conditions for IMO Analysis

ParameterConditionReference(s)
Detector Refractive Index (RI)[15][16]
Column Polymer-based Amino Column (e.g., ACQUITY UPLC BEH Amide)[15][16]
Mobile Phase Acetonitrile/Water mixture (e.g., 77% Acetonitrile with Triethylamine)[16]
Column Temp. 40°C[16]
Flow Rate 0.25 mL/min[16]
Quantification Calibration curve with standard reagents[15]

Experimental Protocols & Methodologies

Protocol 1: Determination of Optimal Enzyme Concentration

  • Reaction Setup: Prepare a series of reactions in parallel. In each reaction vessel, combine a fixed concentration of substrate (e.g., sucrose) and acceptor (e.g., maltose) in a suitable buffer at the optimal pH and temperature for the chosen enzyme.

  • Enzyme Addition: Add varying concentrations of the enzyme to each reaction vessel to initiate the synthesis. Include a negative control with no enzyme.

  • Incubation: Incubate the reactions for a predetermined time course (e.g., 12-24 hours) with constant stirring.

  • Sampling: Withdraw aliquots from each reaction at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Reaction Termination: Immediately stop the reaction in the collected aliquots by boiling for 10 minutes or by adding a chemical denaturant.[4]

  • Analysis: Quantify the concentration of this compound in each sample using a validated analytical method such as HPLC (see Protocol 2).

  • Data Interpretation: Plot the concentration of this compound versus time for each enzyme concentration. Determine the initial reaction rates and plot them against the enzyme concentration to identify the optimal range where the rate is maximal and cost-effective.

Protocol 2: Quantification of this compound by HPLC-RI

  • Equipment: Use a high-performance liquid chromatograph equipped with a refractive index detector and a polymer-based amino column.[15][16]

  • Mobile Phase Preparation: Prepare the mobile phase, for example, by diluting 770 mL of acetonitrile with deionized water to 1000 mL, and then adding a small amount of an amine modifier like triethylamine (e.g., 2 mL per 1000 mL).[16] Filter the mobile phase through a 0.45 µm membrane.

  • Standard Solution Preparation: Accurately weigh reference standards of this compound and other relevant sugars (e.g., glucose, maltose, isomaltose) and dissolve them in deionized water to create stock solutions. Prepare a series of standard solutions of known concentrations by diluting the stock solutions.[16]

  • Sample Preparation: Centrifuge the reaction samples to remove any precipitates. Filter the supernatant through a 0.45 µm membrane before injection.[16]

  • Chromatographic Analysis: Set the column and detector temperatures (e.g., 40°C).[16] Inject the prepared standard and sample solutions.

  • Data Processing: Generate a calibration curve by plotting the peak height or area of the standards against their concentration. Use the linear regression of this curve to determine the concentration of this compound in the experimental samples.[15]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_optimization 4. Optimization prep_reagents Prepare Substrates, Acceptors, & Buffers setup Set up Reactions: Constant Substrate, Temp, pH prep_reagents->setup prep_enzyme Prepare Enzyme Solutions (Varying Concentrations) prep_enzyme->setup initiate Initiate with Enzyme setup->initiate incubate Incubate & Sample at Time Intervals initiate->incubate terminate Terminate Reaction (e.g., Heat) incubate->terminate quantify Quantify Product (e.g., HPLC-RI) terminate->quantify plot Plot [Product] vs. Time quantify->plot determine_rate Determine Initial Rates plot->determine_rate optimize Plot Rate vs. [Enzyme] to Find Optimum determine_rate->optimize troubleshooting_low_yield start Low this compound Yield Observed check_enzyme Is Enzyme Activity Confirmed? start->check_enzyme check_conditions Are Reaction Conditions (pH, Temp) Optimal? check_enzyme->check_conditions Yes sol_enzyme Verify enzyme activity. Consider immobilization. check_enzyme->sol_enzyme No check_conc Is [Enzyme] and Substrate Ratio Optimized? check_conditions->check_conc Yes sol_conditions Optimize pH and temperature. Use literature values as a start. check_conditions->sol_conditions No check_byproducts High Byproduct Formation? check_conc->check_byproducts Yes sol_conc Perform concentration titration (See Optimization Workflow). check_conc->sol_conc No sol_byproducts Adjust pH to favor transglycosylation. Reduce water activity. check_byproducts->sol_byproducts Yes reaction_pathway cluster_transglycosylation Transglycosylation (Desired) cluster_hydrolysis Hydrolysis (Competing) E Enzyme (E) ES Enzyme-Substrate Complex (E-S) E->ES S Substrate (Donor) S->ES P1 This compound + Enzyme (E) ES->P1 + Acceptor P2 Byproducts (e.g., Glucose) + Enzyme (E) ES->P2 + H2O Acceptor Acceptor (e.g., Maltose) Water Water (H2O)

References

Validation & Comparative

Isomaltotetraose vs. Maltotetraose: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of isomaltotetraose and maltotetraose. While direct comparative studies on the pure forms of these tetrasaccharides are limited, this document synthesizes available experimental data from studies on isomalto-oligosaccharides (IMOs) and malto-oligosaccharides (MOS), which contain this compound and maltotetraose, respectively.

Structural Difference at a Glance

This compound and maltotetraose are both oligosaccharides composed of four glucose units. The key difference lies in the glycosidic bonds connecting these units. Maltotetraose consists of glucose units linked by α-1,4 glycosidic bonds, whereas this compound is characterized by α-1,6 glycosidic bonds. This structural variance significantly influences their metabolism and biological functions.

Comparative Biological Activities

The primary biological activities of interest for these compounds are their prebiotic effects and their potential to modulate inflammatory responses.

Prebiotic Activity: Impact on Gut Microbiota and Short-Chain Fatty Acid (SCFA) Production

Both IMOs (containing this compound) and MOS (containing maltotetraose) are considered prebiotics, as they can be selectively utilized by beneficial gut microorganisms. This fermentation process leads to the production of SCFAs, which are crucial for gut health.

Data Summary: In Vitro Fermentation and Microbial Growth

ParameterIsomalto-oligosaccharides (IMOs) including this compoundMalto-oligosaccharides (MOS) including MaltotetraoseReferences
Effect on Bifidobacterium Growth IMOs have been shown to promote the growth of various Bifidobacterium species, including B. longum and B. breve.[1] Some studies suggest that bifidobacteria preferentially metabolize IMOs with a higher degree of polymerization.[2]A mixture of MOS containing 18.84% maltotetraose significantly increased the proliferation of Bifidobacterium breve.[3][4][1][2][3][4]
Effect on Lactobacillus Growth IMOs support the growth of Lactobacillus species.[2] Lactobacillus plantarum has been shown to grow well on a mixture of IMOs and glucose.[5][6]Lactobacillus species are known to metabolize α-glucans like maltotetraose.[7][2][5][6][7]
SCFA Production Fermentation of IMOs by gut microbiota leads to the production of SCFAs, including acetate, propionate, and butyrate.[8][9]In vitro fermentation of MOS (containing maltotetraose) by human fecal microorganisms resulted in increased total SCFA production.[3][10][3][8][9][10]

Key Observations:

  • Both oligosaccharide groups demonstrate a clear prebiotic effect by stimulating the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.

  • The fermentation of both IMOs and MOS leads to the production of beneficial SCFAs. The specific profiles of SCFAs may vary depending on the composition of the gut microbiota and the specific oligosaccharides present.

Anti-Inflammatory Activity

Emerging evidence suggests that both IMOs and MOS possess anti-inflammatory properties, potentially through the modulation of key inflammatory pathways such as the NF-κB pathway.

Data Summary: Anti-Inflammatory Effects

ParameterIsomalto-oligosaccharides (IMOs) including this compoundMalto-oligosaccharides (MOS) including MaltotetraoseReferences
NF-κB Inhibition While direct evidence for this compound is limited, some studies on related compounds suggest a potential role in modulating NF-κB signaling.Maltotetraose has been reported to reduce TNF-α-induced inflammatory responses by inhibiting NF-κB activity.[11][12]
Pro-inflammatory Cytokine Suppression Studies on IMOs have shown a reduction in pro-inflammatory cytokines in certain models.Maltotetraose can decrease the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in inflammatory processes.[13][14][15]

Key Observations:

  • Maltotetraose has more direct evidence supporting its role in inhibiting the NF-κB pathway and reducing inflammatory markers.

  • The anti-inflammatory effects of this compound are less directly studied but are inferred from the general properties of IMOs.

Experimental Protocols

In Vitro Fermentation of Oligosaccharides by Fecal Microbiota

This protocol outlines a general procedure for assessing the prebiotic potential of oligosaccharides through in vitro fermentation using human or animal fecal samples.

Objective: To determine the extent to which a specific oligosaccharide is fermented by gut microbiota and to analyze the production of short-chain fatty acids (SCFAs).

Materials:

  • Anaerobic chamber or workstation

  • Sterile anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Test oligosaccharide (this compound or maltotetraose)

  • Fresh fecal sample from a healthy donor

  • Sterile, anaerobic dilution buffer (e.g., phosphate-buffered saline with a reducing agent)

  • Gas chromatography (GC) system for SCFA analysis

  • qPCR or 16S rRNA gene sequencing platform for microbial analysis

Procedure:

  • Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample in the anaerobic dilution buffer to create a fecal slurry (e.g., 10% w/v).

  • Inoculation: Add the fecal slurry to the anaerobic basal medium containing the test oligosaccharide at a defined concentration (e.g., 1% w/v). A control with no added carbohydrate should also be included.

  • Incubation: Incubate the cultures anaerobically at 37°C.

  • Sampling: At various time points (e.g., 0, 12, 24, 48 hours), collect samples from the fermentation vessels.

  • SCFA Analysis: Centrifuge the samples to pellet the bacteria. Filter the supernatant and analyze for SCFA concentrations (acetate, propionate, butyrate) using a GC system.

  • Microbial Analysis: Extract DNA from the bacterial pellets. Analyze the changes in the microbial population (e.g., growth of Bifidobacterium and Lactobacillus) using qPCR with specific primers or by 16S rRNA gene sequencing.

NF-κB Dual-Luciferase Reporter Assay

This protocol describes a common method to quantify the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.

Objective: To determine if this compound or maltotetraose can inhibit the activation of the NF-κB pathway in a cell-based assay.

Materials:

  • Cell line (e.g., HEK293 or RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid

  • Transfection reagent

  • Stimulating agent (e.g., TNF-α or LPS)

  • Test compounds (this compound and maltotetraose)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

  • Treatment: After an overnight incubation, pre-treat the cells with different concentrations of the test compounds (this compound or maltotetraose) for a specified period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined time (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells and the percentage of inhibition by the test compounds.

Visualizations

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binding IKK IKK TNFR->IKK Activation IkB IkB IKK->IkB Phosphorylation NF-kB NF-kB IkB_p p-IkB IkB->IkB_p NF-kB_active NF-kB (active) Proteasome Proteasome IkB_p->Proteasome Degradation NF-kB_n NF-kB NF-kB_active->NF-kB_n Translocation DNA DNA NF-kB_n->DNA Binding Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Figure 1: Simplified NF-κB Signaling Pathway.

G Start Start Fecal_Sample Collect Fresh Fecal Sample Start->Fecal_Sample Anaerobic_Chamber Prepare Fecal Slurry in Anaerobic Chamber Fecal_Sample->Anaerobic_Chamber Inoculate Inoculate Medium with Fecal Slurry Anaerobic_Chamber->Inoculate Basal_Medium Prepare Anaerobic Basal Medium Add_Oligosaccharide Add Test Oligosaccharide (this compound or Maltotetraose) Basal_Medium->Add_Oligosaccharide Add_Oligosaccharide->Inoculate Incubate Incubate Anaerobically at 37°C Inoculate->Incubate Sample_Collection Collect Samples at Different Time Points Incubate->Sample_Collection SCFA_Analysis Analyze SCFA by GC Sample_Collection->SCFA_Analysis Microbial_Analysis Analyze Microbial Population (qPCR or 16S rRNA sequencing) Sample_Collection->Microbial_Analysis End End SCFA_Analysis->End Microbial_Analysis->End

Figure 2: In Vitro Fecal Fermentation Workflow.

Conclusion

While both this compound and maltotetraose, as components of IMOs and MOS respectively, exhibit promising prebiotic and anti-inflammatory properties, there is a clear need for further research using the pure forms of these tetrasaccharides. The available data suggests that both can positively modulate the gut microbiota and may play a role in reducing inflammation. However, direct comparative studies are essential to delineate the specific biological activities of each molecule and to determine if the difference in their glycosidic linkage leads to significant functional distinctions. Such studies would be invaluable for the targeted development of novel prebiotics and immunomodulatory agents.

References

Differentiating Isomaltotetraose from other Isomalto-oligosaccharides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise differentiation of isomalto-oligosaccharides (IMOs) is critical for harnessing their distinct biological activities. This guide provides a comprehensive comparison of isomaltotetraose with other common IMOs, supported by experimental data and detailed analytical protocols.

Isomalto-oligosaccharides are a class of prebiotic carbohydrates composed of glucose units linked primarily by α-1,6 glycosidic bonds.[1][2] this compound, a four-glucose unit oligosaccharide, is a key component of many IMO mixtures. Its specific structure and degree of polymerization (DP) influence its physicochemical properties and biological functions, including its fermentability by gut microbiota and subsequent impact on host health. This guide will delve into the analytical techniques used to distinguish this compound from its shorter and longer counterparts, such as isomaltose (DP2), isomaltotriose (DP3), and isomaltopentaose (DP5), and explore the implications of these structural differences in a biological context.

Structural and Physicochemical Comparison

This compound and its fellow IMOs share a common structural backbone but differ in their degree of polymerization, which in turn affects their physical and chemical characteristics. A summary of key properties is presented in Table 1. As the chain length increases, properties such as viscosity and boiling point tend to increase, while sweetness generally decreases.

PropertyIsomaltose (DP2)Isomaltotriose (DP3)This compound (DP4)Isomaltopentaose (DP5)
Molecular Formula C₁₂H₂₂O₁₁C₁₈H₃₂O₁₆C₂₄H₄₂O₂₁C₃₀H₅₂O₂₆
Molecular Weight ( g/mol ) 342.30504.44666.58828.72
Sweetness (relative to sucrose) ~40-50%Lower than isomaltoseLower than isomaltotrioseLower than this compound
Solubility in Water HighHighHighHigh
Hygroscopicity LowLowLowLow
Maillard Reaction Yes (reducing sugar)Yes (reducing sugar)Yes (reducing sugar)Yes (reducing sugar)

Table 1: Physicochemical Properties of Isomalto-oligosaccharides. This table summarizes and compares the key physicochemical properties of common isomalto-oligosaccharides.

Analytical Techniques for Differentiation

The structural similarity of IMOs presents a significant analytical challenge. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) has emerged as a gold standard for the separation and quantification of these closely related oligosaccharides due to its high resolution and sensitivity without the need for derivatization.[3][4]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the separation of carbohydrates. At high pH, the hydroxyl groups of carbohydrates can deprotonate, allowing them to be separated by anion-exchange chromatography.[3] Pulsed amperometric detection provides sensitive and direct detection of carbohydrates.[5]

A study analyzing a commercial IMO product demonstrated the effective separation of various IMOs, including this compound. The retention times for the different oligosaccharides are presented in Table 2.

OligosaccharideRetention Time (min)
Isomaltose19.2
Isomaltotriose10.3
Panose4.9
This compound2.8

Table 2: HPAEC-PAD Retention Times of Isomalto-oligosaccharides. Representative retention times for various IMOs from the analysis of a commercial product, demonstrating the separation capabilities of HPAEC-PAD.

Experimental Protocol: HPAEC-PAD Analysis of Isomalto-oligosaccharides

This protocol outlines a general procedure for the separation and quantification of IMOs using a Dionex CarboPac series column.

1. Sample Preparation:

  • Dissolve the IMO sample in high-purity water (18.2 MΩ·cm) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

  • System: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: Dionex CarboPac PA200 (3 x 250 mm) or equivalent.[4]

  • Guard Column: Dionex CarboPac PA200 guard column (3 x 50 mm).[3]

  • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).

  • Mobile Phase B: 100 mM NaOH with 500 mM Sodium Acetate (NaOAc).

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 100% A

    • 5-30 min: Linear gradient to 40% B

    • 30-35 min: Linear gradient to 100% B

    • 35-40 min: 100% B

    • 40-45 min: Return to 100% A

    • 45-60 min: Re-equilibration at 100% A

3. Detection:

  • Detector: Pulsed Amperometric Detector (PAD).

  • Waveform: A standard quadruple-potential waveform for carbohydrate detection.

4. Data Analysis:

  • Identify and quantify the individual IMOs by comparing their retention times and peak areas to those of certified standards.

experimental_workflow cluster_prep Sample Preparation cluster_hpaec HPAEC-PAD Analysis cluster_analysis Data Analysis dissolve Dissolve IMO sample in high-purity water filter Filter through 0.2 µm filter dissolve->filter inject Inject sample onto Dionex CarboPac column filter->inject separate Separate IMOs using gradient elution inject->separate detect Detect with PAD separate->detect identify Identify peaks by retention time detect->identify quantify Quantify using peak areas identify->quantify

HPAEC-PAD workflow for IMO analysis.

Biological Activity and Signaling Pathways

The primary biological function of IMOs is their prebiotic activity. They resist digestion in the upper gastrointestinal tract and are selectively fermented by beneficial bacteria in the colon, such as Bifidobacterium and Lactobacillus.[6] This fermentation process leads to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which have numerous health benefits.

While direct modulation of host signaling pathways by IMOs is an area of ongoing research, their impact is largely mediated through the gut microbiota and their metabolites. The production of SCFAs, for instance, can influence intestinal epithelial cell proliferation and differentiation, processes that are tightly regulated by key signaling pathways such as Wnt and Notch.

  • Wnt Signaling Pathway: This pathway is crucial for maintaining the intestinal stem cell niche and promoting epithelial cell proliferation.[7][8] Butyrate, a major SCFA, has been shown to have a complex, concentration-dependent effect on the Wnt pathway in colon cancer cells.

  • Notch Signaling Pathway: The Notch pathway plays a critical role in determining the fate of intestinal stem cells, influencing their differentiation into either absorptive or secretory cell lineages.[9][10] Alterations in the gut microbiota composition due to IMO consumption can potentially influence Notch signaling indirectly.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium IMOs Isomalto-oligosaccharides (including this compound) Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) IMOs->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Microbiota->SCFAs Production IEC Intestinal Epithelial Cells SCFAs->IEC Influence Wnt Wnt Signaling IEC->Wnt Notch Notch Signaling IEC->Notch Proliferation Cell Proliferation Wnt->Proliferation Differentiation Cell Differentiation Notch->Differentiation

Indirect influence of IMOs on intestinal signaling.

Conclusion

The differentiation of this compound from other isomalto-oligosaccharides is essential for understanding their specific roles in nutrition and medicine. Advanced analytical techniques like HPAEC-PAD provide the necessary resolution to separate and quantify these closely related structures. The biological effects of this compound, largely driven by its prebiotic nature, underscore the importance of its precise characterization for applications in functional foods and therapeutics aimed at modulating the gut microbiome and promoting intestinal health. Further research into the direct interactions of specific IMOs with host cell signaling pathways will provide a more complete picture of their mechanisms of action.

References

A Comparative Guide to the Validation of HPLC Methods for Isomaltotetraose Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isomaltotetraose, a key oligosaccharide in various pharmaceutical and food products, necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose. This guide provides a comparative overview of common HPLC methods for this compound analysis, focusing on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD), and HPLC with Refractive Index Detection (HPLC-RID).

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired resolution from other structurally similar oligosaccharides.

ParameterHPAEC-PADHILIC-ELSDHPLC-RID
Principle Anion exchange chromatography of carbohydrates as oxyanions at high pH, with sensitive electrochemical detection.Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase, with detection based on light scattering of nebulized analyte particles.Detection based on the difference in refractive index between the analyte in the mobile phase and the mobile phase alone.
Selectivity Excellent for isomeric oligosaccharides.[1]Good for separating oligosaccharides by degree of polymerization.[2]Universal, but less selective for complex mixtures.
Sensitivity Very high, capable of detecting low levels of oligosaccharides.[3]Moderate, generally more sensitive than RID.[4]Low, suitable for higher concentration samples.[5]
Gradient Elution Compatible, allowing for the analysis of complex mixtures with varying retention times.[3]Compatible, enabling the separation of a wide range of analytes in a single run.[4][6]Not compatible, limiting its use to isocratic separations.[4]
Sample Derivatization Not required.[3]Not required.[6]Not required.
Typical Column CarboPac™ series (e.g., PA100, PA200).Amide, Diol, or Penta-HILIC columns.[6]Ligand-exchange or reversed-phase columns.
Common Applications Analysis of complex carbohydrate mixtures, including isomeric forms.[1][3]Quantification of oligosaccharides in food and pharmaceutical samples.[6][7]Routine analysis of simple sugar mixtures at relatively high concentrations.[5]

Experimental Protocols

Detailed methodologies for each of the compared HPLC techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.

Instrumentation:

  • HPLC system with a biocompatible pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

  • Anion-exchange column (e.g., CarboPac™ PA200, 3 x 150 mm).

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% (w/w) solution

  • Sodium acetate (NaOAc), anhydrous

Procedure:

  • Mobile Phase Preparation:

    • Eluent A: Deionized water

    • Eluent B: 100 mM NaOH

    • Eluent C: 100 mM NaOH with 1 M NaOAc

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 100% Eluent B

      • 2-20 min: Linear gradient to 30% Eluent C

      • 20-25 min: Linear gradient to 100% Eluent C (column wash)

      • 25-30 min: Re-equilibration with 100% Eluent B

  • PAD Settings:

    • Waveform optimized for carbohydrate detection (e.g., E1 = +0.1 V, E2 = +0.7 V, E3 = -0.8 V).

Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)

HILIC is well-suited for the separation of polar compounds like oligosaccharides.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and an evaporative light scattering detector.

  • HILIC column (e.g., HALO Penta-HILIC, 4.6 x 150 mm, 2.7 µm).[6]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Ammonium formate, HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 35 mM Ammonium Formate in water, pH 3.75[6]

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min[6]

    • Column Temperature: 40 °C

    • Injection Volume: 4 µL[6]

    • Gradient Program:

      • 0-5 min: 18% B

      • 5-8 min: Gradient to 35% B

      • 8-10 min: Hold at 35% B

      • 10-12 min: Gradient back to 18% B

      • 12-15 min: Re-equilibration at 18% B[6]

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C[6]

    • Evaporator Temperature: 40 °C[6]

    • Gas Flow Rate: 1.0 SLM (Standard Liters per Minute)[6]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

A more traditional and cost-effective method, suitable for the analysis of less complex samples with higher analyte concentrations.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, and a refractive index detector.

  • Amine-based or ligand-exchange column.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Mobile Phase Preparation:

    • Isocratic mobile phase: Acetonitrile/Water (e.g., 75:25, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detector Temperature: 35 °C

    • Injection Volume: 20 µL

  • RID Settings:

    • The detector should be allowed to warm up and stabilize according to the manufacturer's instructions. The reference cell should be flushed with the mobile phase.

Validation of HPLC Methods

A crucial aspect of analytical method development is validation, which ensures that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability Testing robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC Method Validation.

Key Validation Parameters
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: Ensures that the chromatographic system is suitable for the intended analysis. Parameters such as peak asymmetry, theoretical plates, and resolution are evaluated.

References

A Comparative Analysis of Isomaltotetraose Production Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary methods for producing isomaltotetraose, a key isomaltooligosaccharide (IMO) with significant potential in the pharmaceutical and nutraceutical industries. We will delve into the two predominant methodologies: enzymatic synthesis and microbial fermentation, presenting a side-by-side comparison of their performance, supported by experimental data. Detailed experimental protocols for key methods are also provided to facilitate replication and further research.

Introduction to this compound

This compound is a branched oligosaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide family, it is recognized for its prebiotic properties, low digestibility, and potential applications in drug delivery and formulation.[1] The efficient and controlled production of high-purity this compound is crucial for its commercial viability and therapeutic application.

Comparative Analysis of Production Methods

The production of this compound is primarily achieved through two main routes: direct enzymatic synthesis using specific glucosyltransferases and microbial fermentation processes that leverage the enzymatic machinery of various microorganisms.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative data from various studies on the production of isomaltooligosaccharides, with a focus on this compound where data is available. It is important to note that many studies report the total yield of isomaltooligosaccharides (IMOs) rather than the specific yield of this compound.

Method Enzyme/Microorganism Substrate Key Products Total IMO Yield (%) This compound Content (%) Purity (%) Reference(s)
Enzymatic Synthesis TransglucosidaseStarchIsomaltose, Panose, Isomaltotriose, this compound-->98 (after purification)[2]
Dextransucrase (Leuconostoc mesenteroides)Sucrose + MaltoseIsomaltooligosaccharides (DP3-9)41-42--[3]
α-Glucosidase (Aspergillus niger)MaltosePanose, Isomaltose, Isomaltotriose~49 (conversion rate)--[4][5]
Microbial Fermentation Bacillus subtilis AP-1MaltoseIsomaltooligosaccharides (DP2-14)72.7-High (after purification)
Aspergillus oryzaeStarchy materialsIsomaltose, Panose, Isomaltotriose---
Microbacterium sp.MaltoseIsomaltotriose, this compound, Isomaltopentaose, Isomaltohexaose85 g/L (total IMOs)Confirmed presence-[6]

Note: "-" indicates that the data was not specified in the cited sources. The purity often refers to the total IMO content after purification steps to remove residual monosaccharides and other byproducts.

Experimental Protocols

Enzymatic Synthesis of this compound using Transglucosidase

This protocol outlines a general procedure for the enzymatic synthesis of isomaltooligosaccharides, including this compound, using transglucosidase.

Materials:

  • Soluble starch

  • α-amylase

  • Glucoamylase

  • Transglucosidase

  • Sodium acetate buffer (pH 4.0-5.0)

  • Sodium hydroxide (for pH adjustment)

  • Ethanol

Procedure:

  • Liquefaction: Prepare a starch slurry (e.g., 30% w/v) in water. Adjust the pH to the optimal range for α-amylase. Add α-amylase and incubate at the recommended temperature (e.g., 95°C) for a specified time to liquefy the starch into dextrins.

  • Saccharification: Cool the liquefied starch solution and adjust the pH for optimal glucoamylase activity. Add glucoamylase to hydrolyze the dextrins into glucose and maltose.

  • Transglucosylation: Adjust the pH and temperature to the optimal conditions for transglucosidase (e.g., pH 4.0, 40°C).[2] Add transglucosidase to the saccharified solution. The enzyme will catalyze the transfer of glucosyl units to form α-1,6 linkages, resulting in the synthesis of isomaltooligosaccharides, including this compound.[2] Monitor the reaction progress using techniques like HPLC.

  • Enzyme Inactivation: Once the desired concentration of IMOs is reached, inactivate the enzymes by heating the reaction mixture (e.g., to 100°C for 10 minutes).

  • Purification:

    • Yeast Fermentation (Optional): To remove residual glucose and maltose, the crude IMO syrup can be fermented with Saccharomyces cerevisiae.[2]

    • Chromatography: For high-purity this compound, employ chromatographic techniques. Size-exclusion chromatography (SEC) is effective for separating oligosaccharides based on their degree of polymerization.[7] Use a suitable column (e.g., Superdex 30) and elute with deionized water.[7] Collect fractions and analyze for the presence of this compound.

Microbial Fermentation of this compound using Bacillus subtilis

This protocol provides a general method for the production of isomaltooligosaccharides via fermentation with Bacillus subtilis.

Materials:

  • Bacillus subtilis strain (e.g., AP-1)

  • Nutrient broth and agar for inoculum preparation

  • Fermentation medium (e.g., MS medium) containing maltose as the primary carbon source

  • Shaker incubator

  • Centrifuge

Procedure:

  • Inoculum Preparation: Culture the Bacillus subtilis strain on a nutrient agar plate. Inoculate a single colony into a nutrient broth and incubate in a shaker (e.g., 37°C, 200 rpm) until the culture reaches the exponential growth phase.[8]

  • Fermentation: Inoculate the fermentation medium containing a defined concentration of maltose (e.g., 50 g/L) with the prepared Bacillus subtilis inoculum (e.g., 10% v/v).[8]

  • Incubation: Incubate the culture in a shaker incubator under controlled conditions (e.g., 37°C, 200 rpm) for a specified period (e.g., 36-72 hours).[8] The bacteria will secrete α-glucosidase with transglucosidase activity, which converts maltose into a series of isomaltooligosaccharides.[7]

  • Harvesting: After the fermentation period, terminate the process by heating the culture broth to inactivate the enzymes (e.g., 100°C for 10 minutes).[8]

  • Cell Removal: Centrifuge the heated broth to pellet the bacterial cells.

  • Purification: The supernatant, containing the mixture of isomaltooligosaccharides, can be purified using methods similar to those described in the enzymatic synthesis protocol, primarily size-exclusion chromatography, to isolate this compound.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in this compound production.

Enzymatic_Synthesis_Pathway Maltose Maltose (Substrate) Enzyme α-Glucosidase / Transglucosidase Maltose->Enzyme Maltose->Enzyme Glucose Glucose (Donor/Acceptor) Enzyme->Glucose Hydrolysis Isomaltose Isomaltose (DP2) Enzyme->Isomaltose Transglucosylation Isomaltotriose Isomaltotriose (DP3) Enzyme->Isomaltotriose Transglucosylation This compound This compound (DP4) Enzyme->this compound Transglucosylation Higher_IMOs Higher IMOs (DP>4) Enzyme->Higher_IMOs Transglucosylation Glucose->Enzyme Isomaltose->Enzyme Isomaltotriose->Enzyme This compound->Enzyme

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow cluster_production Production Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Enzymatic_Synthesis Enzymatic Synthesis (e.g., Transglucosidase) Enzyme_Inactivation Enzyme Inactivation / Cell Removal Enzymatic_Synthesis->Enzyme_Inactivation Microbial_Fermentation Microbial Fermentation (e.g., Bacillus subtilis) Microbial_Fermentation->Enzyme_Inactivation Yeast_Treatment Yeast Treatment (Removal of simple sugars) Enzyme_Inactivation->Yeast_Treatment Chromatography Size-Exclusion Chromatography Yeast_Treatment->Chromatography HPLC_Analysis HPLC Analysis (Quantification and Purity) Chromatography->HPLC_Analysis

Caption: General experimental workflow for production.

Discussion and Conclusion

Both enzymatic synthesis and microbial fermentation present viable pathways for the production of this compound.

  • Enzymatic synthesis offers a more controlled reaction environment, potentially leading to higher purity of the target oligosaccharide and simpler downstream processing. The use of specific enzymes like transglucosidase allows for targeted synthesis. However, the cost of enzyme production and purification can be a significant factor.

  • Microbial fermentation provides a potentially more cost-effective approach, as the microorganism produces the necessary enzymes in situ. Strains like Bacillus subtilis have shown high total IMO yields. However, the composition of the resulting IMO mixture can be more complex, often requiring more extensive purification to isolate this compound. Additionally, fermentation parameters need to be carefully optimized to maximize the production of the desired oligosaccharide.

The choice between these methods will depend on the specific requirements of the application, including desired purity, yield, and economic considerations. For applications requiring high-purity this compound, a combination of enzymatic synthesis followed by robust chromatographic purification may be the preferred route. For applications where a mixture of IMOs is acceptable, microbial fermentation offers a compelling, cost-effective alternative.

Further research focusing on the development of engineered microbial strains with enhanced specificity for this compound production and the optimization of continuous production systems could significantly advance the commercial viability of this promising prebiotic.

References

A Comparative Analysis of Isomaltotetraose Digestibility: In Vivo vs. In Vitro Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the digestive fate of novel carbohydrates is paramount. This guide provides a comparative overview of in vivo and in vitro studies on the digestibility of isomaltotetraose, a key component of isomaltooligosaccharides (IMOs). While specific quantitative data for pure this compound is limited, this guide synthesizes findings on IMO mixtures to contextualize its digestive properties.

This compound, an oligosaccharide consisting of four glucose units linked primarily by α-1,6 glycosidic bonds, is recognized for its potential as a low-glycemic ingredient and prebiotic. Its digestibility is a critical factor influencing its caloric value and physiological effects. Human digestive enzymes, specifically brush border enzymes in the small intestine, can partially hydrolyze IMOs.[1] The degree of polymerization (DP) and the linkage type are key determinants of this digestibility, with higher DP and α-1,6 linkages, characteristic of this compound, being less susceptible to hydrolysis than their α-1,4 linked counterparts.[1]

Quantitative Data on this compound and IMO Digestibility

The following table summarizes the comparative digestibility of different saccharides based on available in vivo and in vitro findings.

Saccharide/MixtureIn Vivo Digestibility (Rat Jejunum Loop)In Vitro Digestibility (Rat Brush Border Enzymes)Key Findings
This compound (as part of IM3 Fraction) Lower than lower DP IMOs and digestible saccharides.[3]Reported as one of the least digestible components of IMO mixtures.[2]Higher degree of polymerization reduces digestibility.
Isomaltooligosaccharides (IMO Mixture) Slower luminal clearance than maltose and sucrose.[3]Partially digestible; hydrolysis rate is lower than for panose.[4]IMOs are slowly and partially digested.
Isomaltose (IM2 Fraction) Similar to sucrose but significantly lower than maltose.[3]Higher hydrolysis rate than higher DP IMOs.[4]Lower DP IMOs are more readily digested.
Maltose (Digestible Control) High luminal clearance.[3]Rapidly hydrolyzed.Serves as a benchmark for high digestibility.
Fructooligosaccharides (Indigestible Control) Very low luminal clearance.[3]Highly resistant to hydrolysis.[5]Represents a non-digestible carbohydrate.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of scientific findings. The following sections outline the key experimental protocols used to assess this compound digestibility.

In Vivo: Rat Jejunum Loop Perfusion Method

This in vivo method directly assesses the disappearance of a substance from a defined segment of the small intestine in a living organism, providing a strong indication of absorption and digestion.

Protocol:

  • Animal Preparation: Male Wistar rats are anesthetized. The abdomen is opened, and a segment of the jejunum is isolated.

  • Cannulation: Catheters are inserted at both the proximal and distal ends of the isolated jejunal segment to create a loop.

  • Perfusion: A solution containing the test carbohydrate (e.g., an IMO mixture containing this compound) of a known concentration is perfused through the loop at a constant rate (e.g., 4.0 ml/min) and maintained at 37°C.[4]

  • Sample Collection: The perfusate that exits the loop is collected at specific time intervals.

  • Analysis: The concentration of the carbohydrate in the collected perfusate is analyzed using High-Performance Liquid Chromatography (HPLC).

  • Calculation: The "luminal clearance" is calculated as the difference between the initial amount of carbohydrate perfused and the amount recovered, expressed per centimeter of the jejunal segment.[4] This clearance rate serves as the indicator of digestibility and absorption.

In Vitro: Rat Small Intestinal Brush Border Enzyme Assay

This in vitro assay provides a more controlled environment to study the enzymatic hydrolysis of carbohydrates by the enzymes directly responsible for their final digestion.

Protocol:

  • Enzyme Preparation: The small intestines are harvested from rats. The mucosal layer is scraped and homogenized to prepare a crude extract of brush border enzymes.

  • Incubation: A solution of the test carbohydrate (e.g., this compound) is incubated with the prepared rat small intestinal enzyme extract. The reaction is carried out under physiological conditions (e.g., pH 7.0, 37°C).[4][5]

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic reaction in the aliquots is stopped, often by heat inactivation.

  • Analysis: The composition of the sample, including the remaining substrate and the resulting monosaccharides (glucose), is analyzed by HPLC.

  • Calculation: The rate of hydrolysis is determined by measuring the decrease in the substrate concentration or the increase in the product (glucose) concentration over time.

Visualizing the Processes

To better illustrate the experimental workflows and the biological pathway, the following diagrams are provided.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_perfusion Perfusion cluster_analysis Analysis A Anesthetize Rat B Isolate Jejunal Segment A->B C Cannulate Jejunal Segment B->C D Perfuse with this compound Solution C->D E Collect Effluent D->E F Analyze Carbohydrate Concentration (HPLC) E->F G Calculate Luminal Clearance F->G

In Vivo Rat Jejunum Loop Perfusion Workflow.

InVitro_Workflow cluster_enzyme_prep Enzyme Preparation cluster_incubation Incubation cluster_analysis Analysis A Harvest Rat Small Intestine B Prepare Mucosal Homogenate (Brush Border Enzymes) A->B C Incubate this compound with Enzyme Extract B->C D Collect Samples at Time Intervals C->D E Terminate Reaction D->E F Analyze Sample Composition (HPLC) E->F G Determine Hydrolysis Rate F->G

In Vitro Brush Border Enzyme Assay Workflow.

Digestive_Pathway cluster_small_intestine Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_absorption Enterocyte Absorption & Colon IMT This compound (IMT) Enzymes Sucrase-Isomaltase & Maltase-Glucoamylase IMT->Enzymes Hydrolysis of α-1,6 linkages Colon Undigested IMT to Colon (Fermentation) IMT->Colon Partial Digestion Glucose Glucose Enzymes->Glucose Absorption Absorption into Bloodstream Glucose->Absorption

Digestive Pathway of this compound.

Conclusion

The digestibility of this compound is characterized by slow and incomplete hydrolysis in the small intestine. In vivo models like the rat jejunum loop perfusion provide a holistic view of digestion and absorption, while in vitro assays using brush border enzymes allow for a more mechanistic understanding of enzymatic breakdown. Both methodologies confirm that as the degree of polymerization of ismaltooligosaccharides increases, their digestibility decreases. For researchers and developers, this means that this compound and similar high-DP IMOs are likely to contribute fewer calories than fully digestible carbohydrates and may exert prebiotic effects in the colon. Future studies focusing on pure this compound are needed to provide precise quantitative data on its digestive fate.

References

A Comparative Guide to the Structural Landscape of Isomaltotetraose from Diverse Enzymatic Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isomaltotetraose synthesized using different enzymatic sources. By presenting supporting experimental data, detailed methodologies, and visual representations of synthetic pathways, we aim to offer a comprehensive resource for researchers in glycobiology and carbohydrate chemistry.

Introduction

This compound, a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds, is a key component of isomaltooligosaccharides (IMOs). These oligosaccharides are of significant interest in the food and pharmaceutical industries due to their prebiotic properties and potential health benefits. The enzymatic synthesis of this compound offers a regio- and stereoselective advantage over chemical methods. The choice of enzyme, however, can significantly influence the yield, purity, and fine structural details of the final product. This guide focuses on a structural comparison of this compound derived from three prominent enzymatic sources: α-glucosidase from Aspergillus niger, dextransucrase from Leuconostoc mesenteroides, and enzymes from Aureobasidium pullulans.

Comparative Analysis of this compound Production

The enzymatic synthesis of this compound is influenced by the source of the enzyme, substrate concentrations, and reaction conditions. The following table summarizes key production parameters and product characteristics for this compound synthesized by different enzymes.

Enzymatic SourceEnzyme TypeTypical Substrate(s)This compound YieldProduct Purity (% this compound in IMO Mixture)Key Structural FeaturesReference
Aspergillus niger α-Glucosidase (transglucosylation activity)MaltoseModerateVariable, part of a complex IMO mixturePrimarily α-1,6 linkages; may contain other minor linkages (e.g., α-1,2, α-1,3) depending on the specific enzyme isolate.[1][2]
Leuconostoc mesenteroides DextransucraseSucrose, Maltose (acceptor)HighCan be optimized for higher chain IMOsPredominantly linear α-1,6 linkages.[3][4][3]
Aureobasidium pullulans GlucosyltransferaseSucroseVariableOften produces a mixture of oligosaccharides and polysaccharides (pullulan).[5][6][7]Can produce a range of α-1,4 and α-1,6 linked oligosaccharides.[7]

Structural Characterization

The precise structure of this compound, including its glycosidic linkage profile, is critical for its biological function. Various analytical techniques are employed to elucidate these structural details.

Linkage Analysis

Methylation analysis followed by GC-MS is a cornerstone technique for determining the types of glycosidic linkages present in an oligosaccharide. For this compound, this analysis primarily reveals 1,6-linked glucose residues.

A study on isomalto-oligosaccharides produced by Leuconostoc mesenteroides dextransucrase confirmed the presence of predominantly α-(1→6) bonds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the anomeric configuration (α or β) and the connectivity of the glucose units. The chemical shifts of anomeric protons and carbons are particularly diagnostic. A study investigating the conformational preferences of isomalto-oligosaccharides provided detailed NMR analysis for this compound, confirming its α-1,6-linked structure.[9]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1 (reducing end, α)5.2392.5
H-1 (reducing end, β)4.6596.4
H-1 (internal/non-reducing)4.96 - 4.9898.2 - 98.4
C-1 (reducing end, α)5.2392.5
C-1 (reducing end, β)4.6596.4
C-1 (internal/non-reducing)4.96 - 4.9898.2 - 98.4
C-6 (linked)3.70 - 3.9568.5 - 69.0

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of oligosaccharides, which aids in their structural confirmation. The fragmentation pattern can provide insights into the glycosidic linkages.

Experimental Protocols

Enzymatic Synthesis of this compound

1. Using α-Glucosidase from Aspergillus niger

  • Enzyme Preparation : A purified α-glucosidase from Aspergillus niger with high transglucosylation activity is used.[2]

  • Substrate : A high concentration of maltose (e.g., 30-50% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Reaction Conditions : The reaction mixture is incubated at an optimal temperature (e.g., 50-60°C) for a defined period (e.g., 12-48 hours).

  • Termination and Purification : The reaction is terminated by heat inactivation of the enzyme. The resulting mixture of isomaltooligosaccharides is then purified using techniques such as size-exclusion chromatography or preparative HPLC to isolate this compound.

2. Using Dextransucrase from Leuconostoc mesenteroides

  • Enzyme Source : Dextransucrase can be obtained from the culture supernatant of Leuconostoc mesenteroides.

  • Substrates : Sucrose as the glucosyl donor and maltose as the acceptor. Optimal ratios of sucrose to maltose (e.g., 2:1) can enhance the yield of longer-chain IMOs.[3]

  • Reaction Conditions : The reaction is typically carried out in a buffered solution (e.g., 20 mM sodium acetate, pH 5.2) at a controlled temperature (e.g., 30°C).

  • Purification : The synthesized IMOs are separated from residual monosaccharides, disaccharides, and the enzyme by chromatographic methods.

Structural Analysis Protocols

1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the separation and quantification of oligosaccharides without the need for derivatization.

  • Instrumentation : A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column : A carbohydrate-specific anion-exchange column (e.g., CarboPac series).

  • Eluent : A gradient of sodium hydroxide and sodium acetate is typically used for the separation of oligosaccharides.

  • Detection : Pulsed amperometric detection is employed for sensitive and selective detection of carbohydrates.

  • Quantification : Quantification is achieved by comparing the peak areas of the sample with those of known standards.[10][11]

2. Methylation Analysis for Linkage Determination

This protocol outlines the general steps for determining glycosidic linkages.

  • Permethylation : The hydroxyl groups of the purified this compound are methylated using a reagent such as methyl iodide in the presence of a strong base (e.g., sodium hydroxide in dimethyl sulfoxide).[12][13][14][15]

  • Hydrolysis : The permethylated oligosaccharide is hydrolyzed to its constituent partially methylated monosaccharides using an acid (e.g., trifluoroacetic acid).

  • Reduction : The partially methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride.

  • Acetylation : The newly formed hydroxyl groups (from the linkage positions) are acetylated using acetic anhydride.

  • GC-MS Analysis : The resulting partially methylated alditol acetates (PMAAs) are separated and identified by gas chromatography-mass spectrometry. The fragmentation pattern of each PMAA reveals the positions of the methyl and acetyl groups, thereby indicating the original linkage positions.[12]

Visualizing Enzymatic Pathways and Workflows

Enzymatic_Synthesis_of_this compound cluster_glucosidase α-Glucosidase Pathway cluster_dextransucrase Dextransucrase Pathway Maltose_G Maltose aGlucosidase α-Glucosidase (A. niger) Maltose_G->aGlucosidase Glucosyl_Enzyme Glucosyl-Enzyme Intermediate aGlucosidase->Glucosyl_Enzyme Hydrolysis Glucose Glucose Glucosyl_Enzyme->Glucose Hydrolysis IMO_mixture_G Isomaltooligosaccharide Mixture Glucosyl_Enzyme->IMO_mixture_G Transglucosylation (Maltose as acceptor) Isomaltotetraose_G This compound IMO_mixture_G->Isomaltotetraose_G Sucrose_D Sucrose Dextransucrase Dextransucrase (L. mesenteroides) Sucrose_D->Dextransucrase Glucosyl_Enzyme_D Glucosyl-Enzyme Intermediate Dextransucrase->Glucosyl_Enzyme_D Sucrose hydrolysis Fructose Fructose Glucosyl_Enzyme_D->Fructose IMO_mixture_D Isomaltooligosaccharide Mixture Glucosyl_Enzyme_D->IMO_mixture_D Transglucosylation Maltose_D Maltose (Acceptor) Maltose_D->IMO_mixture_D Isomaltotetraose_D This compound IMO_mixture_D->Isomaltotetraose_D

Caption: Enzymatic synthesis pathways for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Enzymatic_Reaction Enzymatic Synthesis (α-Glucosidase or Dextransucrase) Reaction_Termination Reaction Termination (Heat Inactivation) Enzymatic_Reaction->Reaction_Termination Purification Purification (Chromatography) Reaction_Termination->Purification This compound Purified this compound Purification->this compound HPAEC_PAD HPAEC-PAD (Purity & Quantification) This compound->HPAEC_PAD NMR NMR Spectroscopy (Linkage & Anomeric Confirmation) This compound->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) This compound->MS Methylation Methylation Analysis (Detailed Linkage Profile) This compound->Methylation

Caption: General experimental workflow for this compound analysis.

Conclusion

The enzymatic synthesis of this compound is a versatile approach, with the choice of enzyme being a critical determinant of the product's structural characteristics. α-Glucosidases from Aspergillus niger are effective for producing a mixture of IMOs through transglucosylation, while dextransucrases from Leuconostoc mesenteroides can be tailored to produce higher yields of longer-chain, linear IMOs. Enzymes from Aureobasidium pullulans offer another route, though they may produce a more complex mixture of oligosaccharides and polysaccharides. A thorough structural characterization using a combination of HPAEC-PAD, NMR, and mass spectrometry is essential to fully understand the nature of the synthesized this compound and to ensure its suitability for specific applications. This guide provides a foundational comparison to aid researchers in selecting the appropriate enzymatic system and analytical methods for their studies on this compound.

References

Cross-Validation of Analytical Techniques for Isomaltotetraose Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and quantification of isomaltotetraose, a key oligosaccharide in various pharmaceutical and food applications, is critical for quality control and research. A variety of analytical techniques are available, each with distinct advantages and limitations. This guide provides an objective comparison of common analytical methods for this compound characterization—High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or high-throughput quantification. The following table summarizes the key quantitative performance parameters of HPLC-RID, HPAEC-PAD, and LC-MS for the analysis of this compound and related oligosaccharides.

Performance ParameterHPLC-RIDHPAEC-PADLC-MS
Limit of Detection (LOD) 0.01–0.17 mg/mL[1]0.4–0.6 pmol[2]Sub-nanogram levels
Limit of Quantification (LOQ) 0.03–0.56 mg/mL[1]~1 pmolSub-nanogram levels[3]
Linearity (R²) ≥0.999 (up to 17 mg/mL)>0.99[2]>0.99
Precision (%RSD) <5%[1]Typically <5%Typically <15%
Accuracy (% Recovery) 95-105%90-110%85-115%
Primary Application QuantificationQuantification & Isomer SeparationIdentification & Quantification
Structural Information Limited (Retention Time)Limited (Retention Time)High (Mass-to-charge ratio, Fragmentation)

Experimental Workflows and Logical Relationships

The general workflow for the cross-validation of these analytical techniques involves a systematic approach to compare their performance and suitability for the intended application.

Cross-Validation Workflow General Workflow for Cross-Validation of Analytical Techniques cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Outcome Sample This compound Sample HPLC HPLC-RID Sample->HPLC HPAEC HPAEC-PAD Sample->HPAEC LCMS LC-MS Sample->LCMS NMR NMR Spectroscopy Sample->NMR Standard Reference Standard Standard->HPLC Standard->HPAEC Standard->LCMS Standard->NMR Quant Quantitative Comparison (LOD, LOQ, Linearity, Precision, Accuracy) HPLC->Quant HPAEC->Quant LCMS->Quant Qual Qualitative Comparison (Structural Information) LCMS->Qual NMR->Qual Validation Method Validation Quant->Validation Qual->Validation Selection Selection of Optimal Technique(s) Validation->Selection

Caption: Workflow for cross-validating analytical techniques for this compound.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for oligosaccharide analysis and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is well-suited for the routine quantification of isomaltooligosaccharides.

  • Instrumentation: An HPLC system equipped with a polymer-based amino column (e.g., Asahipak NH2P-50 4E) and a refractive index detector (RID).

  • Mobile Phase: Acetonitrile and water (e.g., 70:30, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 20 mg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm membrane filter, and dilute as necessary to fall within the linear range of the calibration curve.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[4]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD offers high sensitivity and superior resolution for separating closely related oligosaccharides and their isomers.

  • Instrumentation: An ion chromatography system equipped with a high-performance anion-exchange column (e.g., CarboPac™ PA200) and a pulsed amperometric detector with a gold working electrode.

  • Eluents:

    • A: Deionized water

    • B: 100 mM Sodium Hydroxide (NaOH)

    • C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Gradient Program:

    • 0-2 min: 100% B

    • 2-20 min: Linear gradient from 0 to 20% C in B

    • 20-25 min: Linear gradient to 100% C

    • 25-30 min: 100% C (column wash)

    • 30-40 min: Re-equilibration with 100% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Pulsed amperometry using a carbohydrate waveform.

  • Standard and Sample Preparation: Prepare standards and samples in deionized water. Filtration through a 0.2 µm filter is recommended.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for both the quantification and structural confirmation of this compound.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole, QqQ) with an electrospray ionization (ESI) source.

  • Chromatography Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for oligosaccharide separation.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 10 mM ammonium formate

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient would start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the more polar oligosaccharides.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or negative ESI. Sodium adducts ([M+Na]⁺) are commonly observed in positive mode.

    • MS Scan Range: m/z 100-2000.

    • MS/MS Analysis: For structural confirmation, collision-induced dissociation (CID) can be used to fragment the parent ion of this compound (m/z 689.2 for [M+Na]⁺). The fragmentation pattern provides information on the glycosidic linkages.

  • Quantification: Quantification can be performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the complete structural elucidation of this compound, including the determination of anomeric configurations and glycosidic linkages.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5 mL of deuterium oxide (D₂O).

  • NMR Experiments:

    • 1D ¹H NMR: Provides information on the number and type of protons, including the anomeric protons which are characteristic of the sugar residues and their linkages.

    • 1D ¹³C NMR: Provides information on the number and type of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same sugar residue.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the glycosidic linkages between sugar units.

  • Data Analysis: The chemical shifts and coupling constants of the signals in the various NMR spectra are analyzed to determine the complete structure of this compound, confirming it as O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose.[5][6]

Logical Relationships in Analytical Strategy

The choice and sequence of analytical techniques often follow a logical progression, from initial screening and quantification to detailed structural confirmation.

Analytical Strategy Logical Flow of Analytical Techniques cluster_0 Initial Analysis cluster_1 Detailed Characterization Screening Screening & Quantification Confirmation Structural Confirmation Screening->Confirmation If structural identity is uncertain HPLC HPLC-RID Screening->HPLC HPAEC HPAEC-PAD Screening->HPAEC Elucidation Definitive Structure Elucidation Confirmation->Elucidation For novel compounds or absolute confirmation LCMS LC-MS Confirmation->LCMS NMR NMR Elucidation->NMR

Caption: Logical progression of analytical techniques for this compound analysis.

References

Comparative study of the fermentation profiles of different isomalto-oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isomalto-oligosaccharides (IMOs) are a class of prebiotic carbohydrates that have garnered significant interest for their potential to modulate the gut microbiota and confer health benefits. Commercially available IMO syrups are typically a mixture of different glucose oligomers, including isomaltose, panose, and higher-degree-of-polymerization (DP) oligosaccharides, primarily linked by α-1,6 glycosidic bonds. Understanding the differential fermentation of these individual components by gut commensals is crucial for the targeted development of next-generation prebiotics and synbiotic formulations. This guide provides a comparative analysis of the fermentation profiles of various IMOs, supported by experimental data from in vitro studies.

Key Fermentation Characteristics at a Glance

The fermentation of isomalto-oligosaccharides by gut bacteria is significantly influenced by their degree of polymerization. Shorter-chain IMOs, such as isomaltose, are more rapidly fermented by a broader range of gut microbes, including certain species of Lactobacillus. In contrast, IMOs with a higher degree of polymerization are selectively utilized by a more specialized group of bacteria, most notably Bifidobacterium, and are fermented at a slower rate. This differential fermentation has direct implications for the production of short-chain fatty acids (SCFAs) and gas, as well as the specific modulation of the gut microbial community.

Quantitative Fermentation Data

The following tables summarize the key quantitative data from in vitro fermentation studies of different isomalto-oligosaccharides.

Table 1: Bacterial Population Changes Following IMO Fermentation

Isomalto-oligosaccharidePredominant Utilizing GeneraChange in Bifidobacterium PopulationChange in Lactobacillus PopulationReference
Isomaltose (DP2)Lactobacillus, BifidobacteriumModerate IncreaseSignificant Increase[1][2]
Panose (DP3)Bifidobacterium, some LactobacillusSignificant IncreaseModerate Increase[2]
Isomaltotriose (DP3) & Higher DPsBifidobacteriumSignificant IncreaseMinimal to No Increase[1][3]
Commercial IMO MixtureBifidobacterium, LactobacillusSignificant IncreaseModerate Increase[1][4]

Table 2: Short-Chain Fatty Acid (SCFA) Production from IMO Fermentation

Isomalto-oligosaccharideTotal SCFA ProductionAcetate:Propionate:Butyrate Ratio (approx.)Key ObservationsReference
Isomaltose (DP2)Rapid initial productionHigh AcetateRapid fermentation leads to quick SCFA release.[5][6]
Panose (DP3)Moderate, sustained productionBalanced with notable ButyrateSlower fermentation may favor butyrate-producing pathways.[7][8]
Isomaltotriose (DP3) & Higher DPsSlow, sustained productionHigh AcetateSlower, more selective fermentation primarily yields acetate.[5][6]
Commercial IMO MixtureModerate to high productionHigh AcetateReflects the mixed composition and varied fermentation rates.[5][6]

Table 3: Gas Production During IMO Fermentation

Isomalto-oligosaccharideTotal Gas Production (H₂ + CO₂)Rate of Gas ProductionKey ObservationsReference
Isomaltose (DP2)Moderate to HighRapidRapid fermentation leads to a quicker onset of gas production.[9]
Panose (DP3)ModerateModerateSlower fermentation results in a more gradual gas release.[9]
Isomaltotriose (DP3) & Higher DPsLow to ModerateSlowSlower fermentation generally leads to lower overall gas production.[9]
Commercial IMO MixtureModerateModerateA blended profile reflecting the different fermentation rates of its components.[9]

Experimental Protocols

The data presented in this guide are derived from in vitro batch fermentation models simulating the human colon. A generalized experimental protocol is as follows:

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.

2. In Vitro Fermentation:

  • Anaerobic batch culture fermenters containing a basal nutrient medium are inoculated with the fecal slurry.

  • A specific isomalto-oligosaccharide (e.g., isomaltose, panose, or a commercial IMO mixture) is added as the sole carbohydrate source at a concentration of 1% (w/v).

  • A control fermenter with no added carbohydrate is also included.

  • The fermenters are incubated anaerobically at 37°C for 48 hours. The pH is typically maintained between 6.7 and 6.9.

3. Sample Analysis:

  • Bacterial Population: Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) and bacterial populations are quantified using methods such as fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).

  • Short-Chain Fatty Acids: Supernatants from the fermentation broth are analyzed for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Gas Production: The volume of gas produced is measured, and the composition (H₂, CO₂, CH₄) is analyzed by gas chromatography.

Visualizing the Process and Pathways

Experimental Workflow for In Vitro Fermentation of Isomalto-oligosaccharides

experimental_workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample homogenization Homogenization fecal_sample->homogenization pbs Anaerobic PBS pbs->homogenization fecal_slurry 10% Fecal Slurry homogenization->fecal_slurry fermenter Anaerobic Batch Fermenter (Basal Medium) fecal_slurry->fermenter incubation Incubate at 37°C (Anaerobic, pH 6.8) fermenter->incubation imo_addition Add Isomalto-oligosaccharide (e.g., Isomaltose, Panose) imo_addition->fermenter sampling Collect Samples (0, 12, 24, 48h) incubation->sampling bacterial_analysis Bacterial Population (FISH/qPCR) sampling->bacterial_analysis scfa_analysis SCFA Analysis (GC/HPLC) sampling->scfa_analysis gas_analysis Gas Analysis (GC) sampling->gas_analysis

In Vitro Fermentation Workflow

Metabolic Pathway of Isomalto-oligosaccharide Utilization by Lactobacillus

Lactobacillus species, such as L. reuteri, preferentially metabolize shorter-chain IMOs like isomaltose. The metabolism is primarily intracellular and involves specific enzymes.[2]

lactobacillus_imo_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Isomaltose Isomaltose (DP2) transporter Oligosaccharide Transporter Isomaltose->transporter Panose Panose (DP3) Panose->transporter Isomaltose_in Isomaltose DexB DexB (α-1,6-glucosidase) Isomaltose_in->DexB MalP MalP (Maltose Phosphorylase) Isomaltose_in->MalP Panose_in Panose Panose_in->DexB Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glucose_1_P Glucose-1-P Glucose_1_P->Glycolysis SCFA Lactate, Acetate Glycolysis->SCFA transporter->Isomaltose_in transporter->Panose_in DexB->Glucose MalP->Glucose MalP->Glucose_1_P

IMO Metabolism in Lactobacillus

Metabolic Pathway of Isomalto-oligosaccharide Utilization by Bifidobacterium

Bifidobacterium species possess specialized enzymatic machinery to degrade higher DP IMOs. Their metabolism often involves extracellular enzymes or binding proteins to capture and break down these larger oligosaccharides before transport and intracellular fermentation.

bifidobacterium_imo_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular IMO_high_DP Isomalto-oligosaccharides (DP ≥ 3) Amylopullulanase Extracellular Amylopullulanase IMO_high_DP->Amylopullulanase IMO_oligos Shorter Oligosaccharides (Isomaltose, Glucose) ABC_transporter ABC Transporter IMO_oligos->ABC_transporter Oligos_in Oligosaccharides Intra_Hydrolases Intracellular Glycosyl Hydrolases Oligos_in->Intra_Hydrolases Monos_in Monosaccharides Bifid_Shunt Bifid Shunt Monos_in->Bifid_Shunt SCFA Acetate, Lactate Bifid_Shunt->SCFA Amylopullulanase->IMO_oligos ABC_transporter->Oligos_in Intra_Hydrolases->Monos_in

IMO Metabolism in Bifidobacterium

References

Safety Operating Guide

Proper Disposal of Isomaltotetraose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of operational safety and environmental responsibility. Isomaltotetraose, a carbohydrate used in various research applications, is classified as a non-hazardous substance, simplifying its disposal process. This guide provides clear, step-by-step procedures for its safe and compliant disposal.

Based on safety data for structurally similar compounds, this compound does not present any particular risk when handled in accordance with good occupational hygiene and safety practices.[1] Standard laboratory personal protective equipment, including safety glasses and gloves, is sufficient when handling this material.

Summary of Key Safety and Disposal Information

PropertyValueSource
Hazard Classification Not classified as hazardous[1][2]
Primary Disposal Method Dispose as non-hazardous solid waste[1][3]
Environmental Precautions Avoid release into the environment; do not empty into drains[1][2]
Spill Cleanup Mechanically recover the product (e.g., sweep or vacuum)[1]
Container Disposal Dispose of contents/container in accordance with licensed collector's sorting instructions[1][3]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps ensures the safe and appropriate disposal of this compound:

  • Initial Assessment : Confirm that the this compound has not been mixed with any hazardous materials. If it has been contaminated, the disposal procedure for the hazardous substance must be followed.

  • Containment : For unused or waste this compound, ensure it is in a sealed, clearly labeled container. This prevents accidental spillage and misidentification.

  • Collection : Collect the contained this compound with other non-hazardous solid laboratory waste.

  • Disposal : Dispose of the collected waste through your institution's established waste management stream for non-hazardous materials. This is typically handled by a licensed waste disposal contractor.

  • Documentation : Maintain a record of the disposal as part of standard laboratory operating procedures.

In the event of a spill, ventilate the area and mechanically collect the solid material using a brush and dustpan or a vacuum cleaner.[1] Place the collected material in a suitable container for disposal as outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: this compound for Disposal is_contaminated Is the this compound mixed with a hazardous substance? start->is_contaminated follow_hazardous_protocol Follow disposal protocol for the hazardous contaminant. is_contaminated->follow_hazardous_protocol Yes non_hazardous_waste Treat as non-hazardous solid waste. is_contaminated->non_hazardous_waste No end End of Disposal Process follow_hazardous_protocol->end collect_waste Collect in a sealed and labeled container. non_hazardous_waste->collect_waste dispose Dispose via institutional non-hazardous waste stream. collect_waste->dispose dispose->end

Caption: A flowchart outlining the decision-making process for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.